molecular formula C27H25F2N3O5 B12385028 Tegoprazan (Benzoate)

Tegoprazan (Benzoate)

Cat. No.: B12385028
M. Wt: 509.5 g/mol
InChI Key: QFAGJBLCTNHIKT-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tegoprazan (Benzoate) is a useful research compound. Its molecular formula is C27H25F2N3O5 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tegoprazan (Benzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tegoprazan (Benzoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25F2N3O5

Molecular Weight

509.5 g/mol

IUPAC Name

benzoic acid;7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C20H19F2N3O3.C7H6O2/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16;8-7(9)6-4-2-1-3-5-6/h6-9,15H,4-5H2,1-3H3,(H,23,24);1-5H,(H,8,9)/t15-;/m0./s1

InChI Key

QFAGJBLCTNHIKT-RSAXXLAASA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tegoprazan Benzoate on Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), tegoprazan offers a distinct mechanism of action characterized by rapid, potent, and sustained inhibition of the gastric H+/K+-ATPase.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental evaluation of tegoprazan's effect on the gastric proton pump. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Gastric H+/K+-ATPase and the Advent of P-CABs

The gastric H+/K+-ATPase, or proton pump, is a P-type ATPase located in the secretory canaliculi of parietal cells in the stomach lining.[3] It is the final and key player in the gastric acid secretion pathway, responsible for pumping hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).[3] This process is powered by the hydrolysis of ATP and is responsible for maintaining a highly acidic gastric environment.

For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related diseases.[1] PPIs are prodrugs that require activation in an acidic environment to irreversibly bind to cysteine residues on the H+/K+-ATPase.[1][4] However, their mechanism of action is associated with a delayed onset and variability in efficacy.

Potassium-competitive acid blockers (P-CABs), such as tegoprazan, have emerged as a novel class of acid suppressants that overcome some of the limitations of PPIs.[2][5] Tegoprazan acts via a distinct mechanism: it competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[4][6] This direct and reversible inhibition does not require acidic activation, leading to a faster onset of action and more consistent acid suppression.[1][7]

Core Mechanism of Action of Tegoprazan

Tegoprazan's primary mechanism of action is the ionic and reversible inhibition of the gastric H+/K+-ATPase.[4][6] It competes with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[3]

Binding to the H+/K+-ATPase

Tegoprazan binds to the luminal-facing conformation of the H+/K+-ATPase, specifically at or near the K+-binding site.[1][3] Structural studies have revealed that P-CABs, including tegoprazan, situate themselves within a cavity formed by several transmembrane helices of the enzyme.[1] The binding is non-covalent and reversible, which contrasts with the covalent and irreversible binding of PPIs.[6][7]

Potassium-Competitive Inhibition

Kinetic analyses have confirmed that tegoprazan exhibits a potassium-competitive inhibition pattern.[6] This means that increasing concentrations of luminal K+ can displace tegoprazan from its binding site, thereby reducing its inhibitory effect. This competitive nature is a hallmark of the P-CAB class of drugs.

pH-Dependent Activity

The inhibitory potency of tegoprazan is influenced by the pH of the gastric lumen. As a weak base, tegoprazan's protonation state changes with pH.[3] Studies have shown that a lower pH (more acidic environment) enhances the apparent affinity of tegoprazan for the H+/K+-ATPase.[3] This is advantageous as the drug is more effective in the acidic environment where it is needed most.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of tegoprazan with the gastric H+/K+-ATPase.

Table 1: In Vitro Inhibitory Potency (IC50) of Tegoprazan against H+/K+-ATPase

SpeciesIC50 (μM)Reference
Porcine0.29 - 0.53[6][8]
Canine0.29 - 0.52[6]
Human0.29 - 0.52[6]

Table 2: Apparent Dissociation Constants (Kd) of Tegoprazan for H+/K+-ATPase at Different pH Levels

pHApparent Kd (μM)Reference
7.20.56 ± 0.04 and 2.70 ± 0.24[3]
6.20.89 ± 0.04 (as K0.5)[3]

Note: The study at pH 7.2 suggests binding to two different intermediate states of the enzyme.

Experimental Protocols

H+/K+-ATPase Activity Assay (IC50 Determination)

This protocol is adapted from methodologies described for measuring H+/K+-ATPase activity and its inhibition.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of tegoprazan on H+/K+-ATPase activity.

Materials:

  • H+/K+-ATPase enriched microsomes (e.g., from porcine gastric mucosa)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

  • ATP solution (e.g., 2 mM)

  • Tegoprazan stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in the assay buffer to a final protein concentration of approximately 8 µg/mL.[3]

  • Inhibitor Preparation: Prepare a serial dilution of tegoprazan in the assay buffer. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO without tegoprazan).

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of diluted H+/K+-ATPase microsomes

    • 50 µL of the tegoprazan dilution (or vehicle)

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 100 µL of pre-warmed ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of the phosphate detection reagent.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Calculate the percentage of inhibition for each tegoprazan concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the tegoprazan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis of Inhibition

This protocol outlines a general approach for determining the kinetic mechanism of inhibition, based on principles from published studies.[3][6]

Objective: To determine if tegoprazan's inhibition of H+/K+-ATPase is competitive with respect to potassium.

Materials:

  • Same as for the IC50 assay, with the addition of varying concentrations of KCl.

Procedure:

  • Reaction Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of tegoprazan, and each column will have a varying concentration of KCl (e.g., 0, 2.5, 5, 10, 20 mM).

  • Assay Performance: Follow the steps of the H+/K+-ATPase activity assay as described above.

  • Data Analysis:

    • For each tegoprazan concentration, plot the enzyme activity (rate of phosphate release) against the KCl concentration.

    • Analyze the data using Michaelis-Menten kinetics to determine the apparent Vmax and Km for KCl at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[KCl]) or a Dixon plot (1/velocity vs. [inhibitor]) to visualize the inhibition pattern. In competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by Tegoprazan

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell H+ H+ K+ K+ HK_ATPase_active H+/K+-ATPase (Apical Membrane) K+->HK_ATPase_active K+ influx Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + HK_ATPase_inactive H+/K+-ATPase (Tubulovesicles) PKA->HK_ATPase_inactive Activation & Translocation IP3/DAG IP3 / DAG PLC->IP3/DAG + Ca2+ Ca2+ IP3/DAG->Ca2+ + PKC Protein Kinase C Ca2+->PKC + PKC->HK_ATPase_inactive Activation & Translocation HK_ATPase_inactive->HK_ATPase_active HK_ATPase_active->H+ H+ efflux Tegoprazan Tegoprazan Tegoprazan->HK_ATPase_active Inhibition (K+ competitive) G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare H+/K+-ATPase microsomes Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to 96-well plate Prep_Enzyme->Add_Enzyme_Inhibitor Prep_Inhibitor Prepare serial dilutions of Tegoprazan Prep_Inhibitor->Add_Enzyme_Inhibitor Prep_Reagents Prepare Assay Buffer and ATP solution Add_ATP Initiate reaction with ATP Prep_Reagents->Add_ATP Pre_Incubate Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Tegoprazan] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 G Tegoprazan Tegoprazan K_site Potassium Binding Site Tegoprazan->K_site Binds to Conformational_Change Conformational Change (E2 -> E1 transition) Tegoprazan->Conformational_Change Prevents HK_ATPase Gastric H+/K+-ATPase HK_ATPase->K_site Part of K_site->Conformational_Change Is essential for H_efflux Proton (H+) Efflux Conformational_Change->H_efflux Enables Acid_Secretion Gastric Acid Secretion H_efflux->Acid_Secretion Leads to

References

Molecular Pharmacology of Tegoprazan: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tegoprazan is a next-generation therapeutic agent for acid-related gastrointestinal disorders, belonging to the class of potassium-competitive acid blockers (P-CABs). This document provides a comprehensive technical overview of the molecular pharmacology of Tegoprazan, intended for researchers, scientists, and drug development professionals. It details Tegoprazan's mechanism of action, binding kinetics, and its pharmacokinetic and pharmacodynamic profiles. This guide also includes detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Introduction

Tegoprazan, with the chemical formula C20H19F2N3O3 and a molecular weight of 387.38 g/mol , is a potent and highly selective inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2] Unlike traditional proton pump inhibitors (PPIs), which irreversibly block the proton pump, Tegoprazan acts as a potassium-competitive acid blocker (P-CAB), offering a distinct and reversible mechanism of action.[3] This fundamental difference provides several clinical advantages, including a rapid onset of action and consistent acid suppression.[3] This guide delves into the core molecular pharmacology of Tegoprazan, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate its scientific foundation.

Mechanism of Action

Tegoprazan exerts its acid-suppressing effects by competitively inhibiting the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[3] This reversible inhibition prevents the exchange of extracellular K+ for intracellular H+, the final step in gastric acid secretion.[3] A key advantage of Tegoprazan is that it does not require acid activation and can bind to both active and inactive proton pumps, contributing to its rapid and sustained effect.[4]

A kinetic evaluation of Tegoprazan's inhibitory mechanism suggests that it binds to two different intermediate states of the H,K-ATPase enzyme with high and low affinity.[5] Furthermore, its protonation at lower pH allows the molecule to position itself deeper within the luminal cavity of the enzyme, leading to a higher inhibitory affinity.[5]

Signaling Pathway in Gastric Cancer Cells

Recent studies have indicated that Tegoprazan may possess anti-cancer properties in gastric cancer cells. It has been shown to inhibit proliferation, induce apoptosis, and block cell cycle progression in a dose-dependent manner.[6] These effects are potentially mediated through the PI3K/AKT/GSK3β signaling pathway, with cMYC identified as a key downstream molecule.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the in vitro and in vivo pharmacology and pharmacokinetics of Tegoprazan.

Table 1: In Vitro Inhibitory Activity of Tegoprazan
ParameterSpecies/SystemValueReference(s)
IC50 Porcine H+/K+-ATPase0.53 µM[8][9]
Canine H+/K+-ATPase0.29 - 0.52 µM[10][11]
Human H+/K+-ATPase0.29 - 0.52 µM[10][11]
Canine Kidney Na+/K+-ATPase> 100 µM[10][11]
Apparent Kd (High Affinity) H,K-ATPase (pH 7.2)0.56 ± 0.04 µM[5]
Apparent Kd (Low Affinity) H,K-ATPase (pH 7.2)2.70 ± 0.24 µM[5]
Table 2: In Vivo Efficacy of Tegoprazan in Rat Models
ModelParameterValueReference(s)
GERD Model ED50 (esophageal injury & acid secretion)2.0 mg/kg[8][9]
Naproxen-induced Peptic Ulcer ED500.1 mg/kg[8][9]
Ethanol-induced Peptic Ulcer ED501.4 mg/kg[8][9]
Water-immersion Restraint Stress-induced Peptic Ulcer ED500.1 mg/kg[8][9]
Table 3: Pharmacokinetic Parameters of Tegoprazan in Healthy Subjects
DoseConditionCmax (ng/mL)Tmax (hr)AUCτ (ng·h/mL)Reference(s)
50 mg (Single Dose) Fasting-0.5 - 1-[12]
50 mg (Single Dose) 30 min before high-fat meal---[12]
50 mg (Single Dose) 30 min after high-fat mealDecreasedDelayedSimilar to fasting[12]
50 mg (Multiple Dose, 7 days) with Amoxicillin/Clarithromycin -Increased 2.2-fold-Increased 2.7-fold[13]
100 mg (Multiple Dose, 7 days) with Amoxicillin/Clarithromycin -Increased 2.2-fold-Increased 2.7-fold[13]
200 mg (Single Dose) FedDecreasedDelayedNo significant difference[4]

Note: "-" indicates data not explicitly provided in the cited sources.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacological evaluation of Tegoprazan.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan on the proton pump.

  • Enzyme Preparation: H+/K+-ATPase-enriched ion-leaky vesicles are isolated from porcine gastric mucosa.[8][9]

  • Assay Principle: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Procedure:

    • The reaction is performed in a buffer containing the enzyme preparation, ATP, and MgCl2 at a controlled pH (e.g., 7.4).[5]

    • Varying concentrations of Tegoprazan are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of ATP.

    • The amount of Pi released is determined colorimetrically.

    • The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

In Vivo Models of Gastric Acid-Related Diseases

These models are used to assess the efficacy of Tegoprazan in a living organism.

  • GERD Model in Rats:

    • Gastroesophageal reflux is surgically induced in rats.

    • Tegoprazan or a vehicle control is administered orally.

    • After a set period, the animals are euthanized, and the esophagus is examined for lesions and inflammation to determine the extent of esophageal injury. Gastric acid secretion is also measured.[8][9]

  • Naproxen-Induced Peptic Ulcer Model in Rats:

    • Rats are fasted prior to the experiment.

    • Naproxen is administered orally to induce gastric ulcers.

    • Tegoprazan or a control is administered prior to naproxen administration.

    • The stomachs are then removed, and the ulcer index is determined by measuring the area of the lesions.[8][9]

Pharmacokinetic Studies in Healthy Volunteers

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of Tegoprazan in humans.

  • Study Design: Typically, a randomized, open-label, single- or multiple-dose study is conducted in healthy male subjects.[13]

  • Procedure:

    • Subjects receive a single or multiple oral doses of Tegoprazan.

    • Blood samples are collected at various time points post-dosing.

    • Plasma concentrations of Tegoprazan and its active metabolite (M1) are quantified using a validated analytical method like LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles.[13]

Western Blot Analysis of PI3K/AKT/GSK3β Signaling Pathway

This method is used to investigate the molecular mechanism of Tegoprazan's effects on gastric cancer cells.

  • Cell Culture and Treatment: Gastric cancer cell lines (e.g., AGS and MKN74) are cultured and treated with varying concentrations of Tegoprazan.[6]

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting:

    • Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK3β.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein phosphorylation.[6]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the molecular pharmacology of Tegoprazan.

Mechanism of Action of Tegoprazan

Tegoprazan_Mechanism cluster_ParietalCell Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) H_ion_ext H+ ProtonPump->H_ion_ext Out K_ion_int K+ ProtonPump->K_ion_int Out K_ion_ext K+ K_ion_ext->ProtonPump In H_ion_int H+ H_ion_int->ProtonPump In Tegoprazan Tegoprazan Tegoprazan->ProtonPump Competitively Binds to K+ site

Caption: Competitive inhibition of the H+/K+-ATPase by Tegoprazan.

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

ATPase_Assay_Workflow start Start enzyme_prep Prepare H+/K+-ATPase -enriched vesicles from porcine gastric mucosa start->enzyme_prep incubation Incubate enzyme with varying concentrations of Tegoprazan enzyme_prep->incubation reaction Initiate reaction with ATP incubation->reaction measurement Measure inorganic phosphate (Pi) release reaction->measurement analysis Calculate IC50 from dose-response curve measurement->analysis end End analysis->end PI3K_Pathway Tegoprazan Tegoprazan PI3K PI3K Tegoprazan->PI3K Inhibits AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits cMYC cMYC GSK3b->cMYC Degrades Proliferation Cell Proliferation & Survival cMYC->Proliferation Promotes

References

Tegoprazan: A Deep Dive into its Crystal Structure and H+/K+-ATPase Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. Its mechanism of action, involving the reversible inhibition of the gastric H+/K+-ATPase, offers a rapid onset and sustained acid suppression. This technical guide provides an in-depth analysis of the crystal structure of tegoprazan and its binding site on the proton pump, offering crucial insights for further drug development and research.

Crystal Structure of Tegoprazan Polymorphs

Tegoprazan is known to exist in at least two crystalline polymorphic forms, designated as Polymorph A and Polymorph B, in addition to an amorphous form.[1][2] Polymorph A is the thermodynamically more stable form and is used in the commercial formulation.[1][3] The crystal structures of both polymorphs have been determined from laboratory powder X-ray diffraction (PXRD) data through methods of simulated annealing and Rietveld refinement.[1][4][5]

Both Polymorph A and Polymorph B crystallize in the monoclinic space group P21, with two independent molecules in the asymmetric unit (Z' = 2).[4][6] The determination of these structures was aided by liquid- and solid-state NMR analyses to ascertain the tautomeric state of the benzimidazole moiety.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for Tegoprazan Polymorphs A and B.

ParameterPolymorph APolymorph B
Crystal System MonoclinicMonoclinic
Space Group P21P21
a (Å) 10.3311.82
b (Å) 13.5612.45
c (Å) 14.5113.98
β (°) 91.8101.2
Volume (ų) 2030.72017.9
Z 44
Z' 22
Calculated Density (g/cm³) 1.411.42
Rwp (%) 9.14.9
χ² 1.2713.791

Data sourced from Molecules (2025), 30(7), 1538.[4]

Experimental Protocol: Structure Determination of Polymorphs

The structural elucidation of Tegoprazan polymorphs was a multi-step process:

G cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_determination Structure Determination cluster_validation Validation prep Tegoprazan Polymorphs A and B nmr Liquid- and Solid-State NMR prep->nmr Tautomer Identification pxrd Powder X-Ray Diffraction (PXRD) prep->pxrd Data Collection sa Simulated Annealing nmr->sa Input for Structural Model pxrd->sa rr Rietveld Refinement sa->rr Initial Structure dft DFT-D Calculations rr->dft Refined Structure G cluster_cell Parietal Cell cluster_lumen Gastric Lumen cluster_drug Drug Action pump H+/K+-ATPase (Proton Pump) h_out H+ (out) pump->h_out Secretion k_in K+ (in) pump->k_in h_in H+ (in) h_in->pump k_out K+ (out) k_out->pump acid Gastric Acid (HCl) h_out->acid tego Tegoprazan tego->pump Inhibits G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis vesicles H+/K+-ATPase Vesicles incubation Incubate Vesicles + Tegoprazan vesicles->incubation tego_sol Tegoprazan Solution tego_sol->incubation atp_add Add ATP to Initiate Reaction incubation->atp_add pi_measure Measure Inorganic Phosphate (Pi) Release atp_add->pi_measure ic50 Calculate IC50 pi_measure->ic50

References

In Vitro Potency and Selectivity of Tegoprazan Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Tegoprazan offers a distinct mechanism of action by reversibly binding to the H+/K+-ATPase (proton pump) in a potassium-competitive manner.[1][2][3] This technical guide provides an in-depth overview of the in vitro potency and selectivity of Tegoprazan benzoate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro Potency and Selectivity

The in vitro inhibitory activity of Tegoprazan has been evaluated against gastric H+/K+-ATPase from various species, demonstrating potent and consistent inhibition. Furthermore, its selectivity has been established by comparing its activity against the related Na+/K+-ATPase.

Enzyme Source Parameter Value (μM) Reference
Porcine Gastric H+/K+-ATPaseIC500.29 - 0.53[4][5][6][7][8][9]
Canine Gastric H+/K+-ATPaseIC500.29 - 0.52[4][5][6][7]
Human Gastric H+/K+-ATPaseIC500.29 - 0.52[4][5][6][7]
Canine Kidney Na+/K+-ATPaseIC50>100[4][5]

Table 1: In Vitro Potency of Tegoprazan against H+/K+-ATPase. The half-maximal inhibitory concentration (IC50) values demonstrate Tegoprazan's potent inhibition of the proton pump across different species.

Parameter Value Description Reference
Inhibition MechanismPotassium-CompetitiveTegoprazan competes with K+ ions for binding to the H+/K+-ATPase.[1][4][5]
ReversibilityReversibleThe binding of Tegoprazan to the H+/K+-ATPase is not permanent, allowing for a controlled duration of action.[1][3][4][5]
Selectivity (vs. Na+/K+-ATPase)>192-fold (approx.)Calculated based on the ratio of IC50 for Na+/K+-ATPase to the average IC50 for H+/K+-ATPase.[4][5]

Table 2: Mechanistic and Selectivity Profile of Tegoprazan. This table highlights the key characteristics of Tegoprazan's interaction with the proton pump.

Experimental Protocols

Preparation of Porcine Gastric H+/K+-ATPase-Enriched Microsomes

A consistent and reliable source of the target enzyme is crucial for in vitro assays. Porcine gastric microsomes are a commonly used source for H+/K+-ATPase.

Materials:

  • Fresh porcine stomachs

  • Homogenization Buffer (e.g., 250 mM Sucrose, 5 mM PIPES-Tris, pH 6.8)

  • Density Gradient Solutions (e.g., Ficoll/Sucrose gradients)

  • Ultracentrifuge

Protocol:

  • Obtain fresh porcine stomachs from a slaughterhouse and place them on ice.

  • Isolate the gastric mucosa from the fundic region.

  • Homogenize the mucosal scrapings in ice-cold homogenization buffer.

  • Perform differential centrifugation to obtain a crude microsomal fraction.

  • Layer the crude microsomes onto a Ficoll/sucrose density gradient.

  • Perform ultracentrifugation to separate the H+/K+-ATPase-enriched vesicles.

  • Collect the enriched fraction, wash, and resuspend in a suitable storage buffer.

  • Determine the protein concentration of the prepared microsomes (e.g., using the Bradford protein assay).

  • Store the enriched microsomes at -80°C until use.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan by measuring the enzymatic activity of H+/K+-ATPase. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+/K+-ATPase-enriched porcine gastric microsomes

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

  • ATP (Tris salt)

  • Tegoprazan benzoate (in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Protocol:

  • Pre-incubate varying concentrations of Tegoprazan benzoate with the H+/K+-ATPase-enriched microsomes in the assay buffer in a 96-well plate.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding ice-cold TCA.

  • Add the colorimetric reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each Tegoprazan concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tegoprazan concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Na+/K+-ATPase Selectivity Assay

To assess the selectivity of Tegoprazan, its inhibitory activity against Na+/K+-ATPase is measured and compared to its activity against H+/K+-ATPase.

Materials:

  • Commercially available or prepared Na+/K+-ATPase (e.g., from canine kidney)

  • Assay Buffer specific for Na+/K+-ATPase (containing NaCl, KCl, and MgCl2)

  • ATP

  • Tegoprazan benzoate

  • Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

  • Reagents for phosphate detection as described above

Protocol:

  • The protocol is similar to the H+/K+-ATPase inhibition assay, with modifications to the enzyme source and assay buffer composition to be optimal for Na+/K+-ATPase activity.

  • Pre-incubate varying concentrations of Tegoprazan benzoate with Na+/K+-ATPase.

  • Initiate the reaction with ATP and incubate at 37°C.

  • Terminate the reaction and measure the released inorganic phosphate.

  • Calculate the IC50 value for Tegoprazan against Na+/K+-ATPase.

  • The selectivity index is determined by dividing the IC50 for Na+/K+-ATPase by the IC50 for H+/K+-ATPase.

Mandatory Visualizations

Tegoprazan_Mechanism_of_Action cluster_membrane Parietal Cell Apical Membrane cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ProtonPump H+/K+-ATPase (Proton Pump) H_out H+ ProtonPump->H_out Pumps H+ out ADP ADP + Pi ProtonPump->ADP K_in K+ K_in->ProtonPump Binds to Pump ATP ATP ATP->ProtonPump Provides Energy Tegoprazan Tegoprazan Tegoprazan->ProtonPump Competitively binds to K+ site (Reversible)

Caption: Mechanism of Tegoprazan as a Potassium-Competitive Acid Blocker.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Porcine Gastric Mucosa) Differential_Centrifugation 2. Differential Centrifugation Tissue_Homogenization->Differential_Centrifugation Density_Gradient 3. Density Gradient Ultracentrifugation Differential_Centrifugation->Density_Gradient Enzyme_Isolation 4. Isolation of Enriched H+/K+-ATPase Microsomes Density_Gradient->Enzyme_Isolation Incubation 5. Incubation of Enzyme with Tegoprazan Enzyme_Isolation->Incubation Reaction_Initiation 6. Reaction Initiation (Addition of ATP) Incubation->Reaction_Initiation Reaction_Termination 7. Reaction Termination (e.g., with TCA) Reaction_Initiation->Reaction_Termination Phosphate_Detection 8. Colorimetric Detection of Inorganic Phosphate Reaction_Termination->Phosphate_Detection Absorbance_Measurement 9. Absorbance Reading Phosphate_Detection->Absorbance_Measurement IC50_Calculation 10. IC50 Determination (Dose-Response Curve) Absorbance_Measurement->IC50_Calculation Selectivity_Assessment 11. Selectivity Assessment (vs. Na+/K+-ATPase) IC50_Calculation->Selectivity_Assessment

Caption: Experimental Workflow for In Vitro Potency and Selectivity Assessment.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Tegoprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the H+/K+-ATPase, Tegoprazan competitively and reversibly blocks the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][3][5][6] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of Tegoprazan, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support further research and development.

Pharmacodynamics

Tegoprazan exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells.[4][5]

In Vitro Potency

Preclinical studies have consistently demonstrated the potent inhibitory activity of Tegoprazan against H+/K+-ATPase from various species.

ParameterSpeciesValueReference
IC50 Porcine0.29 - 0.53 µM[1][6][7][8]
Canine0.29 - 0.52 µM[6][7][8]
Human0.29 - 0.52 µM[6][7][8]
Selectivity Canine Na+/K+-ATPase>100 µM[6][7][9]

IC50: Half maximal inhibitory concentration

The high selectivity of Tegoprazan for H+/K+-ATPase over the closely related Na+/K+-ATPase underscores its targeted mechanism of action.[6][7][9] Kinetic analyses have confirmed that Tegoprazan's inhibition of H+/K+-ATPase is reversible and occurs in a potassium-competitive manner.[5][6][7]

In Vivo Efficacy

The potent in vitro activity of Tegoprazan translates to significant efficacy in preclinical animal models of acid-related diseases.

Animal ModelSpeciesParameterValueReference
GERD Model RatED50 (esophageal injury & acid secretion)2.0 mg/kg[1]
Naproxen-induced Peptic Ulcer RatED500.1 mg/kg[1]
Ethanol-induced Peptic Ulcer RatED501.4 mg/kg[1]
Water-immersion Restraint Stress-induced Peptic Ulcer RatED500.1 mg/kg[1]
Acetic Acid-induced Peptic Ulcer RatCurative Ratio (10 mg/kg)44.2% (vs. 32.7% for esomeprazole 30 mg/kg)[1]
Histamine-induced Acid Secretion DogDose for complete inhibition1.0 mg/kg[6][7][8][9]
Pentagastrin-induced Acidified Gastric pH DogEffective Dose1 and 3 mg/kg (reversed pH to neutral)[6][7][8][9]

ED50: Half maximal effective dose

These studies highlight Tegoprazan's superior potency compared to the PPI esomeprazole in rat models.[1] In dogs, Tegoprazan demonstrated a rapid onset of action, with complete inhibition of histamine-induced acid secretion observed within one hour of administration.[6][7][8][9]

Pharmacokinetics

Preclinical studies, primarily in dogs, have characterized the pharmacokinetic profile of Tegoprazan, demonstrating good absorption and distribution to the target organ.

ParameterSpeciesDoseValueReference
Absorption Dog0.3 to 30 mg/kg (oral)Well absorbed[6][7][8][9]
Distribution Dog0.3 to 30 mg/kg (oral)Higher concentration in gastric tissue/fluid than in plasma[6][7][8][9][10]
Cmax Dog3 mg/kg (oral)2,490 ng/mL[10]
AUC0-inf Dog3 mg/kg (oral)12,731 ng·hr/mL[10]
Half-life (t1/2) DogNot specified3.3 - 3.5 hrs[10]

Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

The preferential distribution of Tegoprazan to the gastric tissue is a key feature that contributes to its potent and sustained pharmacodynamic effect.[6][7][8][9][10]

Metabolism

Tegoprazan is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) 3A4 enzyme, and to a lesser extent by CYP2C19, to its major metabolite, M1 (desmethyl tegoprazan).[11][12][13][14] The N-demethylation metabolite (M1) has been identified as a major drug-related compound in plasma.[15] While M1 is pharmacologically active, its potency in inhibiting porcine H+/K+-ATPase is approximately 10-fold less than the parent compound, with an IC50 value of 6.19 µM compared to 0.53 µM for Tegoprazan.[11][12]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The in vitro inhibitory activity of Tegoprazan was assessed using ion-leaky vesicles containing gastric H+/K+-ATPases isolated from pigs.[1] This established method allows for the direct measurement of the enzymatic activity of the proton pump and the inhibitory effects of test compounds. The assay typically involves incubating the H+/K+-ATPase-containing vesicles with ATP and varying concentrations of the inhibitor. The enzymatic activity is then determined by measuring the rate of ATP hydrolysis, often through a colorimetric assay that quantifies the release of inorganic phosphate. The IC50 value is then calculated from the concentration-response curve.

In Vivo Animal Models

Rat Models of Gastric Acid-Related Disease:

  • GERD Model: Gastroesophageal reflux disease was induced in rats, and the efficacy of Tegoprazan in inhibiting esophageal injury and gastric acid secretion was evaluated.[1]

  • Peptic Ulcer Models: Various models were used to induce peptic ulcers in rats, including the administration of naproxen, ethanol, and water-immersion restraint stress.[1] The antiulcer activity of Tegoprazan was then assessed. For the acetic acid-induced ulcer model, the curative ratio was determined after repeated oral administration.[1]

Canine Models of Gastric Acid Secretion:

  • Histamine-induced Acid Secretion: In dogs, gastric acid secretion was stimulated by the administration of histamine.[6][7][9] The ability of orally administered Tegoprazan to inhibit this induced acid secretion was then measured.

  • Pentagastrin-induced Acidified Gastric pH: Pentagastrin was used to induce an acidic gastric environment in dogs.[6][7][9] The effect of Tegoprazan on reversing the acidified gastric pH to a neutral range was then evaluated.

Visualizations

Mechanism of Action of Tegoprazan

Tegoprazan_Mechanism Mechanism of Action of Tegoprazan cluster_parietal_cell Gastric Parietal Cell proton_pump H+/K+-ATPase (Proton Pump) H_ion_out H+ proton_pump->H_ion_out Gastric Acid K_ion_channel K+ Channel K_ion_lumen K+ K_ion_channel->K_ion_lumen Recycled K_ion_in K+ K_ion_in->K_ion_channel Efflux K_ion_lumen->proton_pump Binds to Pump Tegoprazan Tegoprazan Tegoprazan->inhibition inhibition->proton_pump Reversibly Inhibits

Caption: Tegoprazan reversibly inhibits the H+/K+-ATPase proton pump.

Preclinical Evaluation Workflow

Tegoprazan_Preclinical_Workflow Preclinical Evaluation Workflow for Tegoprazan cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis enzyme_assay H+/K+-ATPase Inhibition Assay (Porcine, Canine, Human) ic50_determination IC50 Calculation enzyme_assay->ic50_determination selectivity_assay Na+/K+-ATPase Selectivity Assay selectivity_assay->ic50_determination pk_studies Pharmacokinetic Studies (Dog) pk_parameters PK Parameter Determination pk_studies->pk_parameters pd_studies_rat Pharmacodynamic Studies (Rat Models: GERD, Ulcers) ed50_determination ED50 Calculation pd_studies_rat->ed50_determination pd_studies_dog Pharmacodynamic Studies (Dog Models: Acid Secretion) pd_studies_dog->ed50_determination

References

A Technical Guide to the Synthesis and Chemical Properties of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tegoprazan (CJ-12420) is a potent and highly selective potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] By competitively and reversibly inhibiting the gastric H+/K+-ATPase (proton pump), Tegoprazan offers rapid, potent, and sustained control of gastric acid secretion.[3][4][5] Unlike traditional proton pump inhibitors (PPIs), its mechanism does not require acid activation, allowing for a faster onset of action and efficacy from the first dose.[4][6] This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis pathway, and key experimental protocols for Tegoprazan, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Tegoprazan is a complex organic molecule with specific physicochemical properties that are crucial for its formulation and therapeutic activity. Its chemical identifiers and properties are summarized below.

General Chemical Identifiers

The fundamental identification details for Tegoprazan are presented in Table 1.

PropertyValue
IUPAC Name 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide[7]
Synonyms CJ-12420, RQ-4, K-CAB, LXI-15028[6][7][8]
CAS Number 942195-55-3[6]
Molecular Formula C₂₀H₁₉F₂N₃O₃[6]
Molecular Weight 387.38 g/mol [6]
Physicochemical Properties

The physical and chemical characteristics of Tegoprazan influence its behavior in biological systems and during manufacturing processes.

PropertyValueCitation(s)
Form A solid[6][7]
Boiling Point 596.5 ± 50.0 °C (Predicted)[6]
Density 1.371 ± 0.06 g/cm³ (Predicted)[6]
Solubility DMSO: Soluble (77 mg/mL)[6][7][8]
Ethanol: 77 mg/mL[8]
Water: Insoluble[8]
Storage Temperature Store at -20°C[6]
Polymorphism and Stability

Tegoprazan can exist in multiple solid-state forms, including an amorphous form and at least two crystalline polymorphs, designated Polymorph A and Polymorph B.[9][10] The stability and interconversion of these forms are critical for drug product development.

  • Thermodynamic Stability : Polymorph A has been identified as the most thermodynamically stable form under various conditions.[9][10] Both the amorphous form and Polymorph B tend to convert to Polymorph A, particularly in the presence of solvents or under accelerated storage conditions.[9]

  • Degradation : Forced degradation studies have shown that Tegoprazan is unstable under acidic, alkaline, and oxidative stress conditions.[11][12] However, it demonstrates stability against thermal and photolytic stress.[12] Eight distinct degradation products have been identified and characterized through these studies.[11]

The solubility of Tegoprazan's different solid forms varies, as detailed in Table 2.

Table 2: Solubility of Tegoprazan Solid-State Forms at 20.0 ± 0.5 °C

Solvent Polymorph A Polymorph B Amorphous Form
Methanol Data Not Specified Data Not Specified Data Not Specified
Acetone Data Not Specified Data Not Specified Data Not Specified
Water Data Not Specified Data Not Specified Data Not Specified

Note: A 2024 study reported time-dependent solubility profiles showing both Polymorph B and the amorphous form gradually decreased in solubility over time, converging toward the equilibrium solubility of Polymorph A in all tested solvents (methanol, acetone, water).[9]

Synthesis Pathway

The synthesis of Tegoprazan is a multi-step process that involves the construction of a key tetrasubstituted aryl core and the introduction of an enantiomerically pure chromanol side chain.[13] A scalable synthesis route has been developed, which can be divided into two primary sequences: the preparation of the chromanol building block and the synthesis of the benzimidazole core, followed by their coupling.[13]

Synthesis of the (S)-Chromanol Side Chain

The chiral chromanol side chain is prepared starting from 3,5-difluorophenol.[13]

  • Condensation: 3,5-difluorophenol is condensed with methyl propiolate using tetrabutylammonium fluoride (TBAF) as a base to yield a mixture of E and Z enol ethers.[13]

  • Hydrogenation: The double bond of the enol ether is reduced via catalytic hydrogenation.[13]

  • Friedel-Crafts Acylation: The resulting compound undergoes an intramolecular Friedel-Crafts acylation facilitated by triflic acid to produce the chromanone ketone intermediate.[13]

  • Asymmetric Reduction: The ketone is asymmetrically reduced using an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) with borane-dimethyl sulfide to yield the desired (S)-alcohol, which can be further purified to >99% enantiomeric excess (ee) by recrystallization.[13]

Synthesis of the Benzimidazole Core and Final Assembly

The benzimidazole core is constructed and subsequently coupled with the chromanol side chain.[13]

  • Functionalization of Phenol: The synthesis begins with a phenol derivative, which undergoes selective O-benzylation, followed by bromination with N-Bromosuccinimide (NBS).[13]

  • Benzimidazole Formation: The aniline functionality is acetylated, and a palladium-catalyzed cyanation introduces a nitrile group. An iron-catalyzed reduction of a nitro group and simultaneous condensation with the acetyl group forms the benzimidazole ring.[13]

  • Amide Formation: The nitrile is hydrolyzed to a carboxylic acid, which is then coupled with dimethylamine hydrochloride to form the amide.[13]

  • Side Chain Coupling (Mitsunobu Reaction): The benzimidazole nitrogen is protected with a tosyl group, and the benzyl group is removed by hydrogenolysis. The resulting intermediate is coupled with the enantiomerically pure (S)-chromanol via a Mitsunobu reaction using reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) and tri-n-butylphosphine.[13]

  • Deprotection: The final step involves the removal of the tosyl protecting group under basic conditions to yield Tegoprazan.[13]

Caption: Overall synthesis pathway of Tegoprazan.

Experimental Protocols

The following protocols outline the key experimental steps for the synthesis of Tegoprazan, based on published scalable methods.[13]

Protocol 3.1: Preparation of Chromanone Intermediate
  • Condensation: To a solution of 3,5-difluorophenol in a suitable solvent, add methyl propiolate and a catalytic amount of tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work up the reaction and purify the crude product to obtain the enol ether intermediate.

  • Hydrogenation & Acylation: Subject the enol ether to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) in a solvent like ethanol or ethyl acetate.

  • After the reduction is complete, remove the catalyst by filtration.

  • Treat the resulting saturated ether with triflic acid to induce intramolecular Friedel-Crafts acylation.

  • Quench the reaction carefully and perform an extractive workup. Purify the residue by column chromatography to yield the chromanone product.

Protocol 3.2: Asymmetric Reduction to (S)-Chromanol
  • In an inert atmosphere, dissolve the chromanone intermediate in a dry, aprotic solvent (e.g., THF).

  • Add the (S)-Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine catalyst) to the solution.

  • Cool the mixture to a low temperature (e.g., 0°C or -20°C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) as the stoichiometric reductant.

  • Stir the reaction at low temperature until the ketone is fully consumed.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature, followed by an aqueous workup.

  • Extract the product with an organic solvent and purify by recrystallization to obtain the enantiomerically pure (S)-chromanol.

Protocol 3.3: Final Assembly of Tegoprazan
  • Coupling: Dissolve the tosyl-protected benzimidazole intermediate (10) and the (S)-chromanol (4) in a dry solvent like THF or toluene.

  • Add tri-n-butylphosphine to the mixture.

  • Slowly add 1,1′-(azodicarbonyl)dipiperidine (ADDP) portion-wise while maintaining the reaction temperature.

  • Stir until the starting materials are consumed.

  • Purify the resulting ether intermediate by silica gel chromatography and recrystallization.

  • Deprotection: Dissolve the purified ether in a suitable solvent system (e.g., methanol/water).

  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

  • Heat the mixture if necessary to drive the deprotection to completion.

  • After cooling, neutralize the reaction mixture and extract the final product, Tegoprazan.

  • Further purify by recrystallization to obtain the final active pharmaceutical ingredient.

Mechanism of Action

Tegoprazan exerts its therapeutic effect by inhibiting gastric acid secretion through a distinct mechanism of action.[4]

  • Target: The primary target of Tegoprazan is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[3][6] This enzyme, also known as the gastric proton pump, is responsible for the final step of acid secretion, exchanging intracellular H+ for extracellular K+.[4]

  • Competitive Inhibition: Tegoprazan is a potassium-competitive acid blocker (P-CAB).[4] It binds reversibly to the potassium-binding site of the H+/K+-ATPase, competitively inhibiting the binding of potassium ions.[2][4] This blockade prevents the conformational change in the enzyme necessary for proton translocation into the gastric lumen.

  • Advantages over PPIs: Unlike PPIs, which are prodrugs requiring activation in an acidic environment and bind irreversibly to the pump, Tegoprazan is active in its native form and binds reversibly.[4][13] This allows Tegoprazan to inhibit both active and resting proton pumps, leading to a more rapid onset of action and sustained acid suppression that is independent of meal times.[5][6][13]

Tegoprazan_MoA cluster_Cell Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ Out K_ion_cell K+ ProtonPump->K_ion_cell Enters Cell K_ion_lumen K+ K_ion_lumen->ProtonPump Enters Pump Tegoprazan Tegoprazan Tegoprazan->ProtonPump Competitively Binds to K+ Site

Caption: Mechanism of action of Tegoprazan on the gastric H+/K+-ATPase.

Conclusion

Tegoprazan is a next-generation acid suppressant with a well-defined chemical structure and a novel mechanism of action. Its synthesis, while complex, has been optimized for scalability, involving the strategic construction of chiral chromanol and benzimidazole moieties. The physicochemical properties of Tegoprazan, particularly its polymorphism and stability profile, are key considerations for its pharmaceutical development. As a potassium-competitive acid blocker, it offers significant clinical advantages over older drug classes, providing a valuable therapeutic option for managing a range of acid-related gastrointestinal diseases.[1][5]

References

The Advent of a New Acid Blocker: A Technical Chronicle of Tegoprazan's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Its novel mechanism of action, which involves the reversible inhibition of the H+/K+-ATPase (proton pump), offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the discovery and development history of Tegoprazan, from its initial synthesis to its approval and clinical application. We will delve into the preclinical and clinical data that underscore its efficacy and safety, detail the experimental methodologies employed in its evaluation, and visualize the key pathways and processes that have defined its journey from laboratory to clinic.

Discovery and Initial Development

Tegoprazan, also known as CJ-12420, was originally discovered by Pfizer.[1][2] The development rights were subsequently licensed to RaQualia Pharma in 2008, and then to CJ Health Care (now HK inno.N Corporation) in 2014, who spearheaded its successful development and commercialization.[2][3][4] The journey of Tegoprazan began with the quest for a more rapid and sustained control of gastric acid secretion, addressing the limitations of existing PPIs.

The chemical synthesis of Tegoprazan is a multi-step process involving the construction of a tetrasubstituted aryl core and the efficient introduction of an enantiomerically pure chromanol side chain.[5][6] Key steps include selective O-benzylation, regioselective bromination, acetylation of aniline, Pd-catalyzed cyanation, iron-mediated reduction and concomitant condensation to form the benzimidazole ring, hydrolysis of the nitrile, and coupling with the amine, followed by a Mitsunobu-type reaction to introduce the chromanol side chain.[5][6][7]

Mechanism of Action

Tegoprazan exerts its acid-suppressing effect by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[8][9] Unlike PPIs, which require activation in an acidic environment and form irreversible covalent bonds with the proton pump, Tegoprazan's action is direct and does not depend on the pump's activity state.[8] This leads to a rapid onset of action and sustained inhibition of gastric acid production.[8][10]

Signaling Pathway of Gastric Acid Secretion and Tegoprazan Inhibition

G cluster_parietal_cell Gastric Parietal Cell cluster_proton_pump Proton Pump (H⁺/K⁺-ATPase) H2 Histamine H2R H2 Receptor H2->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase PKA->ProtonPump Activates IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump Activates GastricLumen Gastric Lumen ProtonPump->GastricLumen H_ion_out H⁺ ProtonPump->H_ion_out Pumped out K_ion_in K⁺ K_ion_in->ProtonPump Enters cell H_ion_out->GastricLumen Tegoprazan Tegoprazan Tegoprazan->ProtonPump Reversibly Inhibits (K⁺ Competitive)

Caption: Mechanism of Tegoprazan action on the gastric H+/K+-ATPase.

Preclinical Development

In Vitro Studies

Tegoprazan's inhibitory activity against H+/K+-ATPase was evaluated using ion-leaky vesicles containing the enzyme isolated from pigs.[11] These assays demonstrated potent and reversible inhibition.[11]

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Tegoprazan Porcine H+/K+-ATPase0.53Reversible[11]
Tegoprazan Porcine H+/K+-ATPase0.29 - 0.52Reversible, K+-competitive[12][13]
Esomeprazole Porcine H+/K+-ATPase42.52Irreversible[11]
M1 Metabolite Porcine H+/K+-ATPase6.19-[14]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

  • Enzyme Source: Gastric H+/K+-ATPases were isolated from pigs.[11]

  • Assay System: Ion-leaky vesicles containing the isolated enzyme were used.[11]

  • Procedure: The inhibitory activity of Tegoprazan and comparator compounds was measured by assessing the reduction in enzyme activity at various concentrations. The IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity, was then determined.[11]

In Vivo Animal Models

The efficacy of Tegoprazan was assessed in various rat models of gastric acid-related diseases, consistently demonstrating superior or more potent effects compared to esomeprazole.[11]

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

Animal ModelParameterTegoprazan ED50 (mg/kg)Esomeprazole ED50 (mg/kg)Potency Fold DifferenceReference
GERD ModelEsophageal Injury Inhibition2.0>30>15-fold[11]
Naproxen-induced Peptic UlcerAntiulcer Activity0.1--[11]
Ethanol-induced Peptic UlcerAntiulcer Activity1.4--[11]
Water-Immersion Restraint Stress-induced Peptic UlcerAntiulcer Activity0.1--[11]

In the acetic acid-induced peptic ulcer model, a 10 mg/kg dose of Tegoprazan resulted in a higher curative ratio than 30 mg/kg of esomeprazole (44.2% vs. 32.7%) after 5 days of repeated oral administration.[11]

Experimental Protocol: Rat Model of Gastroesophageal Reflux Disease (GERD)

  • Animal Model: The GERD model was induced in rats.

  • Procedure: Tegoprazan or esomeprazole was administered orally at varying doses. The efficacy was evaluated by measuring the inhibition of esophageal injury and gastric acid secretion. The ED50, the dose required to produce 50% of the maximum effect, was calculated.[11]

Clinical Development

The clinical development of Tegoprazan has been extensive, encompassing Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.

Drug Development and Approval Workflow

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Marketing Discovery Drug Discovery (Pfizer) Synthesis Chemical Synthesis Discovery->Synthesis InVitro In Vitro Studies (H⁺/K⁺-ATPase Assay) Synthesis->InVitro InVivo In Vivo Animal Models (Rat GERD & Ulcer) InVitro->InVivo Phase1 Phase I (Safety, PK/PD) InVivo->Phase1 Phase2 Phase II (Dose Finding) Phase1->Phase2 Phase3 Phase III (Efficacy & Safety vs. Comparator) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval (South Korea, China, etc.) NDA->Approval PostMarket Post-Marketing Surveillance (Phase IV) Approval->PostMarket

Caption: Tegoprazan's drug development and approval workflow.

Pharmacokinetics and Pharmacodynamics

Phase I studies in healthy male subjects demonstrated that Tegoprazan is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1.5 hours.[15][16] Its exposure increases in a dose-proportional manner, and multiple dosing does not lead to accumulation.[17] Tegoprazan is primarily metabolized by CYP3A4.[14][16] Importantly, its pharmacokinetic profile is not significantly affected by food intake.[16][18]

Table 3: Pharmacokinetic Parameters of Tegoprazan (Single Dose)

DoseTmax (h)Cmax (µg/L)AUClast (µg*h/L)t1/2 (h)Reference
50 mg (fasted)~0.5-1.0803.002873.323-5[16]
100 mg0.83 (median)1434.50 ± 570.825720.00 ± 1417.863.65 - 5.39[15]

Pharmacodynamic studies revealed rapid, dose-dependent, and sustained gastric acid suppression.[17] Tegoprazan administration leads to a rapid increase in intragastric pH to above 4 within approximately 1 hour.[19]

Experimental Protocol: Phase I Clinical Trial (Single and Multiple Ascending Dose)

  • Study Design: A randomized, double-blind, placebo-controlled trial in healthy male subjects without Helicobacter pylori infection.[17]

  • Single Ascending Dose (SAD): Subjects received single oral doses of 50, 100, 200, and 400 mg of Tegoprazan.[17]

  • Multiple Ascending Dose (MAD): Subjects received 100 or 200 mg of Tegoprazan once daily for 7 days.[17]

  • Assessments: Safety, tolerability, pharmacokinetics (plasma and urine concentrations), and pharmacodynamics (24-hour gastric pH monitoring) were evaluated.[17]

Phase III Clinical Trials

Multiple Phase III trials have confirmed the efficacy and safety of Tegoprazan for various acid-related conditions, demonstrating non-inferiority and, in some cases, superiority to standard PPI therapy.

Table 4: Summary of Key Phase III Clinical Trial Results

IndicationComparatorTegoprazan DoseKey Efficacy EndpointResultReference
Erosive Esophagitis (Healing)Esomeprazole 40 mg50 mg & 100 mg8-week cumulative healing rateNon-inferior (98.9% for all groups)[20]
Erosive Esophagitis (Maintenance)Lansoprazole 15 mg25 mg24-week endoscopic remission rateNon-inferior (90.6% vs. 89.5%)[21]
Erosive Esophagitis (Maintenance)Lansoprazole 15 mg50 mg & 100 mg24-week maintenance of healingStatistically superior[22][23]
Non-Erosive Reflux Disease (NERD)Placebo50 mg & 100 mg4-week complete resolution of major symptomsSuperior (42.5% & 48.5% vs. 24.2%)[24][25]
Gastric UlcerLansoprazole 30 mg50 mg & 100 mg4-week healing rateNon-inferior (95.45% & 94.62% vs. 92.94%)[3][24]

Experimental Protocol: Phase III Trial in Erosive Esophagitis (Healing)

  • Study Design: A randomized, double-blind, active-controlled, non-inferiority trial conducted at 27 sites in South Korea (NCT03006874).[20]

  • Population: 302 adult patients with endoscopically confirmed erosive esophagitis.[20]

  • Intervention: Patients were randomized to receive Tegoprazan (50 mg or 100 mg) or esomeprazole (40 mg) once daily for 8 weeks.[20]

  • Primary Endpoint: The cumulative healing rate of erosive esophagitis at week 8.[20]

  • Secondary Endpoints: Healing rate at week 4, and improvement in symptoms such as heartburn, dyspepsia, and regurgitation assessed by the Reflux Disease Questionnaire (RDQ).[20]

Regulatory Approvals and Commercialization

Tegoprazan was first approved in South Korea in 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis.[2][7] Its indications were later expanded to include gastric ulcers and Helicobacter pylori eradication.[3][14] Subsequently, it has gained approval in several other countries, including China for erosive esophagitis and duodenal ulcers, and Malaysia.[4][26][27][28] In the United States, Sebela Pharmaceuticals has completed Phase III trials for GERD and plans to submit a New Drug Application to the FDA.[22][23] Dr. Reddy's Laboratories is pursuing approval in India and other emerging markets.[26]

Global Development and Licensing Landscape

G Pfizer Pfizer (Originator) RaQualia RaQualia Pharma Pfizer->RaQualia Licensed in 2008 HK_innoN HK inno.N (CJ Healthcare) RaQualia->HK_innoN Licensed in 2014 Sebela Sebela Pharmaceuticals HK_innoN->Sebela Licensed for US Market DrReddys Dr. Reddy's Laboratories HK_innoN->DrReddys Licensed for India & Emerging Markets ShandongLuoxin Shandong Luoxin Pharmaceutical HK_innoN->ShandongLuoxin Sublicensed for China Market

Caption: Licensing and development partnerships for Tegoprazan.

Conclusion

The discovery and development of Tegoprazan mark a pivotal moment in the therapeutic landscape of acid-related disorders. Its distinct mechanism as a potassium-competitive acid blocker translates into a rapid onset of action, potent and sustained acid suppression, and a favorable safety profile. The comprehensive preclinical and clinical trial data robustly support its efficacy across a range of indications, establishing it as a valuable alternative to traditional PPIs. As Tegoprazan continues to gain regulatory approvals worldwide, it is poised to offer significant clinical benefits to a broad population of patients suffering from conditions such as GERD, peptic ulcers, and NERD. The journey of Tegoprazan from a novel chemical entity to a globally recognized therapeutic agent serves as a testament to the power of targeted drug design and rigorous clinical development.

References

Tegoprazan's Efficacy in Modulating Gastric Acid Secretion: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of tegoprazan, a potassium-competitive acid blocker (P-CAB), focusing on its effects on gastric acid secretion in animal models. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in the field of acid-related disorders.

Core Mechanism of Action: Reversible Inhibition of Gastric H+/K+-ATPase

Tegoprazan exerts its acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. Unlike proton pump inhibitors (PPIs) which require acidic activation and form irreversible covalent bonds, tegoprazan is a P-CAB that competitively and reversibly binds to the potassium-binding site of the proton pump.[1] This distinct mechanism of action contributes to a rapid onset of effect and sustained acid suppression.[1][2]

Below is a diagram illustrating the signaling pathway of tegoprazan's inhibitory action on the gastric proton pump.

Tegoprazan_Mechanism cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen cluster_Cytoplasm Cytoplasm ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out note Tegoprazan reversibly inhibits the proton pump, preventing the exchange of cytoplasmic K+ for luminal H+. K_ion_cyto K+ K_ion_cyto->ProtonPump Binds Tegoprazan Tegoprazan Tegoprazan->ProtonPump Competitively binds to K+ binding site

Mechanism of Tegoprazan's action on the gastric proton pump.

Quantitative Efficacy of Tegoprazan in Animal Models

Preclinical studies in various animal models have consistently demonstrated the potent acid-suppressing effects of tegoprazan. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of H+/K+-ATPase by Tegoprazan

Enzyme SourceIC50 (μM)Reference
Porcine0.29 - 0.53[3][4]
Canine0.29 - 0.52[3]
Human0.29 - 0.52[3]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

ModelParameterTegoprazanEsomeprazoleReference
GERD ModelED50 (mg/kg)2.0>30.0[4][5]
Naproxen-induced UlcerED50 (mg/kg)0.1-[4]
Ethanol-induced UlcerED50 (mg/kg)1.4-[4]
Water-Immersion Restraint Stress-induced UlcerED50 (mg/kg)0.1-[4]
Acetic Acid-induced Ulcer (5-day treatment)Curative Ratio (%) at 10 mg/kg44.232.7 (at 30 mg/kg)[4]

ED50: Half-maximal effective dose.

Table 3: In Vivo Efficacy of Tegoprazan in Dog Models

Stimulation MethodTegoprazan Dose (mg/kg, oral)EffectReference
Histamine-induced Acid Secretion0.1 - 1.0Dose-dependent inhibition[3][6]
Histamine-induced Acid Secretion1.0Complete inhibition from 1 hour post-administration[3][6]
Pentagastrin-induced Acidification1.0 and 3.0Reversal of acidified gastric pH to neutral[3][6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of tegoprazan in animal models.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the direct inhibitory effect of tegoprazan on the proton pump.

Methodology:

  • Preparation of Gastric H+/K+-ATPase Vesicles:

    • Gastric mucosal scrapings are obtained from pigs.[4]

    • The mucosa is homogenized in a buffered solution and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[7] These are often referred to as ion-leaky vesicles.[4]

  • ATPase Activity Assay:

    • The assay is typically performed in a 96-well plate format.[7]

    • The reaction mixture contains the prepared H+/K+-ATPase vesicles, a buffer solution (e.g., Tris-HCl), MgCl2, and KCl.[7]

    • Tegoprazan at various concentrations is added to the wells.

    • The reaction is initiated by the addition of ATP.[7]

    • The mixture is incubated at 37°C.[7]

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the malachite green procedure).[7]

    • The H+/K+-ATPase activity is calculated as the difference in Pi release in the presence and absence of a specific inhibitor (like SCH28080) or by comparing K+-stimulated activity to basal activity.[7]

    • The IC50 value is then determined from the dose-response curve.

in_vitro_workflow start Start prep Prepare H+/K+-ATPase vesicles from porcine gastric mucosa start->prep assay_setup Set up reaction mixture in 96-well plate with vesicles, buffers, and varying concentrations of Tegoprazan prep->assay_setup initiate Initiate reaction with ATP and incubate at 37°C assay_setup->initiate measure Measure inorganic phosphate (Pi) release colorimetrically initiate->measure calculate Calculate H+/K+-ATPase activity and determine IC50 measure->calculate end End calculate->end

Workflow for the in vitro H+/K+-ATPase inhibition assay.
Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of tegoprazan.

Methodology:

  • Animal Preparation:

    • Male Sprague-Dawley or Wistar rats are typically used.[8][9]

    • Animals are fasted for 24 hours prior to the experiment, with free access to water.[8][10]

  • Surgical Procedure:

    • Rats are anesthetized (e.g., with ether or isoflurane).[8][9]

    • A midline abdominal incision is made to expose the stomach.[8]

    • The pyloric sphincter is carefully ligated with a silk suture to prevent gastric emptying.[8][10]

    • The abdominal wall is then closed.[8]

  • Drug Administration:

    • Tegoprazan or vehicle is administered orally or intraduodenally immediately after pylorus ligation.

  • Sample Collection and Analysis:

    • After a set period (e.g., 2-4 hours), the rats are euthanized.[7][8]

    • The esophagus is ligated, and the stomach is removed.[7]

    • The gastric contents are collected and centrifuged.[7][8]

    • The volume of the gastric juice is measured.[8]

    • The pH of the supernatant is determined using a pH meter.[7][8]

    • Total acidity is measured by titrating the gastric juice with NaOH to a pH of 7.0.[8]

pylorus_ligation_workflow start Start fasting Fast rats for 24 hours start->fasting anesthesia Anesthetize the rat fasting->anesthesia ligation Perform midline laparotomy and ligate the pylorus anesthesia->ligation drug_admin Administer Tegoprazan or vehicle ligation->drug_admin wait Wait for a defined period (e.g., 2-4 hours) drug_admin->wait euthanize Euthanize the rat and collect stomach contents wait->euthanize analysis Measure volume, pH, and total acidity of gastric juice euthanize->analysis end End analysis->end

Experimental workflow for the pylorus-ligated rat model.
Histamine-Stimulated Gastric Acid Secretion in Conscious Dogs

This model evaluates the efficacy of tegoprazan in a more physiologically relevant setting.

Methodology:

  • Animal Preparation:

    • Beagle dogs are often used and are surgically prepared with a gastric fistula or a Heidenhain pouch to allow for the collection of gastric juice.[11]

    • Animals are fasted overnight before the experiment.

  • Induction of Gastric Acid Secretion:

    • A continuous intravenous infusion of histamine (e.g., 80 μg/kg/hr) is administered to stimulate a stable and sustained level of gastric acid secretion.[6]

  • Drug Administration:

    • Once a plateau of acid secretion is reached, a single oral dose of tegoprazan is administered.[6]

  • Measurement of Gastric Acid Output:

    • Gastric juice is collected continuously from the fistula or pouch at regular intervals.

    • The volume of the collected juice is measured.

    • The acid concentration is determined by titration with NaOH.

    • The total acid output is calculated and plotted over time to observe the inhibitory effect of tegoprazan.

    • Alternatively, intragastric pH can be monitored continuously using a telemetric pH monitoring system.[12][13]

dog_model_workflow start Start prep Use fasted dogs with gastric fistula/pouch start->prep stimulate Induce gastric acid secretion with continuous histamine infusion prep->stimulate drug_admin Administer a single oral dose of Tegoprazan stimulate->drug_admin collect Continuously collect gastric juice or monitor intragastric pH drug_admin->collect analyze Measure acid output (volume and concentration) over time collect->analyze end End analyze->end

Workflow for histamine-stimulated gastric acid secretion in dogs.

Conclusion

The preclinical data from in vitro and in vivo animal models strongly support the potent and rapid acid-suppressing effects of tegoprazan. Its mechanism as a potassium-competitive acid blocker translates to significant efficacy in both rat and dog models of gastric acid secretion and ulceration. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of tegoprazan and other novel acid-suppressing agents. The consistent and robust preclinical profile of tegoprazan has paved the way for its successful clinical development and application in the management of acid-related gastrointestinal disorders.

References

Early-Phase Clinical Trial Results for Tegoprazan Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Tegoprazan benzoate, a novel potassium-competitive acid blocker (P-CAB). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the pharmacokinetics, pharmacodynamics, safety, and tolerability of this emerging therapeutic agent for acid-related disorders.

Introduction

Tegoprazan is a next-generation gastric acid suppressant that acts by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and have a slower onset of action, Tegoprazan, as a P-CAB, offers the potential for more rapid and sustained control of gastric acid secretion.[1][2] This guide synthesizes the key findings from early-phase clinical trials in healthy volunteers, providing a foundational understanding of its clinical pharmacology.

Mechanism of Action

Tegoprazan's primary mechanism involves the competitive inhibition of the potassium-binding site of the H+/K+ ATPase, the final step in the gastric acid secretion pathway.[1][2] This reversible binding prevents the exchange of extracellular potassium ions for intracellular protons, thereby reducing the secretion of gastric acid into the stomach lumen.[1][2] This direct and reversible action contributes to its rapid onset and sustained effect.[1]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell lumen_space tegoprazan Tegoprazan proton_pump H+/K+ ATPase (Proton Pump) tegoprazan->proton_pump inhibition Competitive Inhibition k_ion K+ Ion k_ion->proton_pump Binds to K+ site h_ion_out H+ Secretion proton_pump->h_ion_out k_ion_in K+ Uptake proton_pump->k_ion_in

Tegoprazan's Mechanism of Action

Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of Tegoprazan following single and multiple ascending doses in healthy subjects.

Single Ascending Dose (SAD) Studies

In a Phase 1, randomized, double-blind, placebo-controlled study in healthy male subjects, Tegoprazan was administered in single doses of 50 mg, 100 mg, 200 mg, and 400 mg.[3][4] A similar study in healthy Chinese subjects evaluated single doses of 50 mg, 100 mg, and 200 mg.[5] The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Tegoprazan After Single Ascending Doses in Healthy Subjects

Dose Cmax (ng/mL) AUC0-inf (ng·h/mL) Tmax (h) t1/2 (h) Reference
50 mg 813.80 2761.00 0.5 3.87 - 4.57 [5]
100 mg 1494.60 5980.05 0.5 3.87 - 4.57 [5]
200 mg 2829.00 11044.72 0.5 3.87 - 4.57 [5]

| 400 mg | 5053.22 | 24361.62 | 0.5 - 1.0 | 3.65 - 5.39 |[4] |

Data presented as mean values unless otherwise specified. Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Exposure to Tegoprazan (both Cmax and AUC) increased in a dose-proportional manner.[3][5] The drug was rapidly absorbed, with a median Tmax of approximately 0.5 to 1.0 hour.[4][5]

Multiple Ascending Dose (MAD) Studies

In a multiple-dose study, healthy subjects received Tegoprazan 100 mg or 200 mg once daily for 7 days.[3][4] Another study in Chinese subjects involved a 100 mg dose for 10 days.[5] The results indicated no significant accumulation of Tegoprazan in plasma after repeated dosing.[3][4][5] The observed ratio of accumulation calculated by AUC ranged from 0.91 to 0.93 after 7 days of dosing.[4]

Pharmacodynamics

The pharmacodynamic effects of Tegoprazan were primarily assessed by monitoring 24-hour intragastric pH.

Gastric Acid Suppression

Tegoprazan demonstrated rapid and dose-dependent suppression of gastric acid.[3] A study comparing evening doses of Tegoprazan (50 mg, 100 mg, and 200 mg) with dexlansoprazole (60 mg) in healthy male volunteers showed that all Tegoprazan dose groups reached a mean gastric pH of ≥4 within 2 hours, whereas the dexlansoprazole group required 7 hours.

Table 2: Pharmacodynamic Parameters of Tegoprazan in Healthy Subjects (24-hour post-dose)

Treatment Group Mean time pH > 4 (%) Mean time pH > 6 (%) Time to reach pH ≥ 4 (hours)
Tegoprazan 50 mg 58.55 - < 2
Tegoprazan 100 mg 70.07 - < 2
Tegoprazan 200 mg 81.73 - < 2

| Dexlansoprazole 60 mg | 60.55 | - | 7 |

Data from a study with evening dosing.

These findings highlight Tegoprazan's rapid onset of action and potent acid-suppressive effects.

Safety and Tolerability

Across early-phase clinical trials, Tegoprazan was generally well-tolerated at single doses up to 400 mg and multiple doses of 100 mg and 200 mg daily.[3][4][5] Most adverse events reported were of mild intensity and resolved without intervention.[3] No serious adverse events were observed in these studies.[5]

In a Phase 3 study comparing Tegoprazan with lansoprazole for the treatment of gastric ulcers, the incidence of drug-related treatment-emergent adverse events (TEAEs) was comparable between the groups.[1] The most common drug-related TEAEs were gastrointestinal disorders.[1]

Table 3: Drug-Related Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Study

Adverse Event Category Tegoprazan 50 mg (n=102) Tegoprazan 100 mg (n=102) Lansoprazole 30 mg (n=100)
Any Drug-Related TEAE 9.80% (10) 13.73% (14) 12.00% (12)
Gastrointestinal Disorders 4.90% (5) 6.86% (7) 4.00% (4)
- Diarrhoea 2.94% (3) - -
- Abdominal Discomfort - - 2.00% (2)
Investigations

| - Blood Gastrin Increased | - | - | 2.00% (2) |

Data presented as percentage of patients (number of patients).[1]

Experimental Protocols

Phase 1 Study Design

A representative Phase 1 clinical trial for Tegoprazan followed a randomized, double-blind, placebo-controlled, single and multiple ascending dose design in healthy male subjects.[3][4]

cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) sad_screening Screening of Healthy Volunteers sad_randomization Randomization (Tegoprazan vs. Placebo) sad_screening->sad_randomization sad_dosing Single Dose Administration (50, 100, 200, 400 mg) sad_randomization->sad_dosing sad_pk_pd Pharmacokinetic & Pharmacodynamic Assessments (24h) sad_dosing->sad_pk_pd sad_safety Safety Monitoring sad_pk_pd->sad_safety mad_screening Screening of Healthy Volunteers mad_randomization Randomization (Tegoprazan vs. Placebo) mad_screening->mad_randomization mad_dosing Multiple Doses (7-10 days) (100, 200 mg) mad_randomization->mad_dosing mad_pk_pd Pharmacokinetic & Pharmacodynamic Assessments mad_dosing->mad_pk_pd mad_safety Safety Monitoring mad_pk_pd->mad_safety

Phase 1 Clinical Trial Workflow

Key inclusion criteria for these studies typically included healthy male volunteers aged 19-50 years with a body mass index (BMI) between 18.0 and 27.0 kg/m ². Exclusion criteria often included a history of gastrointestinal disorders or hypersensitivity to proton pump inhibitors.

Pharmacokinetic Analysis

Plasma concentrations of Tegoprazan were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] While specific parameters from human trials are not detailed in the provided search results, a representative UPLC-MS/MS method for Tegoprazan in rat plasma involved the following:

  • Sample Preparation: Protein precipitation.

  • Chromatography: Waters ACQUITY UPLC BEH column with gradient elution.

  • Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated using non-compartmental analysis.[4]

Pharmacodynamic Assessment

Gastric pH was monitored for 24 hours using a nasogastric pH monitoring system.[4] A disposable single-use pH probe was typically used, and it was calibrated with standard buffer solutions (pH 4 and 7) before insertion.

Safety Assessment

Safety and tolerability were assessed through the monitoring of adverse events, physical examinations, vital signs, clinical laboratory tests (hematology, blood chemistry, and urinalysis), and electrocardiograms (ECGs).[4][5]

Conclusion

The early-phase clinical trial results for Tegoprazan benzoate demonstrate a favorable pharmacokinetic, pharmacodynamic, and safety profile in healthy subjects. Its rapid absorption, dose-proportional exposure, and potent, fast-acting acid suppression support its continued development as a promising new treatment for acid-related gastrointestinal disorders. The data indicate a clear advantage over some existing therapies in terms of speed of onset. Further studies in patient populations are warranted to confirm these findings and establish its clinical efficacy and long-term safety.

References

An In-depth Technical Guide to the Stability and Degradation Product Analysis of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion. Ensuring the stability of tegoprazan and characterizing its potential degradation products is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of the stability of tegoprazan under various stress conditions and the analysis of its degradation products. The information is compiled from published research, focusing on providing a practical guide for professionals in the pharmaceutical sciences.

Introduction to Tegoprazan

Tegoprazan represents a significant advancement in the management of acid-related disorders. As a P-CAB, it inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells through a reversible, potassium-competitive mechanism. This mode of action offers potential advantages over traditional proton pump inhibitors (PPIs), including a more rapid onset of action and efficacy that is independent of meal times. Given its therapeutic importance, a thorough understanding of its chemical stability is paramount for the development of safe and effective pharmaceutical formulations.

Forced degradation studies are a cornerstone of this understanding, providing insights into the intrinsic stability of the drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.

Stability Profile of Tegoprazan under Stress Conditions

Forced degradation studies have been conducted on tegoprazan to evaluate its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying the conditions under which tegoprazan is likely to degrade.

A key study in this area subjected tegoprazan to hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress. The results indicate that tegoprazan is susceptible to degradation under specific conditions.

Table 1: Summary of Tegoprazan Stability under Forced Degradation Conditions

Stress ConditionStability ProfileObservations
Acidic Hydrolysis UnstableSignificant degradation observed.
Alkaline Hydrolysis UnstableSignificant degradation observed.
Neutral Hydrolysis StableNo significant degradation reported.
Oxidative UnstableSignificant degradation observed.
Photolytic StableNo significant degradation reported.
Thermal StableNo significant degradation reported.

This table is a qualitative summary based on available research abstracts. The exact percentage of degradation was not publicly available.

Degradation Product Analysis

The forced degradation studies of tegoprazan have led to the identification of several degradation products (DPs).

Overview of Identified Degradation Products

Research has identified a total of eight degradation products formed under acidic, alkaline, and oxidative stress conditions.[1][2] The structures of three of these degradation products (DP-1, DP-2, and DP-3) have been successfully synthesized and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The structural elucidation of all eight degradation products was achieved through advanced analytical techniques, including Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), tandem mass spectrometry (LC-MSn), and Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF-MS).[1][2]

Due to the proprietary nature of the detailed structural information of these eight degradation products, they are referred to generically in this guide. The formation of these DPs is specific to the stress conditions applied.

Experimental Protocols

Detailed experimental protocols for the forced degradation of tegoprazan and the subsequent analysis of its degradation products are crucial for reproducible research. While the exact parameters from the primary literature are not fully available, this section outlines a generalized, best-practice methodology based on ICH guidelines and common practices in the pharmaceutical industry.

Forced Degradation (Stress Testing) Protocol

Objective: To generate degradation products of tegoprazan under various stress conditions to an extent that allows for their detection and characterization, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).

General Procedure:

  • Preparation of Tegoprazan Stock Solution: Prepare a stock solution of tegoprazan in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the tegoprazan stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Samples should be withdrawn at various time points to monitor the extent of degradation.

    • Alkaline Hydrolysis: Mix the tegoprazan stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Incubate the mixture under controlled temperature conditions (e.g., 60°C) and monitor over time.

    • Neutral Hydrolysis: Mix the tegoprazan stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) and monitor over time.

    • Oxidative Degradation: Mix the tegoprazan stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature and monitor for degradation.

    • Photolytic Degradation: Expose the tegoprazan stock solution and solid API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

    • Thermal Degradation: Expose the solid tegoprazan API to dry heat in a controlled temperature oven (e.g., 80°C) for a specified period.

  • Sample Neutralization: After exposure to acidic or alkaline conditions, neutralize the samples with a suitable base or acid, respectively, before analysis to prevent further degradation.

  • Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis.

Analytical Method for Degradation Product Analysis

Objective: To develop and validate a stability-indicating analytical method capable of separating and quantifying tegoprazan from its degradation products.

Recommended Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a mass spectrometer (MS).

Typical HPLC/UPLC-MS Method Parameters:

ParameterExample Specification
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components.
Flow Rate 0.3 mL/min
Column Temperature 40°C
UV Detection Diode Array Detector (DAD) to monitor at multiple wavelengths.
Mass Spectrometry Electrospray Ionization (ESI) in positive ion mode.
MS Analysis Full scan mode to detect all ions and product ion scan (tandem MS) to aid in structural elucidation.

Visualizations

The following diagrams illustrate the key processes and relationships in the stability and degradation analysis of tegoprazan.

Tegoprazan_Degradation_Pathway cluster_stress Stress Conditions tegoprazan Tegoprazan acid Acidic Hydrolysis alkali Alkaline Hydrolysis oxidation Oxidation dps Degradation Products (DP-1 to DP-8) acid->dps alkali->dps oxidation->dps

Caption: Degradation pathways of tegoprazan under significant stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization & Reporting start Tegoprazan API stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Stability-Indicating HPLC/UPLC-MS Method neutralize->hplc separation Separation of Tegoprazan and Degradation Products hplc->separation detection Detection (UV & MS) separation->detection quant Quantification of Degradation detection->quant structure Structural Elucidation (LC-HRMS, MSn, NMR) detection->structure report Report Generation quant->report structure->report

Caption: General experimental workflow for tegoprazan stability testing.

Conclusion

This technical guide summarizes the current understanding of the stability of tegoprazan and the analysis of its degradation products. Tegoprazan is a stable molecule under neutral, photolytic, and thermal conditions but is susceptible to degradation in acidic, alkaline, and oxidative environments. The identification and characterization of its eight degradation products are crucial for ensuring the quality, safety, and efficacy of tegoprazan-containing pharmaceuticals. The provided experimental protocols and workflows offer a foundational guide for researchers and scientists involved in the development and quality control of this important drug substance. Further research to fully disclose the structures and toxicological profiles of all degradation products would be beneficial for the scientific community.

References

Tegoprazan's Preclinical Impact on the Gut Microbiome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tegoprazan, a potassium-competitive acid blocker (P-CAB), has demonstrated a distinct and favorable impact on the gut microbiome in preclinical models, differentiating it from traditional proton pump inhibitors (PPIs). In a key preclinical study utilizing a murine model of colitis, tegoprazan was shown to mitigate gut dysbiosis, notably promoting the growth of the commensal bacterium Bacteroides vulgatus. This modulation of the gut microbiota is associated with an improvement in intestinal barrier function and a reduction in gut inflammation. This technical guide provides an in-depth summary of the preclinical data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Quantitative Analysis of Gut Microbiome and Barrier Function

The following tables summarize the key quantitative findings from preclinical studies on tegoprazan. The primary data is derived from a study by Son et al. (2022) in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1]

Table 1: Impact of Tegoprazan on Gut Microbial Diversity (DSS-Induced Colitis Model)
Parameter Observation
Beta Diversity (Microbiota Structure) The microbiota structure of the tegoprazan-treated group differed significantly from the DSS + Vehicle group. The rabeprazole-treated group showed a microbiota structure similar to the DSS + Vehicle group.[1]
Alpha Diversity (Shannon Index) Tegoprazan administration showed a trend towards restoring the Shannon diversity index reduced by DSS treatment.
Table 2: Relative Abundance of Key Bacterial Phyla in Fecal and Tissue Samples (DSS-Induced Colitis Model)
Phylum Treatment Group Relative Abundance (%)
Bacteroidetes ControlHigh
DSS + VehicleDecreased
DSS + TegoprazanRestored to levels similar to the control group.[1][2]
DSS + RabeprazoleDecreased
Proteobacteria ControlLow
DSS + VehicleIncreased
DSS + TegoprazanDecreased compared to DSS + Vehicle.[1]
DSS + RabeprazoleMarkedly increased.[1]
Table 3: Relative Abundance of Key Bacterial Species in Fecal and Tissue Samples (DSS-Induced Colitis Model)
Species Treatment Group Relative Abundance (%)
Bacteroides vulgatus ControlFeces: 42%, Tissues: 28%
DSS + VehicleFeces: 11%, Tissues: 5%
DSS + TegoprazanFeces: 29%, Tissues: 16%[1]
DSS + RabeprazoleNo significant impact on abundance.[1]
Escherichia coli ControlLow
DSS + VehicleIncreased
DSS + TegoprazanDecreased
DSS + RabeprazoleSignificantly increased.[1]
Table 4: In Vitro Effect of Tegoprazan on Bacteroides vulgatus Growth
Treatment Observation
Tegoprazan Directly promoted the growth of B. vulgatus in a dose-dependent manner.
Rabeprazole Did not promote B. vulgatus growth.
Table 5: Tegoprazan's Effect on Gut Barrier Function Proteins (DSS-Induced Colitis Model)
Protein Observation
Zonula occludens-1 (ZO-1) Tegoprazan administration upregulated the expression of ZO-1, which was reduced by DSS.
Occludin Tegoprazan administration upregulated the expression of Occludin, which was reduced by DSS.

Experimental Protocols

Animal Model of Colitis
  • Model: Dextran sulfate sodium (DSS)-induced colitis is a widely used model that mimics the clinical and histological features of ulcerative colitis. A 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis model was also utilized.[1]

  • Animals: 8-week-old male C57BL/6 mice.[1]

  • Induction of Colitis:

    • DSS Model: Mice received 2% DSS in their drinking water for 5 days, followed by a 4-day recovery period with regular water.[1]

    • DNBS Model: Mice were administered a single intra-rectal injection of DNBS (5 mg in 100 µL of 50% ethanol).[1]

  • Treatment Groups:

    • Control (CON)

    • Colitis + Vehicle (Veh)

    • Colitis + Tegoprazan (TEGO): 30 mg/kg, administered orally twice daily.[1]

    • Colitis + Rabeprazole (RPZ): 30 mg/kg, administered orally twice daily.[1]

  • Outcome Measures: Body weight, disease activity index (DAI), colon length, histological analysis of the colon, and survival rate.[1]

Gut Microbiome Analysis
  • Sample Collection: Fecal and cecal tissue samples were collected at the end of the experimental period.[1]

  • DNA Extraction: Bacterial genomic DNA was extracted from the samples using a commercial DNA isolation kit.

  • 16S rRNA Gene Sequencing:

    • The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.

    • The amplicons were sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis:

    • Sequencing reads were processed using bioinformatics pipelines (e.g., QIIME).

    • Operational taxonomic units (OTUs) were clustered at a 97% similarity threshold.

    • Taxonomic assignment was performed against a reference database (e.g., Greengenes, SILVA).

    • Alpha and beta diversity analyses were conducted to assess within-sample diversity and between-sample community differences, respectively.

In Vitro Bacteroides vulgatus Growth Assay
  • Culture Conditions: Bacteroides vulgatus was cultured under anaerobic conditions in a suitable growth medium.

  • Treatment: The culture medium was supplemented with varying concentrations of tegoprazan or rabeprazole.

  • Quantification: Bacterial growth was quantified by measuring the optical density (OD) at 600 nm at different time points or by colony-forming unit (CFU) counting on agar plates.

Western Blot Analysis for Tight Junction Proteins
  • Protein Extraction: Total protein was extracted from colon tissue samples using a lysis buffer.

  • Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against ZO-1, Occludin, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Signaling Pathways and Mechanistic Diagrams

The preclinical evidence suggests a multi-faceted mechanism by which tegoprazan impacts the gut environment. The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and signaling pathways.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_in_vitro In Vitro Assay Animal_Model DSS-Induced Colitis in C57BL/6 Mice Treatment Oral Administration: - Vehicle - Tegoprazan (30 mg/kg) - Rabeprazole (30 mg/kg) Animal_Model->Treatment Sample_Collection Fecal & Colon Tissue Collection Treatment->Sample_Collection Microbiome_Analysis 16S rRNA Sequencing - Alpha & Beta Diversity - Taxonomic Composition Sample_Collection->Microbiome_Analysis Barrier_Function Western Blot (ZO-1, Occludin) Sample_Collection->Barrier_Function Inflammation_Analysis Cytokine Measurement Sample_Collection->Inflammation_Analysis B_vulgatus_Culture Anaerobic Culture of Bacteroides vulgatus In_Vitro_Treatment Treatment with: - Tegoprazan - Rabeprazole B_vulgatus_Culture->In_Vitro_Treatment Growth_Quantification OD600 Measurement or CFU Counting In_Vitro_Treatment->Growth_Quantification

Experimental workflow for preclinical evaluation of tegoprazan.

Signaling_Pathway Tegoprazan Tegoprazan B_vulgatus Bacteroides vulgatus (Increased Abundance) Tegoprazan->B_vulgatus Directly Promotes Growth Gut_Barrier Gut Barrier Integrity (Enhanced) B_vulgatus->Gut_Barrier Contributes to Inflammation Gut Inflammation (Reduced) B_vulgatus->Inflammation Reduces MAPK_Pathway MAPK Signaling Pathway (Inhibited) B_vulgatus->MAPK_Pathway Potentially Inhibits Tight_Junctions ZO-1 & Occludin (Upregulated) Gut_Barrier->Tight_Junctions Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) (Downregulated) Inflammation->Proinflammatory_Cytokines MAPK_Pathway->Gut_Barrier Regulates MAPK_Pathway->Inflammation

Proposed signaling pathway of tegoprazan's gut-modulatory effects.

Discussion and Future Directions

The preclinical data strongly suggest that tegoprazan's impact on the gut microbiome is a key component of its beneficial effects in inflammatory gut conditions. Unlike rabeprazole, which exacerbated dysbiosis, tegoprazan promoted a healthier gut microbial composition, characterized by an increase in Bacteroides vulgatus. This commensal bacterium is known to play a role in maintaining gut homeostasis.

The enhancement of gut barrier function, evidenced by the upregulation of ZO-1 and Occludin, is likely a direct consequence of the favorable microbial shift. A fortified gut barrier prevents the translocation of luminal antigens and pathogens, thereby reducing the inflammatory response. The observed decrease in pro-inflammatory cytokines further supports this mechanism.

While the direct link between tegoprazan-induced B. vulgatus and the inhibition of the MAPK signaling pathway is yet to be definitively established in this context, it presents a plausible mechanism for the observed anti-inflammatory and barrier-protective effects. Future preclinical studies should aim to:

  • Investigate the impact of tegoprazan on the production of short-chain fatty acids (SCFAs) by the gut microbiota.

  • Elucidate the precise molecular mechanisms by which B. vulgatus enhances gut barrier function and modulates host immune responses.

  • Confirm the role of the MAPK signaling pathway in mediating the effects of tegoprazan on the gut.

  • Evaluate the long-term effects of tegoprazan on the gut microbiome in various preclinical models.

References

Physicochemical Characterization of Tegoprazan Benzoate Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. The formation of a salt, such as tegoprazan benzoate, is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the physicochemical characterization of tegoprazan, with a specific focus on the available information for its benzoate salt form.

While extensive public data on the physicochemical properties of tegoprazan free base and its polymorphs are available, detailed characterization data for the benzoate salt are limited. A recent patent application has disclosed the preparation of an amorphous form of tegoprazan benzoate, suggesting its potential for improved pharmaceutical properties.[1] This guide will synthesize the available information on tegoprazan benzoate and provide a thorough analysis of the well-characterized free base to serve as a foundational reference.

Tegoprazan Benzoate Salt: Current State of Knowledge

The development of various salt forms of tegoprazan, including the benzoate salt, aims to optimize its pharmaceutical profile.[1] A recent patent application describes the preparation of an amorphous form of tegoprazan benzoate, which is characterized by Powder X-ray Diffraction (PXRD).[1] The amorphous form may offer advantages in terms of solubility and dissolution rate compared to crystalline forms. However, detailed quantitative data on the physicochemical properties of tegoprazan benzoate salt are not yet extensively published in the peer-reviewed literature.

Physicochemical Properties of Tegoprazan

Understanding the physicochemical properties of the parent compound, tegoprazan, is crucial for the development and characterization of its salt forms. The following tables summarize the key physicochemical data for tegoprazan.

Table 1: General Physicochemical Properties of Tegoprazan

PropertyValueReference
Molecular FormulaC₂₀H₁₉F₂N₃O₃MedChemExpress
Molecular Weight387.38 g/mol MedChemExpress
pKa5.1 (weak base)[2]
AppearanceSolid[3]

Table 2: Solubility of Tegoprazan in Various Solvents

SolventSolubilitypH (if applicable)Reference
DMSO≥ 60 mg/mL-AbMole BioScience
Water~0.03 mg/mL-[4]
Aqueous Buffer0.7 mg/mL3[2]
Aqueous Buffer0.02 mg/mL6.8[2]
Predicted in ChemAxon223 mg/mL1[2]

Solid-State Characterization of Tegoprazan

Tegoprazan is known to exist in different solid-state forms, including crystalline polymorphs and an amorphous form. The solid-state properties significantly influence the drug's stability, dissolution, and bioavailability.

Table 3: Polymorphic Forms of Tegoprazan

FormCrystal SystemSpace GroupKey CharacteristicsReference
Polymorph AMonoclinicP2₁Thermodynamically stable form.[5][6]
Polymorph BMonoclinicP2₁Metastable form.[5][6]
Amorphous--Higher apparent solubility but physically less stable.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the physicochemical characterization of active pharmaceutical ingredients like tegoprazan and its salts.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the degree of crystallinity of the sample.

Methodology:

  • A small amount of the sample powder is gently packed into a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at a specific wavelength.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to study polymorphic transitions.

Methodology:

  • A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the presence of residual solvents or water.

Methodology:

  • A small amount of the sample is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The change in mass of the sample is continuously monitored as a function of temperature.

  • Weight loss at specific temperatures can indicate decomposition or the loss of volatiles.

Solubility Measurement

Objective: To determine the equilibrium solubility of the compound in different solvents.

Methodology (Shake-Flask Method):

  • An excess amount of the solid drug is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated (e.g., on a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Studies

Objective: To assess the chemical and physical stability of the drug substance under various environmental conditions.

Methodology (Forced Degradation):

  • The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.

    • Acid/Base Hydrolysis: The drug is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

    • Oxidation: The drug is treated with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: The solid drug is heated in an oven.

    • Photostability: The solid drug is exposed to UV and visible light.

  • Samples are withdrawn at various time points.

  • The amount of the parent drug remaining and the formation of degradation products are quantified by a stability-indicating HPLC method.[1]

Visualizations

Experimental_Workflow_for_Salt_Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization Tegoprazan_Free_Base Tegoprazan Free Base Crystallization Crystallization / Precipitation Tegoprazan_Free_Base->Crystallization Benzoic_Acid Benzoic Acid Benzoic_Acid->Crystallization Solvent Solvent Solvent->Crystallization Tegoprazan_Benzoate Tegoprazan Benzoate Salt Crystallization->Tegoprazan_Benzoate PXRD PXRD Tegoprazan_Benzoate->PXRD DSC_TGA DSC / TGA Tegoprazan_Benzoate->DSC_TGA FTIR FTIR Spectroscopy Tegoprazan_Benzoate->FTIR Solubility Solubility Studies Tegoprazan_Benzoate->Solubility Stability Stability Assessment Tegoprazan_Benzoate->Stability Solid_State_Form Solid_State_Form PXRD->Solid_State_Form Identifies Thermal_Properties Thermal_Properties DSC_TGA->Thermal_Properties Determines Functional_Groups Functional_Groups FTIR->Functional_Groups Confirms Dissolution_Rate Dissolution_Rate Solubility->Dissolution_Rate Impacts Shelf_Life Shelf_Life Stability->Shelf_Life Predicts

Caption: Workflow for the synthesis and physicochemical characterization of tegoprazan benzoate salt.

Physicochemical_Properties_Relationship cluster_solid_state Solid-State Properties cluster_solution_state Solution-State Properties cluster_stability Stability cluster_biopharmaceutical Biopharmaceutical Properties Polymorphism Polymorphism Solubility Solubility Polymorphism->Solubility influences Physical_Stability Physical Stability Polymorphism->Physical_Stability determines Crystallinity Crystallinity Dissolution_Rate Dissolution Rate Crystallinity->Dissolution_Rate affects Particle_Size Particle Size Particle_Size->Dissolution_Rate impacts Solubility->Dissolution_Rate governs Bioavailability Bioavailability Dissolution_Rate->Bioavailability is critical for Chemical_Stability Chemical Stability Chemical_Stability->Bioavailability ensures Physical_Stability->Solubility maintains

Caption: Interplay between key physicochemical and biopharmaceutical properties of a drug substance.

Conclusion

The physicochemical characterization of tegoprazan and its salt forms is a critical component of its pharmaceutical development. While comprehensive public data on tegoprazan benzoate salt is currently limited, the existing information on the free base provides a strong foundation for its evaluation. The solid-state properties, solubility, and stability of tegoprazan are well-documented, and the analytical methodologies for their assessment are well-established. The recent patent on an amorphous form of tegoprazan benzoate indicates ongoing research to optimize its properties. Further studies are anticipated to fully elucidate the physicochemical profile of tegoprazan benzoate and its potential advantages as a drug substance. This guide serves as a valuable resource for researchers and professionals involved in the development of tegoprazan and other novel pharmaceutical entities.

References

Methodological & Application

Application Note: Quantification of Tegoprazan in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD).[1][2] Accurate quantification of tegoprazan in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of tegoprazan in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are compiled from validated methods reported in peer-reviewed scientific literature.

Principle

This method involves the extraction of tegoprazan and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. The use of an internal standard helps to correct for variations in sample processing and instrument response.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation have been reported: protein precipitation and liquid-liquid extraction.

a) Protein Precipitation (PPT) [1][2]

This is a simple and rapid method suitable for high-throughput analysis.

  • Protocol:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (e.g., Revaprazan).

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the mixture at 13,000 rpm for 3 minutes.[3]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) [4]

This method offers a cleaner extract by removing more interfering substances.

  • Protocol:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a suitable tube, add 100 µL of plasma.

    • Add the internal standard.

    • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 70:30, v/v).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Inject an aliquot of the reconstituted solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of tegoprazan. Optimization may be required depending on the specific instrumentation used.

a) Liquid Chromatography (LC)

  • System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system. A Waters ACQUITY UPLC™ System has been cited in several studies.[4][5]

  • Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18 column, is commonly used.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 45°C.[6]

  • Injection Volume: 5-10 µL.

b) Tandem Mass Spectrometry (MS/MS)

  • System: A triple quadrupole mass spectrometer (e.g., Waters Xevo™ TQ-S MS detector).[4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is selected.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions for tegoprazan and a common internal standard, revaprazan, are monitored. Specific mass transitions should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS methods for tegoprazan in plasma.

Table 1: Method Validation Parameters for Tegoprazan Quantification

ParameterResultReference
Linearity Range 2 - 1000 ng/mL[5][7]
50 ng/mL - 50 µg/mL[1][2]
Correlation Coefficient (r²) ≥ 0.9995[8]
Intra-day Precision (%CV) < 15%[1][2]
1.3 - 4.1%[8]
Inter-day Precision (%CV) < 15%[1][2]
2.3 - 8.4%[8]
Accuracy (% Bias) 92.6% - 105%[1][2]
-8.5% to 12.2%[5][7]
-10.0% to 2.0%[8]
Recovery (IS-normalized) 109.3% - 113.6%[5][7]
Matrix Effect (IS-normalized) 99.0% - 102.8%[5][7]

Table 2: Stability of Tegoprazan in Plasma

Stability ConditionDurationResultReference
Bench-top 8 hoursAcceptable[1][2]
Freeze-thaw 3 cyclesAcceptable[1][2]
Processed Samples 24 hours at 4°CAcceptable[1][2]
Long-term 6 weeks at -70°CStable[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (UPLC/HPLC) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Quantify using Calibration Curve ratio_calculation->calibration_curve results Report Concentration calibration_curve->results

Caption: Workflow for Tegoprazan Quantification in Plasma.

logical_relationship cluster_processing Analytical Process cluster_output Measurement tegoprazan Tegoprazan in Plasma extraction Extraction Efficiency tegoprazan->extraction matrix_effect Matrix Effects tegoprazan->matrix_effect is Internal Standard (e.g., Revaprazan) is->extraction is->matrix_effect tegoprazan_response Tegoprazan Peak Area extraction->tegoprazan_response is_response IS Peak Area extraction->is_response matrix_effect->tegoprazan_response matrix_effect->is_response instrument_variation Instrumental Variation ratio Peak Area Ratio (Tegoprazan/IS) instrument_variation->ratio tegoprazan_response->instrument_variation tegoprazan_response->ratio is_response->instrument_variation is_response->ratio concentration Final Concentration ratio->concentration

Caption: Role of the Internal Standard in LC-MS/MS Quantification.

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the quantification of tegoprazan in plasma. The protocols for sample preparation are straightforward, and the analytical run times are typically short, allowing for the efficient analysis of a large number of samples. The validation data demonstrates that these methods meet the regulatory requirements for bioanalytical method validation, making them suitable for use in pharmacokinetic and clinical studies. Researchers should perform their own method validation to ensure the reliability of the results in their specific laboratory environment.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Tegoprazan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tegoprazan and its related substances using High-Performance Liquid Chromatography (HPLC). Tegoprazan is a potassium-competitive acid blocker used in the treatment of acid-related gastrointestinal disorders. The following methods are essential for quality control, stability studies, and pharmacokinetic assessments of Tegoprazan.

Method 1: Chiral HPLC for Enantiomeric Purity of Tegoprazan Drug Substance

This method is designed for the separation and quantification of the (R)-enantiomer (impurity) from the active (S)-enantiomer of Tegoprazan in the drug substance.

Quantitative Data Summary
ParameterResult
Linearity Range1.0–100 µg/mL
Correlation Coefficient (r²)0.9999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (Recovery)94.10% to 99.39%
Precision (RSD)1.9%
Resolution between (S)- and (R)-tegoprazan> 3.0[1][2][3]
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AGP, 4.6 mm × 250 mm, 5.0 µm.[1][2][3]

  • Mobile Phase: 5 mmol/L Ammonium Acetate Buffer (pH 6.0) and 2-Propanol (93:7, v/v).[1][2][3]

  • Flow Rate: 0.7 mL/min.[1][2][3]

  • Column Temperature: 30°C.[1][2]

  • Detection Wavelength: 220 nm.[1][2][3]

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Ammonium Acetate Buffer (5 mmol/L, pH 6.0): Dissolve an appropriate amount of ammonium acetate in water, adjust the pH to 6.0 with acetic acid, and filter through a 0.45 µm membrane filter.

  • Standard Solution: Prepare a stock solution of Tegoprazan reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentrations within the linearity range.

  • Sample Solution: Accurately weigh and dissolve the Tegoprazan drug substance in a suitable solvent to achieve a concentration within the calibration range.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the sample solution.

  • Identify and quantify the enantiomeric impurity based on the retention times and the calibration curve.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Ammonium Acetate Buffer:2-Propanol) equilibrate Equilibrate Chiralpak AGP Column prep_mobile_phase->equilibrate prep_standards Prepare Tegoprazan Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Tegoprazan Drug Substance Sample inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_standards equilibrate->inject_sample calibration Generate Calibration Curve inject_standards->calibration quantify Quantify Enantiomeric Impurity inject_sample->quantify calibration->quantify

Caption: Workflow for Chiral HPLC Analysis of Tegoprazan.

Method 2: HPLC for Determination of Related Substances in Tegoprazan

This gradient HPLC method is suitable for the identification and quantification of four potential process-related impurities in Tegoprazan.

Quantitative Data Summary
ParameterImpurity AImpurity BImpurity CImpurity D
Linearity Range (µg/mL)0.1071–10.710.1095–10.950.0961–9.610.1152–11.52
Correlation Coefficient (r)1.0001.0000.99990.9999
Average Recovery (%)96.47–97.1793.51–95.6093.90–95.9593.39–95.40
RSD (%)< 2.0< 2.0< 2.0< 2.0
Relative Retention Time~0.22~0.73~0.86~1.86

Retention time of Tegoprazan is approximately 13.8 minutes.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector and gradient capability.

  • Column: CAPCELL CORE C18, 4.6 mm × 75 mm, 2.7 µm.[1]

  • Mobile Phase A: 0.01 mol/L Ammonium Dihydrogen Phosphate solution (pH adjusted to 6.5 with ammonia solution).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient program should be developed to ensure the separation of all impurities from Tegoprazan. A typical gradient might involve increasing the proportion of Mobile Phase B over time.

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Detection Wavelength: 218 nm.[1]

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Ammonium Dihydrogen Phosphate Buffer (0.01 mol/L, pH 6.5): Dissolve an appropriate amount of ammonium dihydrogen phosphate in water, adjust the pH to 6.5 with ammonia solution, and filter through a 0.45 µm membrane filter.

  • Standard Solutions: Prepare individual stock solutions of Tegoprazan and each of the four related substance reference standards in a suitable solvent. Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the Tegoprazan sample in a suitable solvent to achieve a concentration where the impurities can be accurately quantified.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solutions to determine the retention times and response factors of each impurity and Tegoprazan.

  • Inject the sample solution.

  • Identify the impurities in the sample by comparing their retention times with those of the standards.

  • Quantify the impurities using the main component self-comparison method with relative correction factors or an external standard method.[1]

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: Buffer, B: Acetonitrile) equilibrate Equilibrate C18 Column prep_mobile_phase->equilibrate prep_standards Prepare Tegoprazan & Impurity Standard Solutions gradient_elution Perform Gradient Elution prep_standards->gradient_elution prep_sample Prepare Tegoprazan Sample Solution prep_sample->gradient_elution equilibrate->gradient_elution identification Identify Impurities by Retention Time gradient_elution->identification quantification Quantify Impurities identification->quantification

Caption: Workflow for Related Substances Analysis of Tegoprazan.

Method 3: LC-MS/MS for Simultaneous Quantification of Tegoprazan and its Metabolite M1 in Dog Plasma

This method is designed for pharmacokinetic studies, allowing for the simultaneous measurement of Tegoprazan and its major metabolite (M1) in biological matrices.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)Inter-day Precision (CV%)Intra-day Precision (CV%)Accuracy (%)
Tegoprazan50 - 50,000< 15%< 15%92.6 - 105
Metabolite M15 - 5,000< 15%< 15%92.6 - 105
Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Protein precipitation is a common technique for plasma samples.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tegoprazan and its metabolite M1.

2. Reagent and Sample Preparation:

  • Plasma Sample Collection: Collect blood samples from dosed animals into appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the proteins.

  • Internal Standard: An appropriate internal standard should be added to all samples and standards to correct for variability in sample processing and instrument response.

  • Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known amounts of Tegoprazan and M1 into blank plasma.

3. LC-MS/MS Procedure:

  • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for Tegoprazan and M1 by infusing standard solutions.

  • Develop a chromatographic method to separate Tegoprazan and M1 from endogenous plasma components.

  • Inject the processed calibration standards, quality controls, and unknown samples.

  • Quantify Tegoprazan and M1 in the unknown samples using the calibration curve generated from the peak area ratios of the analytes to the internal standard.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis collect_plasma Collect Dog Plasma Samples add_is Add Internal Standard collect_plasma->add_is protein_precip Perform Protein Precipitation inject_sample Inject Processed Sample protein_precip->inject_sample add_is->protein_precip chrom_sep Chromatographic Separation inject_sample->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection generate_curve Generate Calibration Curve ms_detection->generate_curve quantify_analytes Quantify Tegoprazan & M1 ms_detection->quantify_analytes generate_curve->quantify_analytes

Caption: Workflow for LC-MS/MS analysis in plasma.

References

Application Notes and Protocols for Inducing and Treating GERD in Rat Models with Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of Gastroesophageal Reflux Disease (GERD) in rat models and the subsequent treatment with Tegoprazan, a potassium-competitive acid blocker (P-CAB). The methodologies outlined below are designed to ensure reproducibility and provide a robust framework for preclinical evaluation of therapeutic agents targeting acid-related disorders.

Introduction

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal mucosal damage.[1] Animal models are crucial for understanding the pathophysiology of GERD and for the development of novel therapeutics. The surgically induced GERD model in rats effectively mimics the chronic acid exposure observed in human GERD.

Tegoprazan is a next-generation therapeutic agent for acid-related gastrointestinal diseases.[2] As a potassium-competitive acid blocker (P-CAB), it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[3] Tegoprazan competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to rapid and sustained suppression of gastric acid secretion.[3][4] Studies in rat models have demonstrated its potent, dose-dependent efficacy in preventing esophageal injury.[2]

Experimental Protocols

Protocol 1: Induction of Chronic Reflux Esophagitis in Rats

This protocol describes a common surgical method to induce chronic GERD in rats by ligating the forestomach and pylorus, leading to the reflux of gastric acid into the esophagus.[5]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane or pentobarbital sodium)

  • Surgical instruments (scalpel, forceps, scissors)

  • 2-0 silk suture

  • Animal warming pad

  • Post-operative analgesics

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.[5] Fast the rats for 24 hours prior to surgery, with continued access to water.[5]

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of pentobarbital sodium at 50 mg/kg).[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position on a warming pad to maintain body temperature.

    • Shave and disinfect the abdominal area.

    • Make a 2 cm midline incision in the upper abdomen to expose the stomach.[5]

    • Carefully ligate the pylorus at its junction with the duodenum using a 2-0 silk suture.[5]

    • Identify the transitional region between the non-glandular forestomach and the glandular corpus. Ligate this region with a 2-0 silk suture.[5]

  • Post-Operative Care:

    • Close the abdominal incision in layers.

    • Administer post-operative analgesics as per institutional guidelines.

    • House the animals individually and monitor them closely during recovery. Provide soft, palatable food to encourage eating.

    • The development of esophagitis can be assessed at various time points, typically 3 to 7 days post-surgery.

Protocol 2: Tegoprazan Treatment

This protocol outlines the administration of Tegoprazan to the GERD rat model to evaluate its therapeutic efficacy.

Materials:

  • Tegoprazan

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of Tegoprazan in the chosen vehicle at the desired concentrations. Common doses for preclinical studies can range based on the desired effect, with an established ED50 of 2.0 mg/kg for inhibiting esophageal injury in a rat GERD model.[2]

  • Animal Grouping: Randomly divide the surgically prepared GERD rats into the following groups:

    • Sham Group: Rats that underwent a sham surgery (laparotomy without ligation).

    • GERD Control Group: Rats with induced GERD receiving the vehicle only.

    • Tegoprazan Treatment Group(s): Rats with induced GERD receiving different doses of Tegoprazan (e.g., 1, 2, 5 mg/kg).

    • (Optional) Positive Control Group: Rats with induced GERD receiving a standard PPI like esomeprazole.

  • Drug Administration:

    • Administer Tegoprazan or vehicle orally via gavage once daily, starting on the day of the surgery or the following day.

    • The treatment duration is typically aligned with the GERD induction period (e.g., 3-7 days).

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional protocols. Carefully dissect the esophagus and stomach for macroscopic and microscopic evaluation.

Protocol 3: Assessment of Esophagitis

This protocol details the methods for evaluating the extent of esophageal damage.

1. Macroscopic Evaluation:

  • Open the esophagus longitudinally and gently rinse with saline.

  • Score the severity of gross lesions based on a pre-defined scale (see Table 1).

2. Histological Evaluation:

  • Fix the esophageal tissue in 10% neutral buffered formalin for 24 hours.[6]

  • Tissue Processing:

    • Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[7]

    • Clear the tissue with xylene.[7]

    • Infiltrate and embed the tissue in paraffin wax.[7]

  • Sectioning: Section the paraffin-embedded tissue at 4-5 μm thickness using a microtome.[6]

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Differentiate in acid alcohol.

    • Stain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).[7]

    • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Microscopic Scoring: Examine the stained sections under a light microscope and score for histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosion (see Table 2).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Macroscopic Esophageal Lesion Scoring

ScoreDescription of Lesion
0No visible lesions
1Mild hyperemia and a few erosions
2Moderate hyperemia, multiple erosions
3Severe hyperemia, extensive erosions, and ulceration
4Ulceration with bleeding and thickening of the esophageal wall

Table 2: Histological Scoring of Esophagitis

ParameterScore 0Score 1Score 2Score 3
Basal Cell Hyperplasia <15% of epithelial thickness15-30%31-50%>50%
Papillary Elongation <50% of epithelial thickness50-75%>75%Papillae reaching the surface
Inflammatory Infiltration NoneMildModerateSevere
Erosion/Ulceration NoneFocal erosionMultifocal erosionUlceration

Table 3: Comparative Efficacy of Tegoprazan in a Rat GERD Model

TreatmentDoseED50 (mg/kg) for Esophageal Injury InhibitionCurative Ratio in Acetic Acid-Induced Ulcer Model (%)
Tegoprazan 10 mg/kg2.044.2%
Esomeprazole 30 mg/kg>3032.7%
Data adapted from a study comparing the in vivo pharmacological properties of tegoprazan and esomeprazole.[2][8]

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Analysis acclimatize Acclimatization (1 week) fasting Fasting (24h) acclimatize->fasting surgery GERD Induction Surgery fasting->surgery grouping Animal Grouping surgery->grouping treatment Tegoprazan/Vehicle Administration grouping->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia macro Macroscopic Scoring euthanasia->macro histo Histological Analysis euthanasia->histo

Caption: Experimental workflow for GERD induction and Tegoprazan treatment in rats.

GERD Pathogenesis Signaling Pathway

G reflux Gastric Reflux (Acid, Pepsin) epithelium Esophageal Epithelial Cells reflux->epithelium stimulates cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) epithelium->cytokines release ros Reactive Oxygen Species (ROS) (Oxidative Stress) epithelium->ros generates nfkb NF-κB Activation cytokines->nfkb activate inflammation Immune Cell Infiltration (Neutrophils, T-cells) cytokines->inflammation recruit nfkb->cytokines promotes further release damage Esophageal Mucosal Injury (Erosions, Ulcers) ros->damage causes inflammation->ros generate inflammation->damage contributes to G cluster_cell Parietal Cell Cytoplasm tegoprazan Tegoprazan (P-CAB) pump H+/K+-ATPase (Proton Pump) in Gastric Parietal Cell tegoprazan->pump Competitively & Reversibly Binds h_ion H+ Ion (Acid) pump->h_ion Pumps into lumen k_ion K+ Ion k_ion->pump Binds to activate pump lumen Gastric Lumen h_ion->lumen acid_secretion Acid Secretion

References

Application Notes and Protocols: In Vitro Assay for Measuring Tegoprazan Inhibition of H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase, also known as the proton pump. Unlike traditional proton pump inhibitors (PPIs), Tegoprazan reversibly binds to the potassium-binding site of the enzyme, leading to a rapid and sustained reduction in gastric acid secretion.[1][2] This document provides a detailed protocol for an in vitro assay to measure the inhibitory activity of Tegoprazan on H+/K+-ATPase. The assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme, using a colorimetric Malachite Green assay.

Mechanism of Action of Tegoprazan

The gastric H+/K+-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion. It actively transports H+ ions from the parietal cells into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP. Tegoprazan competitively inhibits the binding of potassium ions to the H+/K+-ATPase, thereby blocking the enzyme's activity and reducing the secretion of gastric acid.[1][3] This reversible, potassium-competitive mechanism of action allows for a rapid onset of action and prolonged control of gastric acidity.[1][4]

cluster_membrane Parietal Cell Membrane cluster_lumen Gastric Lumen cluster_cytoplasm Cytoplasm ATPase H+/K+-ATPase (Proton Pump) H_out H+ ATPase->H_out H+ efflux K_out K+ ATPase->K_out K+ influx ADP_Pi ADP + Pi ATPase->ADP_Pi K_in K+ K_in->ATPase K+ binding H_in H+ H_in->ATPase H+ binding ATP ATP ATP->ATPase Hydrolysis Tegoprazan Tegoprazan Tegoprazan->ATPase Inhibits K+ binding

Figure 1: Mechanism of H+/K+-ATPase and Tegoprazan Inhibition.

Quantitative Data: Tegoprazan Inhibition of H+/K+-ATPase

The inhibitory potency of Tegoprazan is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Tegoprazan against H+/K+-ATPase from various species.

SpeciesIC50 (µM)Reference
Porcine0.53[5]
Canine0.29 - 0.52
Human0.29 - 0.52

Experimental Protocols

This section provides a detailed methodology for the in vitro assay of Tegoprazan inhibition of H+/K+-ATPase.

Part 1: Isolation of H+/K+-ATPase-Enriched Vesicles from Porcine Gastric Mucosa

This protocol is adapted from established methods for the purification of H+/K+-ATPase.[6][7][8]

Materials and Reagents:

  • Fresh porcine stomachs

  • Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Sucrose Solutions: 37% (w/v) and 45% (w/v) in 5 mM PIPES-Tris (pH 6.8)

  • Suspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

  • Bradford protein assay kit

Procedure:

  • Obtain fresh porcine stomachs and wash the mucosal lining with cold saline to remove food debris.

  • Scrape the gastric mucosa from the underlying muscle layers.

  • Homogenize the mucosa in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove large cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the pellet in Suspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 45% sucrose solutions).

  • Centrifuge at 150,000 x g for 90 minutes at 4°C.

  • The H+/K+-ATPase-enriched vesicles will be located at the interface of the 37% and 45% sucrose layers.

  • Carefully collect the vesicle fraction, dilute with Suspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in Suspension Buffer.

  • Determine the protein concentration of the vesicle preparation using the Bradford protein assay.

  • Store the H+/K+-ATPase-enriched vesicles at -80°C in small aliquots.

Part 2: In Vitro H+/K+-ATPase Inhibition Assay using Malachite Green

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by H+/K+-ATPase. The amount of Pi is determined colorimetrically using a Malachite Green-based reagent.

Materials and Reagents:

  • H+/K+-ATPase-enriched vesicles (prepared in Part 1)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP Solution: 2 mM ATP in Assay Buffer

  • KCl Solution: 20 mM KCl in Assay Buffer

  • Tegoprazan stock solution (in DMSO) and serial dilutions

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green in water

    • Solution B: 4.2% Ammonium Molybdate in 4 N HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.

  • Phosphate Standard Solution (e.g., KH2PO4) for standard curve

  • 96-well microplate

  • Microplate reader (620-640 nm)

Procedure:

  • Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixtures (total volume of 50 µL):

    • Total Activity: 25 µL Assay Buffer, 10 µL H+/K+-ATPase vesicles (diluted to an appropriate concentration), 5 µL deionized water, 10 µL KCl Solution.

    • Basal Activity (Mg2+-ATPase): 25 µL Assay Buffer, 10 µL H+/K+-ATPase vesicles, 15 µL deionized water.

    • Inhibitor Wells: 25 µL Assay Buffer, 10 µL H+/K+-ATPase vesicles, 5 µL of Tegoprazan serial dilutions, 10 µL KCl Solution.

    • Blank: 40 µL Assay Buffer, 10 µL KCl Solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction: Add 10 µL of ATP Solution to all wells to start the reaction. The final volume in each well is 60 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the Reaction and Color Development: Add 150 µL of Malachite Green Working Reagent to each well to stop the reaction and initiate color development.

  • Incubate for Color Development: Incubate the plate at room temperature for 15-20 minutes.

  • Measure Absorbance: Read the absorbance at 620-640 nm using a microplate reader.

  • Phosphate Standard Curve: Prepare a standard curve using known concentrations of the Phosphate Standard Solution to determine the amount of Pi released in the assay.

Part 3: Data Analysis and IC50 Determination
  • Calculate H+/K+-ATPase Activity:

    • Subtract the absorbance of the Blank from all other readings.

    • Determine the amount of Pi released in each well using the phosphate standard curve.

    • Calculate the specific K+-stimulated ATPase activity: (Total Activity [Pi]) - (Basal Activity [Pi]).

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Activity with Inhibitor / K+-stimulated ATPase Activity)] x 100

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the Tegoprazan concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate H+/K+-ATPase -enriched vesicles D Set up 96-well plate: Controls and Tegoprazan concentrations A->D B Prepare Reagents: Assay Buffer, ATP, KCl, Tegoprazan dilutions B->D C Prepare Malachite Green Reagent H Stop reaction and add Malachite Green Reagent C->H E Pre-incubate at 37°C D->E F Initiate reaction with ATP E->F G Incubate at 37°C F->G G->H I Incubate for color development H->I J Read absorbance at 620-640 nm I->J L Calculate Pi released and % Inhibition J->L K Generate Phosphate Standard Curve K->L M Plot dose-response curve L->M N Determine IC50 value M->N

Figure 2: Experimental Workflow for Tegoprazan Inhibition Assay.

References

Application Notes and Protocols for Evaluating Tegoprazan Efficacy and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), a key enzyme in the secretion of gastric acid.[1][2][3] As a next-generation therapeutic for acid-related gastrointestinal disorders, thorough in vitro evaluation of its efficacy and cytotoxicity is crucial.[3] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of Tegoprazan on the proton pump and to assess its potential cytotoxic effects.

Efficacy Evaluation: H+/K+-ATPase Inhibition

The primary efficacy of Tegoprazan is determined by its ability to inhibit the H+/K+-ATPase. This can be assessed directly using isolated enzyme preparations or indirectly in primary gastric parietal cells.

Quantitative Efficacy Data
ParameterSpeciesValue (μM)Reference
IC50 Porcine0.29 - 0.53[1][4]
Canine0.29 - 0.52[1]
Human0.29 - 0.52[1]
Experimental Protocols

This assay directly measures the enzymatic activity of H+/K+-ATPase in isolated gastric vesicles and its inhibition by Tegoprazan.

Materials:

  • H+/K+-ATPase enriched gastric vesicles (prepared from porcine or rabbit stomach)

  • Assay Buffer (e.g., 20 mM Imidazole-Tris, pH 7.2)

  • ATP

  • MgCl2

  • KCl

  • Tegoprazan stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Vesicle Preparation: Isolate H+/K+-ATPase enriched membrane vesicles from porcine or rabbit gastric mucosa using differential centrifugation and a Ficoll/sucrose density gradient.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, MgCl2, and varying concentrations of Tegoprazan (or vehicle control).

  • Enzyme Addition: Add a standardized amount of gastric vesicle protein to each well.

  • Initiate Reaction: Start the reaction by adding a specific concentration of KCl to activate the enzyme, followed immediately by the addition of ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a phosphate detection reagent.

  • Data Analysis: Determine the rate of ATP hydrolysis at each Tegoprazan concentration. Plot the percentage of inhibition against the logarithm of Tegoprazan concentration to calculate the IC50 value.

This cell-based assay indirectly measures the acid-secreting activity of primary parietal cells by quantifying the accumulation of the weak base, ¹⁴C-aminopyrine.

Materials:

  • Primary rabbit or canine gastric parietal cells

  • Culture medium (e.g., DMEM/F12)

  • Histamine (or other secretagogues)

  • ¹⁴C-aminopyrine

  • Tegoprazan stock solution (in DMSO)

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Isolate and culture primary gastric parietal cells on a suitable extracellular matrix.

  • Treatment: Pre-incubate the cultured parietal cells with varying concentrations of Tegoprazan for a specified time.

  • Stimulation: Add a secretagogue like histamine to stimulate acid secretion.

  • Aminopyrine Uptake: Add ¹⁴C-aminopyrine to the culture medium and incubate. In the acidic compartments of the parietal cells, the radiolabeled aminopyrine will become protonated and trapped.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of accumulated ¹⁴C-aminopyrine using a scintillation counter.

  • Data Analysis: A decrease in ¹⁴C-aminopyrine accumulation in Tegoprazan-treated cells compared to the control indicates inhibition of acid secretion. Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Evaluation

Assessing the cytotoxic potential of Tegoprazan is essential to determine its safety profile. Standard cell-based assays such as the MTT and LDH assays are recommended.

Quantitative Cytotoxicity Data
AssayCell LineObservationReference
MTTHuman Gastric Cancer Cells (AGS, MKN74)Dose-dependent inhibition of proliferation.[5][6]
MTTHuman Intestinal Epithelial Cells (HIEC-6, Caco-2, HT-29)Cell viability was inhibited by less than 20% at concentrations up to 100 µM.[7]
Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2, or a relevant normal gastric cell line)

  • Complete culture medium

  • Tegoprazan stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Tegoprazan (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of Tegoprazan concentration to determine the CC50 (50% cytotoxic concentration).

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • Human cell line

  • Complete culture medium

  • Tegoprazan stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include wells for a positive control (cells treated with lysis buffer to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100. Plot the percentage of cytotoxicity against the logarithm of Tegoprazan concentration to determine the CC50.

Visualizations

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+-ATPase H+/K+-ATPase H_out H+ (Lumen) H+/K+-ATPase->H_out H+ extrusion K_in K+ (Cytoplasm) H+/K+-ATPase->K_in K+ uptake H_in H+ (Cytoplasm) H_in->H+/K+-ATPase H+ binding K_out K+ (Lumen) K_out->H+/K+-ATPase K+ binding Tegoprazan Tegoprazan Tegoprazan->Inhibition Inhibition->H+/K+-ATPase Reversible Inhibition (Competes with K+)

Caption: Tegoprazan's mechanism of action.

Efficacy_Assay_Workflow cluster_vesicle H+/K+-ATPase Vesicle Assay cluster_cell Parietal Cell Acid Secretion Assay V1 Isolate Gastric Vesicles V2 Incubate with Tegoprazan V1->V2 V3 Add ATP + KCl V2->V3 V4 Measure Phosphate Release V3->V4 V5 Calculate IC50 V4->V5 C1 Culture Primary Parietal Cells C2 Treat with Tegoprazan C1->C2 C3 Stimulate with Histamine C2->C3 C4 Add 14C-Aminopyrine C3->C4 C5 Measure Uptake C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for Tegoprazan efficacy assays.

Cytotoxicity_Assay_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay Start Seed Cells in 96-well Plate Treat Treat with Tegoprazan (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate M1 Add MTT Reagent Incubate->M1 L1 Collect Supernatant Incubate->L1 M2 Incubate (2-4h) M1->M2 M3 Add Solubilizer M2->M3 M4 Read Absorbance (570nm) M3->M4 End Calculate CC50 M4->End L2 Add LDH Reaction Mix L1->L2 L3 Incubate (~30min) L2->L3 L4 Read Absorbance (490nm) L3->L4 L4->End

Caption: Workflow for Tegoprazan cytotoxicity assays.

References

Application Notes and Protocols for Developing Sustained-Release Formulations of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2] It acts by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] Tegoprazan exhibits rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1.5 hours, and a relatively short elimination half-life (t1/2) of 3 to 5 hours.[1][3] This pharmacokinetic profile may necessitate frequent dosing to maintain therapeutic efficacy, particularly for nocturnal acid control.[4]

The development of sustained-release (SR) formulations of Tegoprazan is a promising strategy to prolong its therapeutic effect, improve patient compliance by reducing dosing frequency, and potentially enhance its efficacy in managing conditions like nocturnal acid breakthrough.[4] These application notes provide a comprehensive guide for the research and development of such formulations, covering formulation strategies, manufacturing processes, and detailed analytical and preclinical evaluation protocols.

Physicochemical and Pharmacokinetic Properties of Tegoprazan

A thorough understanding of Tegoprazan's properties is crucial for designing an effective sustained-release formulation.

PropertyValueReference
Molecular Weight 387.14 g/mol [5]
pKa 5.1 (weak base)[6]
Aqueous Solubility ~0.03 mg/mL (poorly soluble)[7]
LogP Data not readily available, but poor solubility suggests moderate to high lipophilicity.
Absorption Rapid[1]
Tmax (immediate-release) 0.5 - 1.5 hours[1]
Half-life (t1/2) 3 - 5 hours[3]
Metabolism Primarily by CYP3A4 to its major metabolite, M1.[2]
Effect of Food Delayed absorption is observed when administered after a high-fat meal, but systemic exposure is similar to the fasting state.[3][8]

Sustained-Release Formulation Strategies for Tegoprazan

Given Tegoprazan's short half-life, the primary goal is to extend the drug release profile over a period of 8 to 12 hours, or even up to 24 hours for a once-daily formulation. Common approaches for oral sustained-release formulations include matrix systems and coated multiparticulate systems.[9][10]

Strategy 1: Hydrophilic Matrix Tablets

This is one of the simplest and most cost-effective methods for achieving sustained release.[11] The drug is uniformly dispersed within a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls drug diffusion and/or matrix erosion.

Workflow for Hydrophilic Matrix Tablet Development

G cluster_0 Formulation Development cluster_1 Manufacturing cluster_2 In-Vitro Evaluation cluster_3 Optimization A Excipient Selection & Compatibility B Prototype Formulation & Blending A->B C Direct Compression or Wet Granulation B->C D Tableting C->D E Physical Characterization D->E F Dissolution Testing E->F G Data Analysis & Formulation Refinement F->G G->B Iterate

Caption: Workflow for developing Tegoprazan hydrophilic matrix tablets.

Key Formulation Components:

ComponentExamplesTypical Concentration (% w/w)Function
Active Pharmaceutical Ingredient (API) Tegoprazan5 - 20Therapeutic agent
Rate-Controlling Polymer Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K15M, K100M), Polyethylene Oxide (PEO)20 - 40Forms a gel matrix to control drug release
Filler/Diluent Microcrystalline Cellulose (MCC), Lactose, Dibasic Calcium Phosphate30 - 70Provides bulk and improves compression
Binder (for wet granulation) Povidone (PVP) K302 - 5Promotes granule formation
Glidant Colloidal Silicon Dioxide0.5 - 2Improves powder flow
Lubricant Magnesium Stearate0.5 - 2Reduces friction during tablet ejection
Strategy 2: Coated Multiparticulate Systems (Pellets)

This approach involves coating small, spherical particles (pellets) containing the drug with a release-retarding polymer. These pellets can then be filled into capsules. Multiparticulate systems offer advantages such as predictable gastric emptying and reduced risk of dose dumping.[4] A combination of immediate-release and sustained-release pellets can be formulated to achieve a rapid onset of action followed by prolonged therapeutic effect.[4]

Workflow for Coated Pellet Development

G cluster_0 Core Pellet Preparation cluster_1 Sustained-Release Coating cluster_2 Enteric Coating (Optional) cluster_3 Final Dosage Form A Drug Layering on Inert Cores or Extrusion-Spheronization B Fluid Bed Coating (Wurster) A->B C Application of pH-sensitive polymer B->C D Encapsulation of Pellets C->D

Caption: Workflow for developing Tegoprazan coated pellet formulations.

Key Formulation Components:

ComponentExamplesFunction
Inert Cores Sugar spheres, Microcrystalline cellulose spheresSubstrate for drug layering
Binder for Drug Layering HPMC, Povidone (PVP)Adheres the drug to the inert core
Sustained-Release Coating Polymer Ethylcellulose, Eudragit® RS/RL, Polyvinyl Acetate (PVA)Controls the rate of drug release from the pellet
Enteric Coating Polymer (Optional) Eudragit® L/S, Hypromellose Phthalate (HPMCP)Protects the formulation in the stomach and allows release in the intestine
Plasticizer Triethyl Citrate (TEC), Dibutyl Sebacate (DBS)Improves the flexibility of the polymer film
Anti-tacking Agent Talc, Glyceryl Monostearate (GMS)Prevents pellets from sticking together during coating

Experimental Protocols

Protocol 1: Preparation of Tegoprazan Sustained-Release Matrix Tablets (Direct Compression)
  • Sifting: Sift Tegoprazan, the rate-controlling polymer (e.g., HPMC K15M), and the filler (e.g., MCC) through a suitable mesh sieve (e.g., #40).

  • Blending: Blend the sifted materials in a V-blender or bin blender for 15 minutes to ensure uniform distribution.

  • Lubrication: Add the sifted glidant (colloidal silicon dioxide) and lubricant (magnesium stearate) to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Record the tablet weight, hardness, and thickness.

Protocol 2: Preparation of Tegoprazan Sustained-Release Coated Pellets
  • Drug Layering:

    • Prepare a drug suspension containing Tegoprazan, a binder (e.g., HPMC), and a suitable solvent (e.g., hydroalcoholic mixture).

    • Load inert sugar spheres into a fluid bed coater equipped with a Wurster insert.

    • Spray the drug suspension onto the fluidized pellets at a controlled rate, maintaining an appropriate product temperature (e.g., 35-45°C).

    • Dry the drug-layered pellets in the fluid bed coater.

  • Sustained-Release Coating:

    • Prepare the SR coating solution by dissolving the polymer (e.g., ethylcellulose) and a plasticizer (e.g., TEC) in a suitable solvent (e.g., ethanol).

    • Apply the SR coating solution onto the drug-layered pellets in the fluid bed coater under controlled process parameters (inlet air temperature, spray rate, atomization pressure).

    • The desired level of sustained release is achieved by controlling the amount of coating applied (weight gain).

  • Curing (if required): For some polymers like ethylcellulose, a curing step (e.g., at 60°C for 2 hours) may be necessary to ensure a stable and reproducible release profile.

  • Encapsulation: Fill the coated pellets into hard gelatin capsules.

Protocol 3: In-Vitro Dissolution Testing

This protocol is designed to simulate the gastrointestinal transit and is particularly relevant for formulations with an enteric-coating component.

  • Apparatus: USP Apparatus II (Paddle)

  • Paddle Speed: 75 RPM

  • Temperature: 37 ± 0.5°C

  • Dissolution Medium:

    • Acid Stage: 750 mL of 0.1 N HCl for 2 hours.

    • Buffer Stage: After 2 hours, add 250 mL of 0.2 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.

  • Sampling Times:

    • Acid Stage: 1 and 2 hours.

    • Buffer Stage: 3, 4, 6, 8, 10, and 12 hours (relative to the start of the test).

  • Sample Analysis: Analyze the withdrawn samples for Tegoprazan concentration using a validated HPLC method.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Method for Tegoprazan Quantification
  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.01 M ammonium dihydrogen phosphate (pH adjusted to 6.5 with ammonia solution) and acetonitrile.[3]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 30 - 45°C.[3]

  • Detection Wavelength: 218 nm.[3]

  • Injection Volume: 10 - 20 µL.

  • Standard Preparation: Prepare standard solutions of Tegoprazan in the dissolution medium or an appropriate diluent to construct a calibration curve.

Protocol 5: Preclinical Pharmacokinetic (PK) Study in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fast the animals overnight before dosing.

  • Dosing:

    • Test Group: Administer the sustained-release Tegoprazan formulation orally via gavage at a predetermined dose.

    • Control Group: Administer an immediate-release Tegoprazan formulation or an aqueous suspension at the same dose.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Tegoprazan in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 using non-compartmental analysis software.

Data Presentation

In-Vitro Dissolution Data
Time (hours)% Tegoprazan Released (Mean ± SD) - Formulation A% Tegoprazan Released (Mean ± SD) - Formulation B% Tegoprazan Released (Mean ± SD) - Immediate-Release Control
Acid Stage
1
2
Buffer Stage
3
4
6
8
10
12
Preclinical Pharmacokinetic Data
ParameterSustained-Release Formulation (Mean ± SD)Immediate-Release Formulation (Mean ± SD)
Cmax (ng/mL)
Tmax (h)
AUC0-24h (ng·h/mL)
t1/2 (h)

Visualization of Key Pathways and Relationships

Mechanism of Action of Tegoprazan

Caption: Tegoprazan competitively blocks the H+/K+-ATPase proton pump.

Logical Relationship for Sustained-Release Formulation Design

G cluster_0 Drug Properties cluster_1 Clinical Need cluster_2 Formulation Goal cluster_3 Evaluation A Short Half-Life (3-5 hours) C Develop Sustained-Release Formulation A->C B Prolonged Acid Suppression & Improved Compliance B->C D In-Vitro Dissolution (Extended Release Profile) C->D E In-Vivo Pharmacokinetics (Lower Cmax, Higher Tmax, Similar AUC) C->E

Caption: Rationale for developing a sustained-release Tegoprazan formulation.

References

Application Notes and Protocols: The Use of Tegoprazan in Helicobacter pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tegoprazan, a potassium-competitive acid blocker (P-CAB), in clinical studies for the eradication of Helicobacter pylori. The following sections detail the mechanism of action, summarize quantitative data from various therapeutic regimens, and provide standardized experimental protocols derived from published research.

Mechanism of Action

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and irreversibly bind to the proton pump, Tegoprazan competitively and reversibly binds to the potassium-binding site of the gastric H+/K+ ATPase (proton pump).[2][3] This mechanism allows for a rapid onset of action and sustained acid suppression, which is advantageous for creating a favorable environment for antibiotics to act against H. pylori.[1][2] Tegoprazan's efficacy is also independent of cytochrome P450 2C19 (CYP2C19) polymorphism, which can affect the metabolism of some PPIs.[3]

cluster_0 Parietal Cell tegoprazan Tegoprazan k_site K+ Binding Site tegoprazan->k_site Competitively & Reversibly Binds proton_pump H+/K+ ATPase (Proton Pump) lumen Gastric Lumen proton_pump->lumen Secretes h_ion H+ (Acid) k_ion K+ k_ion->k_site Binding Blocked

Mechanism of Action of Tegoprazan

Quantitative Data from Clinical Studies

The efficacy of Tegoprazan-based therapies for H. pylori eradication has been evaluated in numerous studies. The data below summarizes the eradication rates and adverse events across different treatment regimens.

Table 1: Eradication Rates of Tegoprazan-Based Therapies vs. PPI-Based Therapies
Therapy TypeTegoprazan-Based Eradication Rate (ITT)PPI-Based Eradication Rate (ITT)Tegoprazan-Based Eradication Rate (PP)PPI-Based Eradication Rate (PP)Reference
Meta-Analysis (Overall) 83.37%80.06%--[4][5][6][7]
Meta-Analysis (Overall) 78.6%76.6%--[8]
Meta-Analysis (Overall) 77.3%76.4%84.3%84.2%[9]
Triple Therapy 62.86%60.57% (Lansoprazole)69.33%67.33% (Lansoprazole)[10]
Bismuth Quadruple Therapy 80.0%77.4% (Lansoprazole)90.2%82.4% (Lansoprazole)[11]

ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis

Table 2: Comparison of Different Tegoprazan-Based Regimens
RegimenDurationEradication Rate (ITT)Eradication Rate (PP)Adverse Event RateReference
Tegoprazan-based Bismuth Quadruple Therapy (TBQT) 14 days86.3%87.3%Comparable to BQT[3][12]
Tegoprazan-Amoxicillin Dual Therapy (TAD) 14 days85.5%87.2%Comparable to BQT[3][12]
Tegoprazan-Amoxicillin Dual Therapy (TA-qd) 14 days>90%>90%Fewer than BQT[13]
Tegoprazan-Amoxicillin Dual Therapy (TA-bid) 14 days>90%>90%Fewer than BQT[13]
Tegoprazan-based Concomitant Therapy 10 days90.5%96.2%-[1]
Tegoprazan-Amoxicillin Dual Therapy (Clarithromycin-Resistant) 14 days60.0% (Treatment-naïve)70.6% (Treatment-naïve)8%[14]
Tegoprazan-based Concomitant Therapy 10 days74.7%88.0%Higher than BQT[15]
Tegoprazan-based Bismuth Quadruple Therapy 14 days74.7%89.7%49.6%[15]

Experimental Protocols

The following are generalized protocols for conducting a clinical trial to evaluate the efficacy of Tegoprazan in H. pylori eradication, based on methodologies reported in multiple randomized controlled trials.[1][3][10][11][13][16]

Patient Screening and Enrollment
  • Inclusion Criteria:

    • Adult patients (typically >18 years of age).

    • Confirmed H. pylori infection.

    • Treatment-naïve patients (for first-line therapy studies).

    • Provision of written informed consent.

  • Exclusion Criteria:

    • Previous H. pylori eradication therapy.

    • Use of antibiotics, bismuth, or acid-suppressive drugs within a specified period (e.g., 4 weeks) prior to the study.

    • Known allergy to any of the study medications.

    • Severe concomitant diseases.

    • Pregnancy or lactation.

  • Confirmation of H. pylori Infection:

    • At least one of the following positive tests:

      • ¹³C-Urea Breath Test (UBT).

      • Rapid Urease Test (RUT) on a gastric biopsy specimen.

      • Histological examination of a gastric biopsy specimen.

cluster_workflow Patient Enrollment Workflow start Patient Population with Suspected H. pylori screening Screening start->screening inclusion Inclusion Criteria Met? screening->inclusion consent Informed Consent inclusion->consent Yes excluded Excluded from Study inclusion->excluded No exclusion Exclusion Criteria Met? confirmation Confirm H. pylori Infection (UBT, RUT, or Histology) exclusion->confirmation No exclusion->excluded Yes consent->exclusion randomization Randomization confirmation->randomization enrolled Enrolled in Study randomization->enrolled

Patient Screening and Enrollment Workflow
Treatment Regimens

Patients are randomized to different treatment arms. The following are examples of regimens used in various studies:

  • Tegoprazan-Based Bismuth Quadruple Therapy (TBQT):

    • Tegoprazan 50 mg twice daily.[12]

    • Bismuth preparation (e.g., potassium bismuth citrate 240 mg twice daily).[13]

    • Amoxicillin 1 g twice daily.[12]

    • Clarithromycin 500 mg twice daily.[12]

    • Duration: 14 days.[3][12]

  • Tegoprazan-Amoxicillin Dual Therapy (TAD):

    • Tegoprazan 50 mg twice daily.[12]

    • Amoxicillin 1 g three times daily.[12]

    • Duration: 14 days.[3][12]

  • Tegoprazan-Based Concomitant Therapy:

    • Tegoprazan 50 mg twice daily.[1]

    • Amoxicillin 1 g twice daily.[1]

    • Clarithromycin 500 mg twice daily.[1]

    • Metronidazole 500 mg twice daily.[1]

    • Duration: 10 days.[1]

  • Control Arm (PPI-Based Therapy):

    • A standard PPI (e.g., Lansoprazole 30 mg or Esomeprazole 20 mg) twice daily.

    • Combined with the same antibiotics and bismuth (if applicable) as the Tegoprazan arm.

    • Duration: 7, 10, or 14 days.

Post-Treatment Assessment
  • Assessment of Eradication:

    • Performed at least 4 weeks after the completion of therapy.

    • Confirmation of eradication is typically done using a ¹³C-Urea Breath Test (UBT).

  • Assessment of Adverse Events and Compliance:

    • Adverse events are recorded throughout the treatment period and for a specified follow-up period.

    • Patient compliance is assessed, often through pill counts or patient diaries.

cluster_protocol Post-Enrollment Protocol randomization Randomized Patients treatment Administer Treatment Regimen (e.g., 14 days) randomization->treatment follow_up Follow-up Period (Min. 4 weeks post-treatment) treatment->follow_up adverse_events Monitor Adverse Events & Patient Compliance treatment->adverse_events eradication_test Assess Eradication (13C-Urea Breath Test) follow_up->eradication_test outcome Determine Outcome (Eradicated vs. Not Eradicated) eradication_test->outcome analysis Data Analysis outcome->analysis adverse_events->analysis

Post-Enrollment Experimental Protocol

Conclusion

Tegoprazan-based therapies have demonstrated high efficacy in the eradication of H. pylori, often outperforming or showing non-inferiority to traditional PPI-based regimens.[3][4][5][6][7] Dual and quadruple therapies including Tegoprazan have achieved eradication rates exceeding 85-90% in several studies.[3][13] The favorable pharmacological profile of Tegoprazan, including its rapid and potent acid suppression, makes it a promising agent for H. pylori eradication, particularly in regions with high antibiotic resistance.[3][12] The protocols outlined in these notes provide a framework for the design and execution of clinical trials to further evaluate and optimize the use of Tegoprazan in this therapeutic area.

References

Application Notes and Protocols: Experimental Design for Tegoprazan Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a potassium-competitive manner.[1][3] Unlike proton pump inhibitors (PPIs), Tegoprazan's action is rapid and not dependent on an acidic environment for activation.[3]

Tegoprazan is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved, and CYP2C19 contributing to a lesser extent.[1][4] Its major metabolite is M1 (desmethyl tegoprazan).[1][5] Given that Tegoprazan is a substrate of CYP3A4, there is a significant potential for drug-drug interactions (DDIs) when co-administered with drugs that inhibit or induce this enzyme.[1][4][6] Therefore, a thorough evaluation of its DDI potential is a critical component of its development and a key consideration for its safe clinical use, as recommended by regulatory agencies like the FDA.[7][8]

These application notes provide a framework and detailed protocols for conducting in vitro and in vivo DDI studies for Tegoprazan, focusing on its interactions with the CYP450 system and key drug transporters.

In Vitro DDI Assessment

In vitro studies are essential for providing mechanistic information to identify potential DDIs and to inform the design of subsequent clinical studies.[7]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if Tegoprazan or its metabolites can inhibit the activity of major CYP isoforms. A robust LC/MS-based CYP inhibition assay using human liver microsomes is a standard approach.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tegoprazan for major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Methodology: Direct and Time-Dependent Inhibition (TDI)

The protocol should assess both direct (reversible) and time-dependent inhibition.[10][11]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Tegoprazan (and major metabolites, if available)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • CYP-specific probe substrates and their known inhibitors (See Table 1)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Acetonitrile or methanol (for reaction termination)

    • 96-well plates

  • Experimental Protocol:

    • Direct Inhibition:

      • Prepare a series of Tegoprazan concentrations.

      • In a 96-well plate, add HLM, phosphate buffer, and the Tegoprazan solution.

      • Initiate the reaction by adding a cocktail of CYP-specific probe substrates and the NADPH regenerating system.

      • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

      • Terminate the reaction by adding cold acetonitrile containing an internal standard.

      • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

    • Time-Dependent Inhibition (TDI):

      • Pre-incubate HLM, buffer, and Tegoprazan with the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes) to allow for the formation of any reactive metabolites.[10]

      • Following pre-incubation, add the CYP probe substrates to initiate the secondary incubation.

      • Follow steps 4-6 from the direct inhibition protocol.

  • Analysis:

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Calculate the percent inhibition at each Tegoprazan concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation. A significant shift in the IC50 value between the direct and TDI assays indicates time-dependent inhibition.

Data Presentation:

Table 1: In Vitro CYP Inhibition of Tegoprazan in Human Liver Microsomes

CYP Isoform Probe Substrate Measured Metabolite Known Inhibitor (Positive Control) Tegoprazan IC50 (µM)
CYP1A2 Phenacetin Acetaminophen Fluvoxamine [Insert Value]
CYP2C9 Diclofenac 4'-hydroxydiclofenac Sulfaphenazole [Insert Value]
CYP2C19 S-Mephenytoin 4'-hydroxy-S-mephenytoin Ticlopidine [Insert Value]
CYP2D6 Dextromethorphan Dextrorphan Quinidine [Insert Value]
CYP3A4/5 Midazolam 1'-hydroxymidazolam Ketoconazole [Insert Value]

| CYP3A4/5 | Testosterone | 6β-hydroxytestosterone | Ketoconazole | [Insert Value] |

Cytochrome P450 (CYP) Induction Assay

This assay evaluates the potential of Tegoprazan to increase the expression of CYP enzymes, which could decrease the efficacy of co-administered drugs. The use of primary human hepatocytes is the gold standard for these studies.[12][13]

Objective: To determine if Tegoprazan induces the mRNA expression and/or activity of key CYP enzymes (CYP1A2, CYP2B6, CYP3A4).

Methodology:

  • Materials:

    • Cryopreserved or fresh plated human hepatocytes from at least three donors.

    • Hepatocyte culture medium.

    • Tegoprazan.

    • Positive control inducers (See Table 2).

    • CYP probe substrates (as in Table 1).

    • Reagents for RNA extraction and qRT-PCR.

  • Experimental Protocol:

    • Culture the human hepatocytes in collagen-coated plates. Allow cells to form a monolayer.

    • Treat the hepatocytes with various concentrations of Tegoprazan, positive control inducers, or vehicle control daily for 48-72 hours.

    • For Activity Measurement: After the treatment period, remove the media, wash the cells, and incubate with a cocktail of CYP probe substrates for a specified time.

    • Collect the supernatant and analyze for metabolite formation via LC-MS/MS.

    • For mRNA Measurement: After the treatment period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP3A4) and a housekeeping gene (e.g., GAPDH).

  • Analysis:

    • Activity: Calculate the fold induction of enzyme activity compared to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).

    • mRNA: Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.

Data Presentation:

Table 2: In Vitro CYP Induction Potential of Tegoprazan in Human Hepatocytes

CYP Isoform Positive Control Inducer Tegoprazan EC50 (µM) Tegoprazan Emax (Fold Induction) mRNA Fold Change
CYP1A2 Omeprazole [Insert Value] [Insert Value] [Insert Value]
CYP2B6 Phenobarbital [Insert Value] [Insert Value] [Insert Value]

| CYP3A4 | Rifampicin | [Insert Value] | [Insert Value] | [Insert Value] |

Transporter Interaction Assays

It is important to evaluate whether Tegoprazan is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which can influence drug absorption and disposition.[14][15]

Objective: To determine if Tegoprazan is a substrate or inhibitor of P-gp.

Methodology: Bidirectional Transport Assay

This assay uses a polarized cell monolayer (e.g., MDCK-MDR1 cells) that overexpresses the transporter.[15]

  • Materials:

    • MDCK-MDR1 cells (or similar P-gp overexpressing cell line) and parental MDCK cells.

    • Transwell® inserts.

    • Tegoprazan.

    • Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil or Tariquidar).[16]

    • Transport buffer (e.g., Hank's Balanced Salt Solution).

  • Experimental Protocol (Substrate Assessment):

    • Seed MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed. Verify monolayer integrity (e.g., using TEER measurement).

    • Add Tegoprazan to either the apical (A) or basolateral (B) chamber.

    • At specified time points, take samples from the opposite chamber.

    • Measure the concentration of Tegoprazan in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 suggests active transport.

    • Repeat the experiment in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio confirms P-gp mediated transport.

  • Experimental Protocol (Inhibition Assessment):

    • Perform a bidirectional transport assay using a known P-gp probe substrate (e.g., Digoxin).

    • Conduct the assay in the absence and presence of various concentrations of Tegoprazan.

    • A reduction in the efflux ratio of the probe substrate in the presence of Tegoprazan indicates inhibition. Calculate the IC50 value.

Data Presentation:

Table 3: In Vitro P-gp Transporter Interaction for Tegoprazan

Assay Type Parameter Result Interpretation
Substrate Assessment Efflux Ratio (Papp B-A / Papp A-B) [Insert Value] [e.g., >2 indicates substrate]
Efflux Ratio (+ P-gp Inhibitor) [Insert Value] [e.g., Ratio reduced to ~1]

| Inhibition Assessment | IC50 vs. Digoxin Transport (µM) | [Insert Value] | [e.g., Defines inhibitory potency] |

In Vivo Clinical DDI Study Design

Based on in vitro findings, clinical DDI studies are designed to confirm and quantify the clinical relevance of potential interactions.[7] Since Tegoprazan is a substrate of CYP3A4, studies with strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) and inducers (e.g., rifampicin) are imperative.[1][4][17]

Objective: To evaluate the effect of a co-administered strong CYP3A4 inhibitor or inducer on the pharmacokinetics (PK) of Tegoprazan in healthy subjects.

Methodology: Crossover Study Design

A randomized, open-label, two-period, fixed-sequence crossover design is commonly used.

  • Study Population: Healthy adult male and female subjects.

  • Study Design:

    • Inhibitor Study (e.g., with Clarithromycin):

      • Period 1: Administer a single dose of Tegoprazan alone.

      • Washout Period: Sufficient duration to ensure complete elimination of Tegoprazan.

      • Period 2: Administer a strong CYP3A4 inhibitor (e.g., Clarithromycin 500 mg) for several days to achieve steady-state inhibition, then co-administer a single dose of Tegoprazan.

    • Inducer Study (e.g., with Rifampicin):

      • Period 1: Administer a single dose of Tegoprazan alone.

      • Washout Period.

      • Period 2: Administer a strong CYP3A4 inducer (e.g., Rifampicin 600 mg) for several days to achieve maximal induction, then co-administer a single dose of Tegoprazan.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-Tegoprazan dose) in each period.

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalytical Method:

    • Measure plasma concentrations of Tegoprazan and its M1 metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters including AUC (Area Under the Curve) and Cmax (Maximum Concentration) using non-compartmental analysis.

    • Calculate the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC and Cmax of Tegoprazan with and without the interacting drug.

    • A clinically significant interaction is typically concluded if the 90% CI for the GMR falls outside the bioequivalence range of 80-125%.

Data Presentation:

Table 4: Pharmacokinetic Parameters of Tegoprazan When Co-administered with a Strong CYP3A4 Inhibitor (e.g., Clarithromycin)

PK Parameter Tegoprazan Alone (Geometric Mean) Tegoprazan + Inhibitor (Geometric Mean) Geometric Mean Ratio (90% CI)
Tegoprazan
AUC₀₋t (ng·h/mL) [Insert Value] [Insert Value] [Insert Value]
AUC₀₋inf (ng·h/mL) [Insert Value] [Insert Value] [Insert Value]
Cmax (ng/mL) [Insert Value] [Insert Value] [Insert Value]
Metabolite M1
AUC₀₋t (ng·h/mL) [Insert Value] [Insert Value] [Insert Value]

| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] |

Note: A similar table should be generated for the CYP3A4 inducer study.

Visualizations

Signaling Pathway and Metabolism

Tegoprazan_Pathway cluster_stomach Parietal Cell cluster_liver Liver (Hepatocyte) H+/K+ ATPase H+/K+ ATPase H_out H+ (Acid) H+/K+ ATPase->H_out Secretes K_in K+ K_in->H+/K+ ATPase Binds Tegoprazan_Site Tegoprazan Tegoprazan_Site->H+/K+ ATPase Reversibly Inhibits Tegoprazan_Liver Tegoprazan (Absorbed) CYP3A4 CYP3A4 Tegoprazan_Liver->CYP3A4 Major Pathway CYP2C19 CYP2C19 Tegoprazan_Liver->CYP2C19 Minor Pathway M1_Metabolite M1 Metabolite (desmethyl) CYP3A4->M1_Metabolite CYP2C19->M1_Metabolite Excretion Excretion M1_Metabolite->Excretion Drug_Admin Oral Administration Drug_Admin->Tegoprazan_Site Site of Action Drug_Admin->Tegoprazan_Liver Absorption & Metabolism

Caption: Tegoprazan mechanism of action and primary metabolic pathways.

Experimental Workflow for In Vitro DDI Screening

InVitro_Workflow start Investigational Drug: Tegoprazan cyp_inhibit CYP Inhibition Assay (Human Liver Microsomes) start->cyp_inhibit cyp_induce CYP Induction Assay (Human Hepatocytes) start->cyp_induce transporter Transporter Assay (e.g., P-gp, BCRP) start->transporter decision_inhibit Significant Inhibition? cyp_inhibit->decision_inhibit decision_induce Significant Induction? cyp_induce->decision_induce decision_transport Substrate or Inhibitor? transporter->decision_transport clinical_study Proceed to In Vivo Clinical DDI Study decision_inhibit->clinical_study Yes low_risk Low DDI Risk (Monitor) decision_inhibit->low_risk No decision_induce->clinical_study Yes decision_induce->low_risk No decision_transport->clinical_study Yes decision_transport->low_risk No

Caption: Decision-tree workflow for in vitro DDI screening.

In Vivo Clinical DDI Study Design (Crossover)

InVivo_Design cluster_groupA Sequence 1 cluster_groupB Sequence 2 P1_A Period 1: Tegoprazan Alone (PK Sampling) Washout_A Washout P1_A->Washout_A P2_A Period 2: Perpetrator + Tegoprazan (PK Sampling) Washout_A->P2_A Analysis PK Analysis: Compare Tegoprazan Exposure (AUC, Cmax) P2_A->Analysis P1_B Period 1: Perpetrator + Tegoprazan (PK Sampling) Washout_B Washout P1_B->Washout_B P2_B Period 2: Tegoprazan Alone (PK Sampling) Washout_B->P2_B P2_B->Analysis Start Healthy Volunteers (Randomized) Start->P1_A Start->P1_B

Caption: Logical flow of a two-sequence crossover clinical DDI study.

References

Application Notes & Protocols for Assessing Tegoprazan's Effect on Gastric pH in Canines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Tegoprazan competitively and reversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway.[2][3] This distinct mechanism of action allows for a rapid onset of action and sustained acid suppression, independent of food intake.[3][4] These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Tegoprazan on gastric pH in a canine model, a crucial step in preclinical drug development.

Mechanism of Action

Tegoprazan directly competes with potassium ions for binding to the H+/K+-ATPase on the secretory canaliculi of parietal cells.[2] This reversible inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby blocking the secretion of gastric acid into the stomach lumen.[2][5] This mechanism does not require acid activation, contributing to its rapid efficacy.[6]

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion_out H+ Ion (out) H_K_ATPase->H_ion_out Pumps Out K_ion_in K+ Ion (in) K_ion_in->H_K_ATPase Binds H_ion_lumen H+ Ion (Gastric Acid) Tegoprazan_in Tegoprazan Tegoprazan_in->H_K_ATPase Competitively Inhibits K+ Binding K_ion_lumen K+ Ion K_ion_lumen->K_ion_in Enters Cell

Caption: Tegoprazan's competitive inhibition of the H+/K+-ATPase.

Experimental Protocols

Animal Model and Acclimation
  • Species: Beagle dogs.

  • Health Status: Healthy, purpose-bred male and female dogs, with body weights ranging from 8 to 12 kg.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to the study. This includes housing in individual cages with controlled temperature and humidity, and a standard 12-hour light/dark cycle. Standard canine diet and water should be provided ad libitum, except for fasting periods as required by the protocol.

Continuous Gastric pH Monitoring

This protocol utilizes a wireless radiotelemetric pH monitoring system (e.g., Bravo® pH Monitoring System) for continuous data acquisition.

  • Anesthesia and Capsule Placement:

    • Fast the dogs for 12 hours prior to the procedure, with water withheld for 2 hours.[7]

    • Premedicate with a suitable sedative and analgesic (e.g., acepromazine 0.03 mg/kg IM and buprenorphine 0.014 mg/kg IM).[8]

    • Induce general anesthesia with an appropriate intravenous agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).[7][8]

    • Perform an esophagogastroduodenoscopy to visually inspect the gastric mucosa.

    • Under endoscopic guidance, attach the pH capsule to the gastric fundus mucosa.[8][9] The capsule is attached via vacuum suction and a pin mechanism.

    • Allow the animals to recover from anesthesia for approximately 22 hours before the start of the study.[7]

  • Data Recording:

    • The pH data is transmitted telemetrically from the capsule to a receiver worn by the dog in a custom vest.[10]

    • Record gastric pH at regular intervals (e.g., every 6 seconds) for the duration of the study.[8][10]

    • Establish a baseline gastric pH profile for at least 24 hours prior to drug administration.

Tegoprazan Administration and Pharmacodynamic Assessment
  • Drug Formulation: Tegoprazan can be administered orally as a tablet or in a suitable vehicle.

  • Dosing:

    • Conduct a dose-ranging study to determine the optimal dose for gastric acid suppression. Based on existing literature, oral single doses of 0.3, 1.0, and 3.0 mg/kg can be evaluated.[5][11]

    • Administer the selected dose of Tegoprazan orally.

    • A control group receiving a placebo should be included.

  • Gastric Acid Secretion Stimulation (Optional):

    • To assess the efficacy of Tegoprazan under stimulated conditions, gastric acid secretion can be induced using histamine or pentagastrin.[5][11]

    • For histamine-induced secretion, administer a continuous intravenous infusion of histamine dihydrochloride.

    • For pentagastrin-induced secretion, administer a continuous intravenous infusion of pentagastrin.

    • Tegoprazan should be administered prior to the infusion of the secretagogue.

  • Data Analysis:

    • Analyze the continuous pH data to determine the following parameters:

      • Mean gastric pH over 24 hours.

      • Percentage of time the gastric pH is maintained above critical thresholds (e.g., pH > 3 and pH > 4).

      • Time to onset of action (time to reach a target pH).

      • Duration of action (time the gastric pH remains above the target).

    • Compare the pharmacodynamic parameters between the different dose groups and the placebo group using appropriate statistical methods (e.g., ANOVA).

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Acclimation Canine Acclimation (7 days) Fasting Fasting (12 hours) Acclimation->Fasting Anesthesia Anesthesia & pH Capsule Placement Fasting->Anesthesia Recovery Recovery (22 hours) Anesthesia->Recovery Baseline Baseline pH Monitoring (24 hours) Recovery->Baseline Dosing Tegoprazan Administration (Oral, single dose) Baseline->Dosing PD_Monitoring Pharmacodynamic pH Monitoring (Continuous, 24-48 hours) Dosing->PD_Monitoring Data_Analysis Data Analysis (Mean pH, % Time pH > 4, etc.) PD_Monitoring->Data_Analysis

Caption: Experimental workflow for assessing Tegoprazan's effect.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of Tegoprazan in canines.

Table 1: In Vitro Inhibitory Activity of Tegoprazan on H+/K+-ATPase

Enzyme SourceIC50 (µM)
Canine0.29 - 0.52[5][11][12]
Porcine0.29 - 0.52[5][11][12]
Human0.29 - 0.52[5][11][12]

Table 2: Pharmacodynamic Effect of a Single Oral Dose of Tegoprazan on Gastric pH in Canines (Histamine-Induced Acid Secretion Model)

Dose (mg/kg)Onset of ActionEffect
1.0Within 1 hour[5][11]Complete inhibition of acid secretion[5][11]

Table 3: Pharmacodynamic Effect of a Single Oral Dose of Tegoprazan on Gastric pH in Canines (Pentagastrin-Induced Acid Secretion Model)

Dose (mg/kg)Effect on Gastric pH
1.0Reversal of acidified pH to neutral range[5][11]
3.0Reversal of acidified pH to neutral range[5][11]

Table 4: Pharmacokinetic Parameters of Tegoprazan in Canines Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)AUC0-inf (ng·hr/mL)Plasma Half-life (hrs)
3.02,49012,7313.3 - 3.5[13]
Conclusion

The protocol outlined above provides a robust framework for evaluating the pharmacodynamic profile of Tegoprazan in a canine model. The use of continuous pH monitoring allows for a detailed characterization of the onset, magnitude, and duration of gastric acid suppression. The presented data from previous studies demonstrates Tegoprazan's potent and rapid inhibitory effect on gastric acid secretion in canines, supporting its further development as a therapeutic agent for acid-related disorders.

References

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Unlike proton pump inhibitors (PPIs), Tegoprazan reversibly inhibits the H+/K+ ATPase (proton pump) and offers a rapid onset of action.[3] Understanding the pharmacokinetic (PK) profile of Tegoprazan is crucial for optimizing its clinical use and predicting potential drug-drug interactions (DDIs). Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, thereby predicting their PK in various clinical scenarios.[4][5][6]

These application notes provide a comprehensive overview of the PBPK modeling approach for Tegoprazan, including key input parameters, model development and validation strategies, and its application in predicting DDIs and food effects. Detailed experimental protocols for obtaining essential in vitro data for the model are also presented.

Physicochemical and ADME Parameters of Tegoprazan

A robust PBPK model is built upon accurate physicochemical and in vitro ADME data. The following tables summarize the key parameters for Tegoprazan and its major metabolite, M1 (desmethyl tegoprazan), that have been used in published PBPK models.[1][4][7][8]

Table 1: Physicochemical Properties of Tegoprazan

ParameterValueSource
Molecular Weight ( g/mol )387.38[9]
logP2.8In-house data cited in[10]
pKa (Base)4.5In-house data cited in[10]
Solubility (mg/mL)pH-dependent[11]

Table 2: In Vitro ADME Parameters for PBPK Modeling of Tegoprazan

ParameterValueSource
Absorption
Caco-2 Permeability (10⁻⁶ cm/s)Optimized to 7.98 times the experimental value in one study.[11]
Distribution
Fraction Unbound in Plasma (fu)0.03In-house data cited in[10]
Blood-to-Plasma Ratio0.65In-house data cited in[10]
Metabolism
Primary Metabolizing EnzymesCYP3A4, CYP2C19[1][7][10]
Intrinsic Clearance (CLint) by CYP3A4 (µL/min/pmol)0.86 (recombinant); Optimized to 0.247 in one model.[7]
Intrinsic Clearance (CLint) by CYP2C19 (µL/min/pmol)0.61 (recombinant); Optimized to 0.340 in one model.[7]
Elimination
Renal ClearanceNegligible[10][12]

PBPK Model Development and Validation

PBPK models for Tegoprazan have been developed using software such as PK-Sim® and the Simcyp Simulator®.[1][4][5][6] The general workflow for model development and validation is depicted below.

PBPK_Workflow cluster_Input Model Inputs cluster_Model Model Building & Simulation cluster_Validation Model Validation cluster_Application Model Application Drug_Properties Drug Physicochemical & In Vitro ADME Data Parameterization Parameterize Model Drug_Properties->Parameterization System_Data System Data (Physiology, Demographics) System_Data->Parameterization Model_Structure Define PBPK Model Structure Model_Structure->Parameterization Simulation Simulate Concentration-Time Profiles Parameterization->Simulation Comparison Compare Predicted vs. Observed PK Simulation->Comparison Clinical_Data Observed Clinical PK Data Clinical_Data->Comparison Refinement Model Refinement & Verification Comparison->Refinement Refinement->Parameterization DDI_Prediction DDI Prediction Refinement->DDI_Prediction Food_Effect Food Effect Assessment Refinement->Food_Effect Special_Populations Special Populations Refinement->Special_Populations

PBPK model development workflow for Tegoprazan.

The models are typically validated by comparing the predicted plasma concentration-time profiles and pharmacokinetic parameters (AUC, Cmax) against observed data from clinical studies.[5][6] Successful models have shown that the ratios of predicted-to-observed PK parameters fall between 0.5 and 2.0.[5][6]

Applications of the Tegoprazan PBPK Model

Drug-Drug Interaction (DDI) Prediction

Tegoprazan is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19.[1][7] This makes it susceptible to DDIs with inhibitors and inducers of these enzymes. PBPK modeling has been instrumental in predicting the magnitude of these interactions.

DDI_Signaling_Pathway Tegoprazan Tegoprazan M1_Metabolite M1 Metabolite (Inactive) Tegoprazan->M1_Metabolite Metabolism CYP3A4 CYP3A4 CYP3A4->M1_Metabolite Major Pathway CYP2C19 CYP2C19 CYP2C19->M1_Metabolite Minor Pathway Clarithromycin Clarithromycin Clarithromycin->CYP3A4 Inhibits Ketoconazole Ketoconazole Ketoconazole->CYP3A4 Inhibits Rifampicin Rifampicin Rifampicin->CYP3A4 Induces

Metabolic pathway and DDI mechanism of Tegoprazan.

Table 3: Predicted vs. Observed DDI Effects on Tegoprazan Pharmacokinetics

Perpetrator DrugMechanismPredicted Effect on TegoprazanObserved Effect on TegoprazanReference
Clarithromycin (500 mg TID)Potent CYP3A4 Inhibitor~3-fold increase in AUCAUC increased 2.7 to 4.54-fold; Cmax increased 2.05 to 2.2-fold.[1][5][6][7]
KetoconazolePotent CYP3A4 Inhibitor~3-fold increase in exposureNot directly observed in cited studies, but predicted to be similar to clarithromycin.[5][6]
Rifampicin (600 mg QD)Strong CYP3A4 InducerExposure decreased to ~30% of controlAUC reduced by 5.71-fold; Cmax reduced by 3.51-fold.[1][5][6]

These simulations suggest that co-administration of Tegoprazan with strong CYP3A4 inhibitors or inducers requires careful consideration and potential dose adjustments.[1][6]

Food Effect Assessment

PBPK models have also been used to predict the effect of food on Tegoprazan's pharmacokinetics.[13] Simulations have shown that a high-fat meal can delay the absorption of Tegoprazan, as evidenced by a later Tmax, but does not significantly alter the overall systemic exposure (AUC).[13][14] This flexibility in administration with or without food is a potential clinical advantage.[14][15]

Experimental Protocols

Accurate in vitro data is the foundation of a predictive PBPK model. Below are detailed protocols for key experiments.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of Tegoprazan.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Tegoprazan and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add Tegoprazan solution (e.g., 10 µM in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Sample Analysis: Quantify the concentration of Tegoprazan in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of Tegoprazan.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Tegoprazan

  • Control compounds (e.g., testosterone - high clearance, verapamil - intermediate clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and Tegoprazan (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), collect aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of Tegoprazan at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of Tegoprazan remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the in vitro intrinsic clearance (CLint, in vitro) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Experimental_Workflow cluster_Permeability Protocol 1: Caco-2 Permeability cluster_Metabolism Protocol 2: HLM Metabolic Stability P1_Start Culture Caco-2 on Transwell® P1_Integrity Verify Monolayer Integrity (TEER) P1_Start->P1_Integrity P1_Dosing Add Tegoprazan to Donor Chamber P1_Integrity->P1_Dosing P1_Sampling Sample from Receiver Chamber Over Time P1_Dosing->P1_Sampling P1_Analysis LC-MS/MS Analysis P1_Sampling->P1_Analysis P1_Calc Calculate Papp P1_Analysis->P1_Calc PBPK_Input Input for PBPK Model (Absorption & Metabolism) P1_Calc->PBPK_Input P2_Start Incubate Tegoprazan with HLM P2_Initiate Initiate Reaction with NADPH P2_Start->P2_Initiate P2_Sampling Collect & Quench Samples Over Time P2_Initiate->P2_Sampling P2_Analysis LC-MS/MS Analysis P2_Sampling->P2_Analysis P2_Calc Calculate In Vitro CLint P2_Analysis->P2_Calc P2_Calc->PBPK_Input

Workflow for key in vitro experiments.

Conclusion

PBPK modeling is a valuable asset in the development and clinical application of Tegoprazan. It provides a mechanistic framework to integrate physicochemical, in vitro, and clinical data to predict the drug's pharmacokinetic behavior. The models have successfully predicted complex scenarios such as drug-drug interactions with CYP3A4 perpetrators and the effects of food, thereby informing clinical trial design and guiding therapeutic use. The continued application and refinement of PBPK models will further enhance our understanding of Tegoprazan's disposition in diverse patient populations and complex polypharmacy situations.

References

Application Notes and Protocols for the Synthesis and Purification of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory-scale synthesis and purification of Tegoprazan, a potassium-competitive acid blocker (P-CAB). The protocols are based on established synthetic routes and analytical methods, designed to guide researchers in the efficient production and characterization of this compound.

Synthetic Strategy Overview

The synthesis of Tegoprazan is a multi-step process that involves the preparation of two key building blocks: a substituted benzimidazole core and an enantiomerically pure chromanol side chain. These intermediates are then coupled, followed by a final deprotection step to yield the target molecule.[1][2][3] An alternative manufacturing process has been developed to improve yield and reduce the use of hazardous materials.[4]

Logical Flow of Tegoprazan Synthesis

Tegoprazan_Synthesis_Flow cluster_0 Building Block 1: Benzimidazole Core Synthesis cluster_1 Building Block 2: Chiral Chromanol Synthesis cluster_2 Final Assembly & Deprotection A Phenol Derivative (5) B Selective O-benzylation & Bromination (6) A->B C Acetylation & Cyanation (7) B->C D Reduction & Condensation (8) C->D E Nitrile Hydrolysis & Amide Coupling (9) D->E F Tosyl Protection & Debenzylation (10) E->F K Mitsunobu Coupling (11) F->K G 3,5-Difluorophenol H Condensation with Methyl Propiolate (1) G->H I Reduction & Friedel-Crafts Acylation (2) H->I J Asymmetric Reduction (4) I->J J->K L Tosyl Deprotection K->L M Tegoprazan L->M

Caption: Overall synthetic workflow for Tegoprazan.

Experimental Protocols

Synthesis of Building Block 1: 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide (Intermediate 10)

This protocol outlines the key transformations for the synthesis of the benzimidazole core.

Step 1: Selective O-benzylation and Bromination

  • Starting with a phenol derivative, selective O-benzylation is performed to protect the hydroxyl group.[3]

  • This is followed by regioselective bromination with N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.[1][3]

Step 2: Acetylation and Palladium-Catalyzed Cyanation

  • The aniline functionality is acetylated.[1][3]

  • A palladium-catalyzed cyanation of the aryl bromide is then carried out, which can be performed at high temperatures using microwave irradiation.[3]

Step 3: Iron-Mediated Reduction and Condensation

  • The nitro group is reduced using iron, which also facilitates a concomitant condensation with the adjacent N-acetyl group to form the benzimidazole ring.[1][3]

Step 4: Nitrile Hydrolysis and Amide Coupling

  • The nitrile group is hydrolyzed to a carboxylic acid.[1][3]

  • The resulting acid is then coupled with dimethylamine hydrochloride to form the corresponding amide.[3]

Step 5: Tosyl Protection and Debenzylation

  • The benzimidazole nitrogen is protected with a tosyl group.[1][3]

  • The benzyl protecting group is removed via hydrogenolysis to yield the free phenol.[1][3]

Synthesis of Building Block 2: (S)-5,7-Difluorochroman-4-ol (Intermediate 4)

This protocol details the preparation of the chiral chromanol side chain.

Step 1: Condensation and Enol Ether Formation

  • 3,5-Difluorophenol is condensed with methyl propiolate using a base such as tetrabutylammonium fluoride (TBAF) to form a mixture of E and Z enol ethers.[3]

Step 2: Reduction and Intramolecular Friedel-Crafts Acylation

  • The double bond of the enol ether is reduced via catalytic hydrogenation.[3]

  • Treatment with triflic acid promotes an intramolecular Friedel-Crafts acylation to yield the chromanone.[3]

Step 3: Asymmetric Reduction

  • The key chiral center is introduced through the asymmetric reduction of the ketone. This can be achieved using an oxazaborolidine catalyst with borane-dimethyl sulfide as the reductant (Corey-Bakshi-Shibata reduction).[1][3] This step is crucial for establishing the desired enantiomeric purity.[3]

Final Assembly: Synthesis of Tegoprazan

Step 1: Mitsunobu Reaction

  • The protected benzimidazole (Intermediate 10) and the chiral chromanol (Intermediate 4) are coupled via a Mitsunobu reaction.[1] This reaction typically involves the use of a phosphine reagent like tri-n-butylphosphine and an azodicarbonyl compound such as 1,1'-(azodicarbonyl)dipiperidine (ADDP).[3]

Step 2: Tosyl Deprotection

  • The final step involves the removal of the tosyl protecting group under basic conditions to afford Tegoprazan.[1][3]

Summary of Key Synthetic Transformations and Yields
StepReaction TypeReported YieldEnantiomeric Excess (ee)Reference
Asymmetric Reduction of ChromanoneCorey-Bakshi-Shibata Reduction88%86% (can be >99% after recrystallization)[3]
Final Tosyl DeprotectionBasic Hydrolysis87%>99%[3]

Purification and Quality Control

Purification of the final product and intermediates is critical to ensure high purity and to control the levels of any impurities.

Purification Techniques
  • Silica Gel Chromatography: This is a standard method for purifying intermediates throughout the synthesis.[3]

  • Recrystallization: Particularly important for enhancing the enantiomeric excess of the chiral chromanol intermediate and for purifying the final product.[3]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Tegoprazan and for quantifying any related substances or impurities.

HPLC_Workflow A Sample Preparation (Dilution in 50% Acetonitrile) B HPLC System (Agilent 1260 Infinity II or equivalent) A->B C Column (e.g., Agilent Poroshell C18 or Chiralpak AGP) B->C D Mobile Phase Gradient/Isocratic Elution C->D E Detection (UV at 218 nm or 220 nm) D->E F Data Analysis (Peak Integration and Quantification) E->F G Purity Assessment & Impurity Profiling F->G

Caption: General workflow for HPLC analysis.

This method is crucial for controlling the level of the unwanted (R)-enantiomer in the final drug substance.[5][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Chiralpak alpha1-acid glycoprotein (AGP) column (4.6 mm × 250 mm, 5.0 µm).[5][6]

  • Mobile Phase: 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v).[5][6]

  • Flow Rate: 0.7 mL min⁻¹.[5][6]

  • Column Temperature: 30°C.[5][6]

  • Detection Wavelength: 220 nm.[5][6]

  • Resolution: Under these conditions, the resolution between the (S)- and (R)-enantiomers of Tegoprazan should be greater than 3.0.[5]

This method is used to detect and quantify other process-related impurities.[7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: CAPCELL CORE C18 (4.6 mm × 75 mm, 2.7 µm).[7]

  • Mobile Phase: Gradient elution using 0.01 mol/L ammonium dihydrogen phosphate solution (pH 6.5 with ammonia solution) and acetonitrile.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 45°C.[7]

  • Detection Wavelength: 218 nm.[7]

Quantitative Data from HPLC Method Validation

The following table summarizes the performance characteristics of the validated HPLC method for enantiomeric impurity determination.[5][6]

ParameterValue
Linearity Range1.0–100 µg mL⁻¹
Correlation Coefficient (r²)0.9999
Limit of Detection (LOD)0.1 µg mL⁻¹
Limit of Quantitation (LOQ)0.3 µg mL⁻¹
Accuracy (Recovery)94.10% to 99.39%
Precision (RSD)1.9%
Common Impurities

During the synthesis of Tegoprazan, several impurities can be generated, including related substances, degradation products, and residual solvents.[8] It is essential to monitor and control these to ensure the safety and efficacy of the drug.[8] Specific impurities that may be monitored include the (R)-isomer, as well as intermediates and byproducts from the synthetic process.[8] Regulatory guidelines, such as those from the ICH, mandate the identification, qualification, and quantification of these impurities.[9]

References

Application Notes: Evaluating the Impact of Tegoprazan on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2] Its primary application is in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] Unlike proton pump inhibitors (PPIs), Tegoprazan offers a more rapid onset of action and its effect is not influenced by food intake or CYP2C19 polymorphism.[2][5] Beyond its profound acid suppression, emerging evidence suggests that Tegoprazan may also influence gastrointestinal (GI) motility. Notably, studies in animal models have shown that Tegoprazan can induce phase III contractions of the migrating motor complex (MMC), a key mechanism for clearing the stomach and small intestine during fasting periods.[1][6] This prokinetic effect presents a potential therapeutic advantage for patients with concurrent motility-impaired conditions.[1] However, clinical studies in healthy humans have not shown a significant impact on solid gastric emptying.[7][8]

This document provides detailed protocols for in vivo and in vitro methods to rigorously evaluate the effects of Tegoprazan on various aspects of gastrointestinal motility. These methodologies are intended for researchers, scientists, and drug development professionals investigating the full pharmacological profile of Tegoprazan and other P-CABs.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on Tegoprazan.

Table 1: In Vitro Inhibition of H+/K+-ATPase by Tegoprazan

Enzyme Source Tegoprazan IC₅₀ (µM) Reference
Porcine 0.29 - 0.52 [1]
Canine 0.29 - 0.52 [1]
Human 0.29 - 0.52 [1]

| Porcine | 0.53 |[3] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of Tegoprazan on Solid Gastric Emptying in Healthy Humans (50 mg Dose)

Parameter Tegoprazan Group Control Group P-value Reference
Baseline T₁/₂ (min) 104.3 ± 34.8 98.3 ± 33.0 0.64 [7]
Post-Dose T₁/₂ (min) 114.2 ± 48.9 93.7 ± 34.7 0.20 [7][8]
Change in T₁/₂ (min) 9.9 ± 52.7 -4.7 ± 30.5 0.36 [7][8]
Baseline Retention at 4h (%) 4.9 ± 6.4 5.7 ± 7.4 0.75 [7]
Post-Dose Retention at 4h (%) 10.1 ± 12.0 4.3 ± 5.4 0.11 [7][8]

| Change in Retention at 4h (%) | 5.2 ± 13.9 | -1.3 ± 6.5 | 0.12 |[7][8] |

T₁/₂: Gastric half-emptying time. Data are presented as mean ± standard deviation.

Table 3: Preclinical In Vivo Effects of Tegoprazan in Dogs

Parameter Dose Observation Reference
Gastric Acid Secretion 1.0 mg/kg (oral) Complete inhibition of histamine-induced secretion from 1 hour post-administration. [1][6]
Gastric pH 1 and 3 mg/kg (oral) Reversed pentagastrin-induced acidified gastric pH to a neutral range. [1][6]

| Gastric Motility | 3 mg/kg (oral) | Immediately evoked a gastric phase III contraction of the migrating motor complex (MMC) in pentagastrin-treated dogs. |[1][6] |

Experimental Protocols & Visualizations

In Vivo Method: Gastric Emptying Scintigraphy (Human)

This protocol is the gold standard for assessing gastric emptying (GE) and is based on methodologies used in clinical trials of Tegoprazan.[7][8] It measures the rate at which a radiolabeled solid meal leaves the stomach.

Gastric_Emptying_Scintigraphy_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Testing Phase cluster_analysis Data Analysis Phase p1 Subject Screening & Consent p2 Randomization (Tegoprazan vs. Placebo) p1->p2 p3 Baseline GE Scintigraphy p2->p3 t1 Administer Tegoprazan (e.g., 50 mg) or Placebo p3->t1 Post-Baseline t2 Standardized Radiolabeled Meal (e.g., ⁹⁹ᵐTc-sulfur colloid egg sandwich) t1->t2 t3 Acquire Gamma Camera Images (Anterior/Posterior at 0, 1, 2, 4h) t2->t3 a1 Define Stomach Region of Interest (ROI) t3->a1 a2 Calculate Geometric Mean of Counts (Correct for decay & attenuation) a1->a2 a3 Determine % Gastric Retention a2->a3 a4 Calculate T₁/₂ and Retention @ 4h a3->a4 Gut_Transit_Assay_Workflow s1 Animal Acclimation & Grouping (Tegoprazan vs. Vehicle Control) s2 Fasting Period (e.g., 6 hours, with water ad libitum) s1->s2 s3 Administer Tegoprazan or Vehicle (Oral Gavage) s2->s3 s4 Administer Carmine Red Marker (e.g., 0.3 mL, 6% suspension via oral gavage) s3->s4 s5 House Mice Individually on Clean Bedding s4->s5 s6 Monitor for First Red Fecal Pellet (Check every 15 minutes) s5->s6 s7 Record Time from Gavage to Pellet Passage (This is the Total Intestinal Transit Time) s6->s7 s8 Statistical Analysis (Compare transit times between groups) s7->s8 Tegoprazan_Motility_Pathway cluster_stomach Gastric Parietal Cell cluster_lumen Stomach Lumen / Duodenum cluster_effect Physiological Effect tegoprazan Tegoprazan pump H⁺/K⁺-ATPase (Proton Pump) tegoprazan->pump Inhibit acid H⁺ Secretion (Acid) pump->acid Drives ph Increased Gastric pH (Reduced Acidity) acid->ph Leads to (via inhibition) motilin Motilin Release ph->motilin Stimulates? mmc Induction of Phase III Migrating Motor Complex (MMC) motilin->mmc Induces

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Tegoprazan in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Tegoprazan in aqueous solutions. Tegoprazan, a potassium-competitive acid blocker, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility, which can present challenges during in vitro and in vivo experimentation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Tegoprazan?

A1: Tegoprazan is poorly soluble in water. Its aqueous solubility is approximately 0.03 mg/mL.[1][2] The solubility of Tegoprazan is also pH-dependent, exhibiting higher solubility in acidic conditions. For instance, its solubility is reported to be 0.7 mg/mL at pH 3 and decreases to 0.02 mg/mL at pH 6.8.[3][4]

Q2: What are the most common methods to enhance the solubility of Tegoprazan?

A2: Several techniques can be employed to improve the aqueous solubility of Tegoprazan. The most effective methods documented for Tegoprazan and similar compounds include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Tegoprazan in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[1][2]

  • Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds like Tegoprazan.[5]

  • Cyclodextrin Complexation: Encapsulating the Tegoprazan molecule within a cyclodextrin cavity can improve its solubility and stability in aqueous solutions.[6]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

Q3: I am observing precipitation when I dilute my Tegoprazan stock solution in an aqueous buffer. What can I do?

A3: This is a common issue due to the low aqueous solubility of Tegoprazan. Here are a few troubleshooting steps:

  • Check the final concentration: Ensure your final concentration is below the solubility limit of Tegoprazan in the specific buffer and pH you are using.

  • Lower the pH: If your experimental conditions allow, lowering the pH of the aqueous buffer can increase Tegoprazan's solubility.[3]

  • Use a co-solvent system: Prepare your final solution in a mixture of your aqueous buffer and a water-miscible organic solvent (e.g., DMSO, ethanol). However, be mindful of the final solvent concentration and its potential effects on your experiment.

  • Consider a formulated approach: For persistent issues, preparing an amorphous solid dispersion or a cyclodextrin complex of Tegoprazan may be necessary to achieve the desired concentration without precipitation.

Q4: Which polymers are recommended for preparing Tegoprazan amorphous solid dispersions?

A4: Studies have shown that hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and carbomer are effective for preparing Tegoprazan ASDs.[1][2] Notably, ASDs prepared with the acidic polymers HPMCAS and carbomer have demonstrated superior physical stability against crystallization compared to those made with the neutral polymer PVP.[1][2][7]

Quantitative Solubility Data

The following table summarizes the reported solubility of Tegoprazan in various solvents and conditions.

Solvent/ConditionSolubilityReference(s)
Water~0.03 mg/mL[1][2]
Aqueous Buffer (pH 3)0.7 mg/mL[3]
Aqueous Buffer (pH 6.8)0.02 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)100 mg/mL[8]
Amorphous Solid Dispersion (ASD) with HPMC or PVP15-18 fold increase compared to crystalline drug[9]
Co-solvent system (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline)≥ 2.5 mg/mL[8]
Co-solvent system (10% DMSO / 90% (20% SBE-β-CD in saline))≥ 2.5 mg/mL[8]

Troubleshooting Guides & Experimental Protocols

Amorphous Solid Dispersions (ASDs)

ASDs are a highly effective method for improving the solubility and dissolution rate of Tegoprazan.[9] The goal is to disperse the drug in a polymer matrix in a high-energy amorphous state.

Caption: Workflow for Amorphous Solid Dispersion Preparation.

This protocol provides a general procedure for preparing a Tegoprazan ASD using the solvent evaporation technique. Optimization of the drug-to-polymer ratio and solvent system may be required.

Materials:

  • Tegoprazan

  • Polymer (e.g., PVP K30, HPMCAS-LF)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol)

  • Rotary evaporator or hot air oven

  • Vacuum desiccator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution:

    • Accurately weigh the desired amounts of Tegoprazan and polymer (e.g., a 1:1 drug-to-polymer ratio by weight).

    • Dissolve both the Tegoprazan and the polymer in a suitable common solvent in a round-bottom flask. Use a sufficient volume of solvent to ensure complete dissolution (e.g., 25 mL for a small batch).[5]

  • Solvent Evaporation:

    • Rotary Evaporator: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[10]

    • Hot Air Oven: Alternatively, pour the solution into a shallow glass dish and place it in a hot air oven at a controlled temperature (e.g., 45°C ± 10°C) until the solvent has completely evaporated.

  • Drying:

    • Scrape the resulting solid film from the flask or dish.

    • Place the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Processing:

    • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.[5]

    • Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate an amorphous state.

IssuePossible Cause(s)Suggested Solution(s)
Drug Crystallization during Storage - High drug loading- Inappropriate polymer selection- High humidity and temperature- Optimize (lower) the drug-to-polymer ratio.- Select a polymer with strong interactions with the drug (e.g., HPMCAS for Tegoprazan).[1][7]- Store the ASD in a tightly sealed container with a desiccant at a controlled temperature.
Incomplete Amorphization - Insufficient solvent or mixing- Rapid precipitation during solvent evaporation- Ensure complete dissolution of both drug and polymer before evaporation.- Optimize the evaporation rate and temperature.
Phase Separation - Poor drug-polymer miscibility- Screen for a more miscible polymer.- Consider using a lower drug loading.
Precipitation during Dissolution Testing - Supersaturation exceeding the amorphous solubility limit- Insufficient crystallization inhibition by the polymer- Incorporate a precipitation inhibitor in the formulation or dissolution medium.- Use a polymer that provides better stabilization in the supersaturated state (e.g., HPMCAS).[11]
Co-solvent Systems

For many in vitro experiments, a co-solvent system is the most straightforward approach to solubilizing Tegoprazan. DMSO is a common choice due to its ability to dissolve a wide range of compounds.[8][12]

CoSolvent_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_result Final Solution Start Weigh Tegoprazan Dissolve Dissolve in Organic Solvent (e.g., DMSO) to make Stock Solution Start->Dissolve Dilute Dilute Stock Solution into Aqueous Buffer Dissolve->Dilute Vortex Vortex to Mix Dilute->Vortex Final Working Solution Vortex->Final

Caption: Workflow for Preparing a Co-solvent System.

This protocol describes the preparation of a working solution of Tegoprazan for in vitro assays, such as cell-based experiments.

Materials:

  • Tegoprazan powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of Tegoprazan.

    • Dissolve the Tegoprazan in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Tegoprazan is highly soluble in DMSO (100 mg/mL).[8]

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.[13]

  • Store the Stock Solution:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in your aqueous buffer or cell culture medium to the desired final concentration.

    • Important: Add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.[13]

IssuePossible Cause(s)Suggested Solution(s)
Precipitation upon Dilution - Final concentration is too high.- Slow addition of stock solution to the aqueous buffer.- Decrease the final concentration of Tegoprazan.- Add the stock solution dropwise into the vortexing aqueous buffer.- Prepare an intermediate dilution in a higher percentage of organic solvent before the final dilution.
Cell Toxicity in Assays - Final DMSO concentration is too high.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).- Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility. This method is particularly useful for preparing aqueous formulations without organic co-solvents. While specific studies on Tegoprazan are limited, protocols for similar benzimidazole compounds can be adapted.[6][14][15]

A phase solubility study is essential to determine the stoichiometry and stability constant of the Tegoprazan-cyclodextrin complex.

Materials:

  • Tegoprazan

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Shaking water bath or incubator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical method for Tegoprazan quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD) in the desired buffer.

  • Add an excess amount of Tegoprazan powder to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.[16][17]

  • After reaching equilibrium, withdraw aliquots, filter them to remove the undissolved drug, and dilute them appropriately.

  • Quantify the concentration of dissolved Tegoprazan in each sample using a validated analytical method.

  • Plot the concentration of dissolved Tegoprazan against the concentration of the cyclodextrin to generate a phase solubility diagram. The shape of the diagram will indicate the stoichiometry of the complex, and the stability constant can be calculated from the slope of the initial linear portion of the curve.[16]

IssuePossible Cause(s)Suggested Solution(s)
Limited Solubility Enhancement - Weak interaction between Tegoprazan and the cyclodextrin.- Inappropriate type of cyclodextrin.- Try a different type of cyclodextrin (e.g., sulfobutyl ether β-cyclodextrin, SBE-β-CD).- Consider adding a water-soluble polymer (e.g., PVP) to create a ternary complex, which can have a synergistic effect on solubility.[6]
Precipitation of the Complex - The inclusion complex itself has limited solubility (common with natural β-cyclodextrin).- Use a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD.

This technical support center provides a starting point for addressing the solubility challenges of Tegoprazan. The provided protocols are general and may require optimization based on specific experimental needs. Always refer to the relevant literature and perform preliminary experiments to establish the most suitable method for your application.

References

Technical Support Center: Optimizing Tegoprazan Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing tegoprazan dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for tegoprazan?

A1: Tegoprazan is a potassium-competitive acid blocker (P-CAB).[1][2] It functions by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation, tegoprazan acts directly on the proton pump, leading to a rapid onset of action and sustained suppression of gastric acid secretion.[1][4]

Q2: What are the reported effective dosages of tegoprazan in common animal models?

A2: The effective dosage of tegoprazan can vary depending on the animal model and the specific acid-related disorder being studied. Studies in rat models have demonstrated dose-dependent efficacy.[5][6] For instance, in a rat model of gastroesophageal reflux disease (GERD), the ED50 for inhibiting esophageal injury and gastric acid secretion was 2.0 mg/kg.[5][6] In peptic ulcer models in rats, the ED50 values were 0.1 mg/kg for naproxen- and water-immersion restraint stress-induced ulcers, and 1.4 mg/kg for ethanol-induced ulcers.[5][6] In dogs, oral administration of 1.0 mg/kg resulted in complete inhibition of histamine-induced gastric acid secretion.[3][7]

Q3: How is tegoprazan administered in animal studies?

A3: In the cited preclinical studies, tegoprazan is typically administered orally.[3][5][7] For experimental purposes, it can be formulated as a suspension for oral gavage. The specific vehicle used for suspension should be determined based on the solubility and stability of the compound.

Q4: What is the pharmacokinetic profile of tegoprazan in animals?

A4: In dogs, orally administered tegoprazan is well absorbed, with doses ranging from 0.3 to 30 mg/kg.[3][7] It has been observed that tegoprazan distributes to gastric tissue and fluid at higher concentrations than in plasma.[3][7] The plasma half-life in dogs was found to be in the range of 3.3 to 3.5 hours.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in gastric pH suppression Food intake can influence gastric pH.While tegoprazan's effect is less dependent on food intake compared to PPIs, standardizing the fasting period for animals before and after dosing is recommended for consistency.[9]
Suboptimal efficacy at a previously reported dose Differences in animal strain, age, or disease model severity.Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. Start with a dose range informed by published studies.
Unexpected side effects (e.g., changes in gastrointestinal motility) Tegoprazan has been shown to evoke gastric phase III contractions of the migrating motor complex (MMC) in dogs.[3][7]Monitor animals for any signs of altered gastrointestinal function. If this effect is not part of the intended study, consider if the dosage can be adjusted or if this physiological effect impacts the study endpoints.
Difficulty in achieving a homogenous suspension for oral gavage Poor solubility of the tegoprazan powder in the chosen vehicle.Test different pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose) and use appropriate sonication or homogenization techniques to ensure a uniform suspension before each administration.

Data Presentation

Table 1: Summary of In Vivo Efficacious Dosages of Tegoprazan in Rats

Animal Model Parameter Effective Dose (ED50) Reference
Gastroesophageal Reflux Disease (GERD)Inhibition of esophageal injury and gastric acid secretion2.0 mg/kg[5][6]
Naproxen-induced Peptic UlcerAnti-ulcer activity0.1 mg/kg[5][6]
Ethanol-induced Peptic UlcerAnti-ulcer activity1.4 mg/kg[5][6]
Water-Immersion Restraint Stress-induced Peptic UlcerAnti-ulcer activity0.1 mg/kg[5][6]
Acetic Acid-induced Peptic UlcerCurative Ratio (at 10 mg/kg for 5 days)44.2%[5]

Table 2: Pharmacokinetic Parameters of Tegoprazan in Dogs (Oral Administration)

Dose Cmax (ng/mL) AUC0-inf (ng·hr/mL) Plasma Half-life (hrs) Reference
3 mg/kg2,49012,7313.3 - 3.5[8]

Experimental Protocols

Protocol 1: Evaluation of Tegoprazan Efficacy in a Rat Model of GERD
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • GERD Induction:

    • Surgically ligate the pylorus and the transitional region between the forestomach and the corpus under anesthesia.

  • Drug Administration:

    • Administer tegoprazan orally (e.g., in a 0.5% methylcellulose solution) 30 minutes before the surgical procedure.

    • Include a vehicle control group and a positive control group (e.g., esomeprazole).

  • Endpoint Measurement:

    • After a set period (e.g., 4 hours), euthanize the animals.

    • Collect gastric contents to measure acid output (titration with NaOH).

    • Excise the esophagus and score the severity of lesions macroscopically.

  • Data Analysis:

    • Calculate the ED50 for the inhibition of esophageal injury and gastric acid secretion.

Protocol 2: Assessment of Tegoprazan in a Dog Model of Histamine-Induced Gastric Acid Secretion
  • Animal Model: Beagle dogs equipped with a gastric fistula.

  • Procedure:

    • Fast the dogs overnight but allow free access to water.

    • Collect basal gastric juice for a defined period.

    • Administer tegoprazan orally.

    • After a specified time (e.g., 1 hour), induce gastric acid secretion with a continuous intravenous infusion of histamine.

    • Collect gastric juice at regular intervals for several hours.

  • Endpoint Measurement:

    • Measure the volume of gastric juice.

    • Determine the acid concentration by titration.

  • Data Analysis:

    • Calculate the percentage inhibition of histamine-induced acid secretion compared to a control phase.

Mandatory Visualizations

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytosol Cytosol ATPase H+/K+-ATPase (Proton Pump) H_ion H+ ATPase->H_ion Pumps H+ out K_ion_in K+ ATPase->K_ion_in Pumps K+ in K_ion_out K+ K_ion_in->ATPase Binds to pump Tegoprazan Tegoprazan Tegoprazan->ATPase Competitively binds to K+ site K_ion_out->ATPase K+ influx

Caption: Tegoprazan's mechanism of action in a gastric parietal cell.

Tegoprazan_In_Vivo_Workflow start Start: Hypothesis animal_model Select Animal Model (e.g., Rat, Dog) start->animal_model disease_induction Induce Acid-Related Disease (e.g., GERD, Ulcer) animal_model->disease_induction dose_prep Prepare Tegoprazan Formulation disease_induction->dose_prep dosing Administer Tegoprazan (Oral Gavage) dose_prep->dosing endpoints Measure Efficacy Endpoints (e.g., Gastric pH, Lesion Score) dosing->endpoints analysis Data Analysis (e.g., ED50 Calculation) endpoints->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo tegoprazan studies.

References

Navigating Tegoprazan Instability in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Tegoprazan, encountering stability issues in acidic conditions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Tegoprazan sample degrading in an acidic solution?

A1: Tegoprazan, a benzimidazole derivative, is a weak base with a pKa of approximately 5.1.[1] This chemical characteristic makes it susceptible to degradation in acidic environments through hydrolysis. Forced degradation studies have confirmed that Tegoprazan is unstable in acidic, alkaline, and oxidative conditions.[2][3]

Q2: What are the primary degradation products of Tegoprazan in acidic conditions?

A2: Studies have identified up to eight degradation products (DPs) under various stress conditions, including acidic hydrolysis.[2][3] While the exact structures of all degradation products are proprietary, key degradation pathways involve the hydrolysis of the amide and ether linkages within the Tegoprazan molecule.

Q3: How can I detect and quantify Tegoprazan and its degradation products?

A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and effective method. Specifically, techniques like LC-HRMS (High-Resolution Mass Spectrometry) and LC-MSn (Tandem Mass Spectrometry) are used for the characterization of degradation products.[2][3]

Q4: At what pH does Tegoprazan start to show significant degradation?

A4: As a weak base, Tegoprazan's solubility is higher in acidic conditions, which can also accelerate its degradation.[1] Significant instability is observed at pH values below its pKa of 5.1. The rate of degradation will increase as the pH decreases.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments with Tegoprazan in acidic media.

Issue Potential Cause Recommended Solution
Unexpected peaks in my chromatogram. These are likely degradation products of Tegoprazan.1. Confirm the identity of the extra peaks using LC-MS/MS and compare the fragmentation pattern with that of the parent Tegoprazan molecule. 2. Refer to published forced degradation studies to see if the observed retention times and mass-to-charge ratios match known degradation products.
Loss of Tegoprazan concentration over a short period. Rapid degradation due to highly acidic conditions or elevated temperature.1. Increase the pH of the solution to be closer to neutral, if the experimental design allows. 2. Conduct the experiment at a lower temperature to reduce the rate of hydrolysis. 3. Prepare fresh solutions of Tegoprazan immediately before use.
Inconsistent results between experimental repeats. Variability in the preparation of acidic solutions, temperature fluctuations, or different incubation times.1. Standardize the pH of all solutions using a calibrated pH meter. 2. Use a temperature-controlled incubator or water bath. 3. Ensure precise timing for all experimental steps.
Precipitation of the sample in the solution. Tegoprazan has pH-dependent solubility. While more soluble in acid, changes in pH or the presence of certain buffers can cause it to precipitate.1. Verify the pH of your solution. 2. Consider using a co-solvent if compatible with your experimental setup. 3. Ensure the concentration of Tegoprazan is within its solubility limit at the specific pH and temperature of your experiment.

Experimental Protocols

Below are generalized protocols for conducting a forced degradation study and for the analysis of Tegoprazan and its degradation products. These should be adapted based on your specific experimental needs.

Protocol 1: Forced Degradation of Tegoprazan in Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tegoprazan in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Acidic Solutions: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl).

  • Stress Testing:

    • Add a known volume of the Tegoprazan stock solution to separate volumes of the 0.1 M and 1 M HCl solutions to achieve a final Tegoprazan concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C, and 80°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of a basic solution (e.g., sodium hydroxide) to stop the degradation process.

  • Analysis: Analyze the samples by LC-MS as described in Protocol 2.

Protocol 2: LC-MS Analysis of Tegoprazan and Its Degradation Products
  • Liquid Chromatography System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    2 5
    15 95
    18 95
    18.1 5

    | 20 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode and tandem MS (MS/MS) mode for fragmentation analysis.

Visualizing Tegoprazan's Acidic Degradation and Troubleshooting

To further aid researchers, the following diagrams illustrate the degradation pathway and a logical workflow for troubleshooting stability issues.

Tegoprazan_Degradation_Pathway tegoprazan Tegoprazan intermediate1 Protonated Tegoprazan tegoprazan->intermediate1 H+ dp1 Degradation Product 1 (Amide Hydrolysis) intermediate1->dp1 H₂O dp2 Degradation Product 2 (Ether Hydrolysis) intermediate1->dp2 H₂O dp_other Other Degradation Products intermediate1->dp_other Rearrangement/ Other Reactions

Caption: Acid-catalyzed degradation of Tegoprazan.

Troubleshooting_Workflow start Instability Observed (e.g., extra peaks, loss of parent) check_ph Verify Solution pH start->check_ph check_temp Check Temperature Control start->check_temp check_time Review Incubation Time start->check_time fresh_solutions Use Freshly Prepared Solutions start->fresh_solutions analyze_dps Characterize Degradation Products (LC-MS/MS) check_ph->analyze_dps check_temp->analyze_dps check_time->analyze_dps adjust_conditions Adjust Experimental Conditions (pH, Temp, Time) analyze_dps->adjust_conditions end Problem Resolved adjust_conditions->end fresh_solutions->end

Caption: Troubleshooting workflow for Tegoprazan instability.

References

Technical Support Center: Enhancing Tegoprazan Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Tegoprazan in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of Tegoprazan in preclinical models?

A1: The primary challenge is Tegoprazan's poor aqueous solubility (approximately 0.03 mg/mL), which classifies it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1][2] This low solubility can lead to a low dissolution rate in the gastrointestinal tract, limiting its absorption and overall bioavailability.[1] Additionally, high inter-animal variability in pharmacokinetic (PK) studies is a common issue, often stemming from formulation inconsistencies and physiological differences between animals.[3][4]

Q2: Which formulation strategies are most effective for improving Tegoprazan's bioavailability?

A2: Two highly effective strategies are the development of amorphous solid dispersions (ASDs) and modified-release formulations.[1][5][6]

  • Amorphous Solid Dispersions (ASDs): By converting crystalline Tegoprazan into an amorphous state and dispersing it within a polymer matrix, both the solubility and dissolution rate can be significantly enhanced.[1][5]

  • Modified-Release Formulations: Sustained-release (SR) or dual-release (Immediate-Release/Sustained-Release) pellet formulations can prolong drug release, which may improve absorption over a longer period and prevent issues like nocturnal acid breakthrough.[6][7]

Q3: What are the key considerations when selecting polymers for Tegoprazan amorphous solid dispersions?

A3: Polymer selection is critical for the stability and performance of ASDs. For Tegoprazan, acidic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) and carbomer have shown excellent performance in preventing crystallization and improving dissolution rates.[5][8] In contrast, neutral polymers such as polyvinylpyrrolidone (PVP) may result in poor physical stability, leading to recrystallization of the drug over time.[5][8] The interaction between the drug and the polymer is a key factor in maintaining the amorphous state.[5]

Q4: How can I minimize high variability in my preclinical pharmacokinetic studies with Tegoprazan?

A4: High variability in preclinical PK studies can be attributed to several factors.[3][4] To minimize this, consider the following:

  • Formulation Homogeneity: Ensure your formulation, especially if it's a suspension, is uniform to guarantee consistent dosing between animals.[9]

  • Dosing Technique: Improper oral gavage technique can lead to dosing errors. Ensure personnel are well-trained to administer the dose correctly and prevent reflux.[9]

  • Animal Fasting: Fasting animals overnight before dosing (with access to water) can reduce variability in drug absorption caused by differences in food intake.[9]

  • Animal Strain and Health: Use a consistent strain of animals and ensure they are healthy and acclimated to the laboratory environment before the study begins.[10]

Q5: What is the primary metabolic pathway for Tegoprazan in preclinical models and how might this affect my studies?

A5: Tegoprazan is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C19, to its major metabolite, M1.[11] In preclinical species like dogs and monkeys, this metabolic pathway is also significant.[7][12] Understanding this is crucial if you are co-administering other compounds that could be inhibitors or inducers of these enzymes, as this could lead to drug-drug interactions and alter the pharmacokinetic profile of Tegoprazan.[11]

Troubleshooting Guides

Amorphous Solid Dispersion (ASD) Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low in vitro dissolution rate of ASD - Incomplete amorphization of Tegoprazan.- Inappropriate polymer selection or drug-to-polymer ratio.- Recrystallization of the amorphous drug during the dissolution study.- Confirm the amorphous state of your ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5]- Screen different polymers (e.g., HPMCAS, carbomer) and optimize the drug loading.[5]- Use a polymer that can maintain supersaturation during dissolution.
ASD formulation is physically unstable and recrystallizes over time - The chosen polymer does not sufficiently inhibit crystallization.- High humidity and temperature during storage.- The drug loading in the polymer is too high.- Select a polymer that has strong intermolecular interactions with Tegoprazan, such as HPMCAS or carbomer.[5][8]- Store the ASD in a desiccator at a controlled, low temperature.[5]- Evaluate lower drug-to-polymer ratios to improve stability.
Inconsistent results in in vivo studies with ASDs - Inhomogeneous ASD powder leading to inconsistent dosing.- Variable dissolution and absorption in the GI tract of different animals.- Ensure the ASD powder is uniform in particle size and composition before preparing the dosing formulation.- Prepare a well-dispersed suspension for oral gavage and ensure it is mixed thoroughly before dosing each animal.
Modified-Release (MR) Pellet Formulations
Issue Potential Cause(s) Troubleshooting Steps
"Dose dumping" - premature release of the entire dose - Cracks or imperfections in the sustained-release coating.- Inappropriate choice of coating polymer or plasticizer.- Optimize the coating process parameters (e.g., spray rate, temperature) to ensure a uniform and intact film.[13]- Evaluate different coating polymers (e.g., Eudragit® series) and plasticizers to achieve the desired release profile.[13]
Incomplete drug release from the pellets - The sustained-release coating is too thick or impermeable.- The drug is not fully dissolving from the pellet core.- Reduce the thickness of the coating layer.- Incorporate a more soluble polymer in the coating or a dissolution enhancer in the pellet core.
High variability in release profiles between batches - Inconsistent coating thickness.- Variations in the size and shape of the core pellets.- Tightly control the coating process parameters and ensure consistent batch sizes.- Ensure the core pellets produced by extrusion-spheronization are of a uniform size and sphericity before coating.[11]
Bioanalysis (UPLC-MS/MS)
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape or retention time shifts - Column degradation.- Changes in mobile phase composition or pH.- Matrix effects from plasma components.- Use a new column or a guard column.- Prepare fresh mobile phase and ensure accurate pH.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interfering substances.[14]
Ion suppression or enhancement - Co-elution of matrix components with Tegoprazan.- High concentrations of salts or other non-volatile components in the sample.- Adjust the chromatographic gradient to better separate Tegoprazan from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Further clean up the sample using solid-phase extraction (SPE).[14]
Low sensitivity or inconsistent signal - Suboptimal mass spectrometer settings.- Contamination in the LC-MS/MS system.- Degradation of Tegoprazan in the sample.- Tune the mass spectrometer for Tegoprazan to optimize parameters like cone voltage and collision energy.- Clean the ion source and check for leaks or blockages in the system.[15]- Ensure proper storage of plasma samples (e.g., at -70°C) and minimize freeze-thaw cycles.

Quantitative Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Tegoprazan Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Crystalline Tegoprazan102513.2 ± 707.01.8 ± 1.19129.6 ± 1823.3100[16]
ASD with HPMC10---~210[1]
ASD with PVP10---~210[1]
ASD with HPMCAS10Significantly Increased-Appreciably Improved-[5][8]
ASD with Carbomer10Significantly Increased-Appreciably Improved-[5][8]

Note: "-" indicates data not explicitly provided in the cited source. ASD: Amorphous Solid Dispersion; HPMC: Hydroxymethylcellulose; PVP: Polyvinylpyrrolidone; HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate.

Table 2: Preclinical Pharmacokinetic Parameters of Modified-Release Tegoprazan Formulations in Cynomolgus Monkeys
FormulationDoseCmaxTmaxAUCReference
Immediate-Release (IR) Powder-Higher initial peakShorter-[7][12]
IR + Delayed-Release (DR) Combination-Plateau concentration after initial peakLonger-[7][12]

Note: Specific quantitative values for Cmax, Tmax, and AUC were presented graphically in the source and are described here qualitatively. This study highlights the ability of a combination formulation to prolong plasma concentrations compared to an IR formulation alone.[7][12]

Experimental Protocols

Protocol 1: Preparation of Tegoprazan Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Tegoprazan to enhance its solubility and dissolution rate.

Materials:

  • Tegoprazan

  • Polymer (e.g., HPMCAS, Carbomer)

  • Organic Solvent (e.g., a common solvent for both Tegoprazan and the polymer, such as a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh Tegoprazan and the selected polymer at the desired ratio (e.g., 1:1 w/w).

  • Dissolve both the Tegoprazan and the polymer in a sufficient amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.[17]

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[17]

  • Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.

  • Scrape the solid material from the flask.

  • Dry the collected solid material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.[18]

  • The resulting dried powder is the Tegoprazan ASD.

  • Characterize the ASD for its amorphous nature using PXRD and DSC, and evaluate its in vitro dissolution profile.[5]

Protocol 2: Preparation of Sustained-Release (SR) Coated Pellets

Objective: To prepare sustained-release pellets of Tegoprazan to achieve a prolonged release profile.

Materials:

  • Tegoprazan

  • Microcrystalline cellulose (MCC)

  • Binder solution (e.g., PVP K30 in ethanol/water)

  • Sustained-release coating polymer (e.g., Eudragit® RS/RL)

  • Plasticizer (e.g., triethyl citrate)

  • Anti-tacking agent (e.g., talc)

  • Extruder-spheronizer

  • Fluidized bed coater with a Wurster insert

Procedure: Part A: Preparation of Core Pellets

  • Mix Tegoprazan and MCC in a blender.

  • Granulate the powder mixture by adding the binder solution until a wet mass of suitable consistency is formed.[13]

  • Extrude the wet mass through an extruder to form cylindrical extrudates.[11]

  • Place the extrudates into a spheronizer to round them into spherical core pellets.[11]

  • Dry the core pellets in an oven or a fluidized bed dryer.

  • Sieve the dried pellets to obtain a uniform size fraction.

Part B: Sustained-Release Coating

  • Prepare the coating solution by dissolving the SR polymer, plasticizer, and anti-tacking agent in an appropriate solvent system (e.g., ethanol/water).

  • Place the core pellets in a fluidized bed coater equipped with a Wurster (bottom spray) apparatus.[19]

  • Fluidize the pellets with heated air.

  • Spray the coating solution onto the fluidized pellets at a controlled rate and temperature.[13]

  • Continue the coating process until the desired weight gain (coating thickness) is achieved.

  • Dry the coated pellets in the fluidized bed coater.

  • The resulting SR-coated pellets can then be evaluated for their in vitro release characteristics.

Visualizations

Experimental_Workflow_for_Improving_Tegoprazan_Bioavailability cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo Preclinical In Vivo Study Formulation_Strategy Select Formulation Strategy ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Solubility Enhancement MR Modified-Release (MR) Pellets Formulation_Strategy->MR Prolonged Release Physicochemical Physicochemical Characterization (PXRD, DSC) ASD->Physicochemical MR->Physicochemical Dissolution In Vitro Dissolution Testing Physicochemical->Dissolution Animal_Model Select Animal Model (e.g., Rat) Dissolution->Animal_Model Promising Formulations Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis UPLC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of Tegoprazan.

Troubleshooting_PK_Variability Start High Variability in Preclinical PK Data Formulation_Check Is Formulation Homogeneous? Start->Formulation_Check Dosing_Check Is Dosing Technique Consistent? Formulation_Check->Dosing_Check Yes Optimize_Formulation Optimize Formulation: - Ensure uniform suspension - Check particle size Formulation_Check->Optimize_Formulation No Animal_Check Are Animal Factors Controlled? Dosing_Check->Animal_Check Yes Refine_Dosing Refine Dosing Protocol: - Train personnel - Use correct gavage volume Dosing_Check->Refine_Dosing No Standardize_Animals Standardize Animal Conditions: - Overnight fasting - Acclimatization period Animal_Check->Standardize_Animals No Result Reduced PK Variability Animal_Check->Result Yes Optimize_Formulation->Dosing_Check Refine_Dosing->Animal_Check Standardize_Animals->Result

Caption: Logical workflow for troubleshooting high pharmacokinetic variability in preclinical studies.

References

Technical Support Center: Navigating Tegoprazan Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Tegoprazan pharmacokinetic (PK) data. Our aim is to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in Tegoprazan pharmacokinetic data?

A1: Variability in Tegoprazan PK data can arise from several factors, including:

  • Food Intake: The timing of food consumption relative to drug administration can influence the rate and extent of Tegoprazan absorption.

  • Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates, inhibitors, or inducers of Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can significantly alter Tegoprazan metabolism.[1][2][3][4][5]

  • Genetic Polymorphisms: While Tegoprazan's metabolism is less affected by CYP2C19 polymorphisms compared to proton pump inhibitors (PPIs), this can still be a minor source of variability.[6][7][8]

  • Bioanalytical Method: Suboptimal performance or validation of the analytical method used for quantification can introduce significant variability.

  • Subject-Specific Factors: Intrinsic factors such as age, sex, and underlying health conditions of the study subjects can contribute to inter-individual variability.

Q2: How does food intake affect the pharmacokinetics of Tegoprazan?

A2: Studies have shown that food can delay the absorption of Tegoprazan, resulting in a decreased maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax).[9][10] However, the overall systemic exposure, as measured by the area under the concentration-time curve (AUC), is generally not significantly affected.[9][10] This suggests that Tegoprazan can be administered regardless of meal timing, although for consistency in clinical trials, a standardized approach to food intake is recommended.[9][11][12]

Q3: What is the primary metabolic pathway for Tegoprazan and what are the implications for drug interactions?

A3: Tegoprazan is primarily metabolized in the liver by the CYP3A4 enzyme.[5] This makes it susceptible to drug-drug interactions with strong inhibitors or inducers of CYP3A4. Co-administration with a strong CYP3A4 inhibitor can lead to increased plasma concentrations of Tegoprazan, while a strong inducer can decrease its plasma concentrations.[1][2][3][4][5][13]

Troubleshooting Guides

Issue 1: High Variability in Tegoprazan Plasma Concentrations Across Subjects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Food Intake Ensure strict adherence to the fasting/feeding protocol. Inquire about any deviations from the prescribed meal plan.
Concomitant Medications Review and document all concomitant medications, including over-the-counter drugs and supplements. Cross-reference for potential CYP3A4 interactions.
CYP2C19 Genetic Polymorphism While less impactful for Tegoprazan than for PPIs, consider genotyping subjects for CYP2C19 if unexplained variability persists, especially in studies with diverse ethnic populations.[6][7]
Sample Handling and Processing Errors Review sample collection, processing, and storage procedures for any inconsistencies. Ensure proper centrifugation and storage at -70°C.[14][15]
Bioanalytical Assay Performance Re-evaluate the performance of your LC-MS/MS assay. Check for issues with linearity, precision, accuracy, and matrix effects.
Issue 2: Unexpectedly Low or High Tegoprazan Exposure (AUC)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Drug-Drug Interaction with a CYP3A4 Inducer If exposure is low, investigate co-administration of strong CYP3A4 inducers (e.g., rifampicin).[16][5][13]
Drug-Drug Interaction with a CYP3A4 Inhibitor If exposure is high, investigate co-administration of strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole).[1][17][2][3][4][5][11]
Dosing Errors Verify the dosing records and procedures to rule out any administration errors.
Poor Adherence (in multi-dose studies) In studies with multiple dosing, assess subject adherence to the treatment regimen.
Analytical Standard or Reagent Degradation Check the stability and purity of your analytical standards and reagents. Prepare fresh stock solutions and recalibrate the instrument.
Issue 3: Inconsistent Results from LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects Evaluate for ion suppression or enhancement from plasma components. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.[14][15][18]
Contamination Check for contamination in the LC-MS/MS system, solvents, or sample handling materials. Common contaminants include phthalates and detergents.[19]
Poor Chromatographic Peak Shape Optimize the mobile phase composition, gradient, and column temperature to improve peak symmetry and resolution.
Instrument Instability Perform instrument calibration and performance qualification checks. Ensure stable spray and detector response.
Inappropriate Internal Standard Verify that the internal standard behaves similarly to the analyte during extraction and ionization.

Data Presentation: Impact of Co-administered Drugs on Tegoprazan Pharmacokinetics

The following tables summarize the quantitative effects of co-administered drugs on the pharmacokinetic parameters of Tegoprazan.

Table 1: Effect of CYP3A4 Inhibitors on Tegoprazan Pharmacokinetics

Co-administered Drug (Inhibitor)Tegoprazan DoseFold Increase in Cmax (Geometric Mean Ratio)Fold Increase in AUC (Geometric Mean Ratio)Reference
Clarithromycin200 mg1.62.5[11]
Clarithromycin50 mg (predicted)~2.05~4.54[5]
Ketoconazole (predicted)50 mgNot specified~3.0[1][2][4]

Table 2: Effect of a CYP3A4 Inducer on Tegoprazan Pharmacokinetics (Predicted)

Co-administered Drug (Inducer)Tegoprazan DoseFold Decrease in CmaxFold Decrease in AUCReference
Rifampicin50 mg~3.51~5.71[16]

Table 3: Effect of Tegoprazan on a CYP2C19 Substrate (Proguanil)

TreatmentProguanil AUClast (h*µg/L) (Mean ± SD)Proguanil Cmax (µg/L) (Mean ± SD)Reference
Proguanil alone393.16 ± 123.1526.50 ± 9.38[20]
Proguanil + Tegoprazan407.12 ± 121.6826.51 ± 9.04[20]

Experimental Protocols

Protocol 1: Tegoprazan Bioanalytical Method using LC-MS/MS

This protocol outlines a general procedure for the quantification of Tegoprazan and its major metabolite (M1) in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Tegoprazan).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[21]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.[18]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 0.3-0.5 mL/min.[18][21]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tegoprazan, its metabolite M1, and the internal standard.

  • Method Validation:

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14][15][21]

Protocol 2: Clinical Study Design for a Drug-Drug Interaction (DDI) Study

This protocol describes a typical design for evaluating the effect of a co-administered drug on Tegoprazan pharmacokinetics.

  • Study Design: A randomized, open-label, crossover design is frequently employed.[11][20]

  • Study Population: Healthy male and/or female volunteers.

  • Treatment Periods:

    • Period 1: Administration of Tegoprazan alone.

    • Washout Period: A sufficient duration to ensure complete elimination of the drug (e.g., 1-3 weeks).

    • Period 2: Co-administration of Tegoprazan and the interacting drug.

  • Dosing:

    • Administer a single or multiple doses of Tegoprazan at a clinically relevant dose.

    • The interacting drug should be administered according to its approved labeling to achieve steady-state concentrations.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[9]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) using non-compartmental analysis.

    • Compare the geometric mean ratios of Cmax and AUC with and without the co-administered drug to assess the magnitude of the interaction.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase subject_recruitment Subject Recruitment dosing Tegoprazan Administration subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation & Protein Precipitation blood_sampling->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis data_interpretation Data Interpretation & Reporting pk_analysis->data_interpretation

Caption: A typical experimental workflow for a Tegoprazan pharmacokinetic study.

troubleshooting_logic start High PK Variability Observed check_food Review Food/Fasting Compliance start->check_food check_ddi Screen for Concomitant Medications (DDIs) check_food->check_ddi Compliant food_issue Inconsistent Food Intake check_food->food_issue Non-compliant check_bioanalysis Investigate Bioanalytical Assay Performance check_ddi->check_bioanalysis No ddi_issue Potential Drug-Drug Interaction check_ddi->ddi_issue Yes bioanalysis_issue Assay Performance Issue check_bioanalysis->bioanalysis_issue Issues Found end Source of Variability Identified check_bioanalysis->end No Issues food_issue->end ddi_issue->end bioanalysis_issue->end

Caption: A logical flowchart for troubleshooting high variability in Tegoprazan PK data.

metabolic_pathway tegoprazan Tegoprazan metabolite_m1 Metabolite M1 (and others) tegoprazan->metabolite_m1 Metabolism cyp3a4 CYP3A4 cyp3a4->tegoprazan cyp3a4_inhibitors CYP3A4 Inhibitors (e.g., Clarithromycin, Ketoconazole) cyp3a4_inhibitors->cyp3a4 Inhibit cyp3a4_inducers CYP3A4 Inducers (e.g., Rifampicin) cyp3a4_inducers->cyp3a4 Induce

Caption: The primary metabolic pathway of Tegoprazan via CYP3A4 and points of drug interaction.

References

Technical Support Center: Sensitive Detection of Tegoprazan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the sensitive detection of Tegoprazan and its metabolites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive and simultaneous quantification of Tegoprazan and its major metabolite (M1)?

A1: The most widely adopted and validated method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4][5][6][7][8][9][10][11] This technique offers high sensitivity, specificity, and rapid analysis times required for pharmacokinetic studies in various biological matrices like human, dog, and rat plasma.[4][5][8]

Q2: What are the primary metabolic pathways for Tegoprazan in humans?

A2: The main metabolic pathways for Tegoprazan include N-demethylation, oxidation, glucuronidation, and sulfation.[12][13] The N-demethylation pathway results in the formation of its major active metabolite, M1, which is a significant component in plasma circulation.[12][13] Tegoprazan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][6][13]

Q3: What type of sample preparation methods are typically used for analyzing Tegoprazan and M1 in plasma?

A3: Common sample preparation techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][4][8] Protein precipitation with acetonitrile is a simple and effective method for removing proteins from plasma samples.[2][8] LLE has also been successfully used for sample clean-up.[1]

Q4: What are the typical calibration ranges for the quantification of Tegoprazan and M1 in plasma?

A4: The validated calibration ranges can vary depending on the specific study and biological matrix. For instance, in human plasma, a calibration curve for Tegoprazan has been established over a range of 20–10,000 ng/mL.[1] In dog plasma, linear ranges have been reported as 50 ng/mL–50 μg/mL for Tegoprazan and 5 ng/mL–5 μg/mL for M1.[4][8] Another study in rat plasma showed a linearity from 2 to 1000 ng/mL for Tegoprazan.[5][14]

Q5: What internal standard (IS) is recommended for the analysis of Tegoprazan and its metabolites?

A5: A deuterated form of the analyte, such as Tegoprazan-d6, is an ideal internal standard as it has very similar chemical properties and chromatographic behavior to the analyte.[1][2] Other compounds like Revaprazan have also been used as internal standards in some studies.[5][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with mobile phase.1. Adjust the mobile phase pH. Tegoprazan is a weak base, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[1][2] 2. Flush the column with a strong solvent or replace the column. Use of a guard column is recommended.[1] 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Analyte Recovery 1. Inefficient sample extraction. 2. Analyte instability in the biological matrix or during sample processing.1. Optimize the protein precipitation or liquid-liquid extraction procedure. For PPT, ensure the ratio of plasma to acetonitrile is adequate. 2. Perform stability tests, including bench-top, freeze-thaw, and processed-sample stability, to ensure the analyte is stable under the experimental conditions.[4][8]
High Matrix Effect / Ion Suppression 1. Co-elution of endogenous matrix components with the analytes. 2. Inefficient sample clean-up.1. Adjust the chromatographic gradient to better separate the analytes from interfering matrix components.[15] 2. Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), or optimize the existing LLE or PPT method. 3. Use a deuterated internal standard to compensate for matrix effects.[15]
Inconsistent Results / Poor Precision 1. Inaccurate pipetting or sample handling. 2. Variability in sample preparation. 3. Instrument instability.1. Ensure proper calibration and use of volumetric equipment. 2. Standardize the sample preparation workflow and ensure consistency across all samples. 3. Perform system suitability tests before each analytical run to ensure the UPLC-MS/MS system is performing optimally.
No or Low Signal for Metabolite M1 1. M1 concentration is below the lower limit of quantification (LLOQ). 2. Inefficient ionization of M1.1. Optimize the mass spectrometer parameters for M1, including the specific MRM transitions and collision energy. 2. If concentrations are expected to be very low, consider a more sensitive instrument or a larger sample volume for extraction.

Experimental Protocols

Detailed UPLC-MS/MS Methodology for Tegoprazan and M1 in Plasma

This protocol is a synthesis of methodologies reported in the literature.[1][2][3][4][6][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known amount of internal standard (e.g., Tegoprazan-d6).

  • Add 200-400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for approximately 5 minutes.

  • Centrifuge the samples at high speed (e.g., 13,000-16,200 x g) for 10-20 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • UPLC System: Waters ACQUITY UPLC™ System or similar.[1][3][5]

  • Column: Waters ACQUITY UPLC® BEH C18 column (e.g., 1.7 µm, 2.1 mm ID × 50 mm L).[1][5]

  • Mobile Phase A: 0.1% (v/v) formic acid in water.[1][2]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile or methanol.[1][2]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][2][5]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Waters Xevo™ TQ-S MS detector or a similar triple quadrupole mass spectrometer.[1][3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1][2][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Tegoprazan: m/z 388.20 → 220.26[1]

    • Tegoprazan-d6 (IS): m/z 394.22 → 226.32[1]

    • Note: MRM transitions for M1 would need to be optimized based on its structure.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Validation Parameters for Tegoprazan

Parameter Human Plasma[1] Dog Plasma[4][8] Rat Plasma[5][14]
Calibration Range 20–10,000 ng/mL50 ng/mL–50 μg/mL2–1000 ng/mL
Intra-day Precision (%CV) < 15%< 15%-8.5% to 12.2% (as precision)
Inter-day Precision (%CV) < 15%< 15%-8.5% to 12.2% (as precision)
Accuracy > 96%92.6%–105%-8.5% to 12.2% (as accuracy)
Internal Standard Tegoprazan-d6Not SpecifiedRevaprazan

Table 2: UPLC-MS/MS Method Validation Parameters for Metabolite M1

Parameter Human Plasma[3] Dog Plasma[4][8]
Calibration Range 10.0–5000 ng/mL5 ng/mL–5 μg/mL
Within-run Precision (%CV) 0.8%–5.6%< 15%
Between-run Precision (%CV) 1.0%–5.5%< 15%
Accuracy Not Specified92.6%–105%

Visualizations

Tegoprazan_Metabolism Tegoprazan Tegoprazan M1 M1 (N-demethylated metabolite) Tegoprazan->M1 CYP3A4 (N-demethylation) Other_Metabolites Other Metabolites (Oxidation, Glucuronidation, Sulfation) Tegoprazan->Other_Metabolites Various Enzymes Excretion Excretion M1->Excretion Other_Metabolites->Excretion

Tegoprazan Metabolic Pathway

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection Injection into UPLC System Supernatant_Transfer->UPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM) Chrom_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Pharmacokinetic Analysis Data_Acquisition->Quantification

Bioanalytical Workflow for Tegoprazan

References

Technical Support Center: Optimizing HPLC for Tegoprazan Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Tegoprazan.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for Tegoprazan and its related substances analysis?

A1: A common starting point for analyzing Tegoprazan and its related substances involves a reversed-phase HPLC method. Based on published methods, a gradient elution is typically employed to ensure the separation of impurities with varying polarities.[1][2] Key parameters from a validated method are summarized below.[1][2]

Q2: How can I analyze the enantiomeric impurity of Tegoprazan?

A2: Analysis of enantiomeric impurities requires a chiral stationary phase. A validated method for the enantiomeric impurity of Tegoprazan has been developed using a Chiralpak AGP column.[3][4][5]

Q3: What are the critical parameters to consider when developing an HPLC method for impurity profiling?

A3: The most influential parameters in HPLC method development for impurity profiling are the stationary phase, mobile phase pH, and organic modifier composition.[6] A systematic approach involves screening different columns and pH values to achieve optimal selectivity for all potential impurities.[6]

Q4: How can I improve the resolution between closely eluting peaks?

A4: To enhance resolution, you can modify the gradient slope, adjust the mobile phase composition, or change the column temperature. A shallower gradient can often improve the separation of closely eluting compounds.[7][8] Additionally, optimizing the mobile phase pH can alter the ionization state of analytes, leading to changes in retention and improved selectivity.[6][9]

Q5: What should I do if I observe peak tailing for Tegoprazan or its impurities?

A5: Peak tailing is a common issue in HPLC, often caused by interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[10] To mitigate this, consider using a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH < 4) or adding a basic additive like triethylamine (TEA) to the mobile phase.[10] Insufficient buffer capacity can also lead to peak tailing.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Tegoprazan and its impurities.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Secondary interactions with the stationary phase (tailing), column overload (fronting), or sample solvent incompatibility (splitting).[11]

  • Solution:

    • Tailing: Adjust the mobile phase pH to suppress silanol interactions or use an end-capped column.[10] Ensure adequate buffer concentration.[10]

    • Fronting: Reduce the sample concentration or injection volume.[10]

    • Splitting: Dissolve the sample in the mobile phase or a weaker solvent. Check for a partially blocked column frit.

Problem 2: Inconsistent Retention Times

  • Possible Cause: Changes in mobile phase composition, column temperature fluctuations, or inadequate column equilibration.[10]

  • Solution:

    • Ensure accurate and consistent mobile phase preparation. Degas the mobile phase thoroughly to prevent bubble formation.

    • Use a column oven to maintain a stable temperature.[12]

    • Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Problem 3: Baseline Noise or Drift

  • Possible Cause: Contaminated mobile phase, detector issues, or column bleed.[12]

  • Solution:

    • Use high-purity solvents and freshly prepared mobile phases.

    • Flush the system to remove any contaminants.

    • Check the detector lamp and ensure it has sufficient energy.

Problem 4: Ghost Peaks

  • Possible Cause: Impurities in the mobile phase, late-eluting compounds from a previous injection, or sample carryover.[10]

  • Solution:

    • Run a blank gradient to identify any peaks originating from the mobile phase.

    • Incorporate a sufficient column wash at the end of the gradient to elute all components.

    • Optimize the injector wash procedure to minimize carryover.

Experimental Protocols

Method 1: Analysis of Related Substances of Tegoprazan [1][2]

  • Column: CAPCELL CORE C18 (4.6 mm × 75 mm, 2.7 µm)

  • Mobile Phase A: 0.01 mol/L ammonium dihydrogen phosphate solution (pH adjusted to 6.5 with ammonia solution)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is used. The specific gradient profile should be optimized based on the separation of known impurities.

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 218 nm

  • Column Temperature: 45°C

Method 2: Analysis of Enantiomeric Impurity of Tegoprazan [3][4][5]

  • Column: Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm)

  • Mobile Phase: 5 mmol/L ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Chromatographic Parameters for Tegoprazan Related Substances

ParameterMethod for Related Substances[1][2]
Column CAPCELL CORE C18 (4.6 mm × 75 mm, 2.7 µm)
Mobile Phase A: 0.01 mol/L NH₄H₂PO₄ (pH 6.5)B: Acetonitrile
Elution Gradient
Flow Rate 0.7 mL/min
Detection 218 nm
Temperature 45°C
Retention Time (Tegoprazan) ~13.8 min

Table 2: Relative Retention Times (RRT) of Tegoprazan Impurities [1][2]

ImpurityRRT
Impurity A~0.22
Impurity B~0.73
Impurity C~0.86
Impurity D~1.86

Table 3: Validation Parameters for Enantiomeric Impurity Method [3][4][5]

ParameterValue
Linearity Range 1.0–100 µg/mL
Correlation Coefficient (r²) 0.9999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Recovery 94.10%–99.39%
Resolution (between enantiomers) > 3.0

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No peak_shape_type Tailing, Fronting, or Split? peak_shape->peak_shape_type Yes baseline Baseline Issues? retention_time->baseline No rt_check Check Mobile Phase Prep Ensure Column Equilibration Verify Column Temperature retention_time->rt_check Yes baseline_check Use High-Purity Solvents Flush System Check Detector Lamp baseline->baseline_check Yes end_node Problem Resolved baseline->end_node No tailing Adjust Mobile Phase pH Use End-capped Column Increase Buffer Strength peak_shape_type->tailing Tailing fronting Reduce Sample Concentration Decrease Injection Volume peak_shape_type->fronting Fronting split Dissolve Sample in Mobile Phase Check for Column Blockage peak_shape_type->split Split tailing->end_node fronting->end_node split->end_node rt_check->end_node baseline_check->end_node

Caption: A troubleshooting decision tree for common HPLC issues.

HPLC_Method_Development_Workflow start Define Analytical Goal (Impurity Profiling) step1 Step 1: Column & Mobile Phase Screening start->step1 step2 Step 2: Mobile Phase pH Optimization step1->step2 step3 Step 3: Gradient Optimization step2->step3 step4 Step 4: Temperature & Flow Rate Fine-Tuning step3->step4 step5 Step 5: Method Validation step4->step5 end_node Optimized Method step5->end_node

Caption: A systematic workflow for HPLC method development.

References

Challenges in long-term stability testing of Tegoprazan formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term stability testing of Tegoprazan formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tegoprazan formulations?

A1: The primary stability concerns for Tegoprazan formulations revolve around its susceptibility to degradation under specific environmental conditions and the potential for polymorphic transformations. Tegoprazan is known to be unstable in acidic, alkaline, and oxidative environments, leading to the formation of various degradation products.[1][2] Additionally, Tegoprazan can exist in different solid-state forms, including a stable crystalline form (Polymorph A) and metastable forms (Polymorph B and an amorphous form), which can impact the drug product's performance and shelf-life.

Q2: What are the known degradation pathways for Tegoprazan?

A2: Forced degradation studies have shown that Tegoprazan degrades significantly under hydrolytic (acidic and alkaline) and oxidative stress.[1][2] The degradation can lead to the formation of at least eight distinct degradation products (DPs).[1][2] While detailed structures of all DPs are a subject of ongoing research, key degradation pathways involve the modification of the benzimidazole core and the chromane moiety.

Q3: Which polymorphic form of Tegoprazan is the most stable?

A3: Polymorph A is the most thermodynamically stable crystalline form of Tegoprazan under ambient and accelerated storage conditions. The amorphous and Polymorph B forms are metastable and can convert to Polymorph A over time, a process that can be accelerated by elevated temperature and humidity.

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

A4: While specific drug-excipient interaction studies for Tegoprazan are not extensively published, its instability in acidic and alkaline conditions suggests potential incompatibilities with acidic or basic excipients. Care should be taken when selecting fillers, binders, and lubricants. For instance, acidic excipients could lower the micro-pH of the formulation and accelerate degradation. It is recommended to perform compatibility studies with selected excipients as part of the formulation development process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term stability testing of Tegoprazan formulations.

Issue 1: Unexpected Appearance of Degradation Peaks in HPLC Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Exposure to Acidic or Alkaline Conditions - Verify the pH of all solutions and excipients used in the formulation. - Ensure that the microenvironment of the solid dosage form is not acidic or basic. - Use neutral and inert excipients where possible.
Oxidative Degradation - Protect the formulation from atmospheric oxygen by packaging in an inert atmosphere (e.g., nitrogen). - Consider the inclusion of an antioxidant in the formulation, ensuring its compatibility with Tegoprazan. - Evaluate the peroxide value of excipients, as residual peroxides can induce oxidation.
Photodegradation - While studies suggest Tegoprazan is relatively stable to photolytic stress, it is good practice to protect samples from light during storage and handling. - Use amber-colored containers or light-resistant packaging.
Inadequate HPLC Method Specificity - Re-validate the HPLC method to ensure it is stability-indicating. - Perform forced degradation studies and ensure that all degradation peaks are well-resolved from the parent peak and from each other.
Issue 2: Changes in Physical Properties (e.g., Dissolution Profile, Hardness) During Storage

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Polymorphic Transformation - Monitor the polymorphic form of Tegoprazan in the formulation at each stability time point using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). - The conversion of a metastable form to the more stable Polymorph A can alter solubility and dissolution rates. - Control manufacturing processes (e.g., solvent selection, drying conditions) to favor the formation of the stable Polymorph A.
Hygroscopicity - Assess the hygroscopicity of the drug substance and the final formulation. - Elevated humidity can accelerate polymorphic transitions and chemical degradation. - Store the formulation in packaging with adequate moisture protection, such as blister packs with high moisture barrier properties or containers with desiccants.
Interaction with Excipients - Investigate potential interactions between Tegoprazan and excipients that could affect physical properties. - For example, some lubricants can negatively impact tablet hardness over time.

Data Presentation

Table 1: Summary of Tegoprazan Stability Under Forced Degradation Conditions
Stress Condition Observation Number of Degradation Products (DPs) Identified
Acidic Hydrolysis (e.g., 0.1 M HCl)Significant degradationMultiple DPs
Alkaline Hydrolysis (e.g., 0.1 M NaOH)Significant degradationMultiple DPs
Neutral Hydrolysis (Water)Relatively stableMinimal degradation
Oxidative (e.g., 3% H₂O₂)Significant degradationMultiple DPs
Thermal (e.g., 60°C)Relatively stableMinimal degradation
Photolytic (ICH Q1B)Relatively stableMinimal degradation

Source: Based on findings from forced degradation studies.[1][2]

Table 2: Polymorphic Forms of Tegoprazan and Their Stability
Polymorphic Form Thermodynamic Stability Key Characteristics Transformation Tendency
Polymorph A StableCrystalline, lower solubility-
Polymorph B MetastableCrystalline, higher initial solubility than AConverts to Polymorph A, accelerated by heat and humidity
Amorphous MetastableNon-crystalline, highest initial solubilityConverts to Polymorph A, accelerated by heat and humidity

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Tegoprazan Formulations (as per ICH Q1A)
  • Objective: To evaluate the long-term stability of Tegoprazan formulations under prescribed storage conditions.

  • Materials:

    • Tegoprazan formulation (at least three batches)

    • Stability chambers

    • Validated stability-indicating HPLC method

    • Other analytical instruments as required (e.g., dissolution apparatus, friabilator, hardness tester, PXRD, DSC).

  • Procedure:

    • Package the Tegoprazan formulation in the proposed commercial packaging.

    • Place the packaged samples in stability chambers set to the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • At each time point, analyze the samples for the following parameters:

      • Appearance

      • Assay of Tegoprazan

      • Content of degradation products

      • Dissolution

      • Hardness and Friability (for tablets)

      • Moisture content

      • Polymorphic form (using PXRD or DSC)

    • Record and analyze the data to establish the shelf-life of the product.

Protocol 2: Stability-Indicating HPLC Method for Tegoprazan
  • Objective: To quantify the amount of Tegoprazan and its degradation products in a formulation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 290 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to prove the stability-indicating nature of the method.

Visualizations

Tegoprazan_Degradation_Pathway Tegoprazan Tegoprazan DPs Degradation Products (DPs) Tegoprazan->DPs Hydrolysis Tegoprazan->DPs Oxidation Acid Acid Acid->Tegoprazan Alkali Alkali Alkali->Tegoprazan Oxidation Oxidation Oxidation->Tegoprazan

Caption: Tegoprazan Degradation Pathways

Polymorphic_Transformation Amorphous Amorphous Form (Metastable) Polymorph_A Polymorph A (Stable) Amorphous->Polymorph_A Polymorph_B Polymorph B (Metastable) Polymorph_B->Polymorph_A Conditions Heat, Humidity, Solvents Conditions->Amorphous Conditions->Polymorph_B

Caption: Polymorphic Transformation of Tegoprazan

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Formulation Tegoprazan Formulation (≥3 Batches) Packaging Final Packaging Formulation->Packaging LongTerm Long-Term (25°C/60%RH) Packaging->LongTerm Accelerated Accelerated (40°C/75%RH) Packaging->Accelerated Sampling Time Point Sampling LongTerm->Sampling Accelerated->Sampling HPLC HPLC Analysis (Assay, Degradants) Sampling->HPLC Physical Physical Tests (Dissolution, Hardness) Sampling->Physical SolidState Solid-State Analysis (PXRD, DSC) Sampling->SolidState Data Data Analysis HPLC->Data Physical->Data SolidState->Data ShelfLife Shelf-Life Determination Data->ShelfLife

Caption: Long-Term Stability Testing Workflow

References

Mitigating off-target effects of Tegoprazan in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tegoprazan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tegoprazan in cellular assays and to help mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tegoprazan?

Tegoprazan is a potent and highly selective potassium-competitive acid blocker (P-CAB).[1][2] Its primary mechanism of action is the reversible inhibition of the gastric H+/K+-ATPase (proton pump) by competing for the potassium-binding site.[2][3] This action blocks the final step in gastric acid secretion.

Q2: Is Tegoprazan selective for the H+/K+-ATPase?

Yes, Tegoprazan is highly selective for the gastric H+/K+-ATPase. Studies have shown that its inhibitory activity against the canine kidney Na+/K+-ATPase is significantly lower, with an IC50 value greater than 100 μM, compared to its IC50 for H+/K+-ATPases, which ranges from 0.29 to 0.52 μM.[4]

Q3: Are there any known off-target effects of Tegoprazan observed in cellular assays?

Yes, one study has reported that Tegoprazan can exert anti-cancer effects in gastric cancer cell lines (AGS and MKN74).[5][6] These effects, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest, are suggested to be mediated through the PI3K/AKT/GSK3β signaling pathway.[5][6] This represents a potential off-target effect in cellular assays where the H+/K+-ATPase is not the intended target of investigation.

Q4: What are the typical signs of an off-target effect in a cellular assay?

Common indicators of off-target effects include:

  • An observed cellular phenotype that is inconsistent with the known function of the intended target.

  • The phenotype is not observed with other, structurally different inhibitors of the same target.

  • The effect is not rescued by overexpression of the intended target.

  • The dose-response curve for the observed phenotype is significantly different from the dose-response curve for on-target activity.

Troubleshooting Guide: Unexpected Phenotypes in Cellular Assays

If you observe an unexpected cellular phenotype when using Tegoprazan, the following guide can help you determine if it is an on-target or off-target effect.

Problem Possible Cause Troubleshooting Steps
Unexpected change in cell proliferation, apoptosis, or migration. The observed phenotype may be due to Tegoprazan's known off-target effects on the PI3K/AKT/GSK3β pathway.[5][6]1. Assess the PI3K/AKT/GSK3β pathway: Use Western blotting to check the phosphorylation status of key proteins in this pathway (e.g., AKT, GSK3β) in the presence and absence of Tegoprazan. 2. Use a PI3K inhibitor as a positive control: Compare the phenotype induced by Tegoprazan to that of a known PI3K inhibitor. 3. Perform a target knockdown experiment: Use siRNA to knock down the intended H+/K+-ATPase target. If the phenotype persists, it is likely an off-target effect.
Observed phenotype does not align with H+/K+-ATPase inhibition. The effect may be due to an unknown off-target interaction.1. Perform a Cellular Thermal Shift Assay (CETSA): This will help confirm direct binding of Tegoprazan to the intended H+/K+-ATPase target in your cellular system.[7][8][9] 2. Use a structurally unrelated P-CAB: If available, test another P-CAB with a different chemical scaffold. If the phenotype is not replicated, it suggests the effect is specific to Tegoprazan's structure and potentially an off-target. 3. Conduct a literature search: Look for known off-targets of compounds with similar chemical structures to Tegoprazan.
Inconsistent results across different cell lines. The expression levels of the on-target and potential off-target proteins may vary between cell lines.1. Characterize protein expression: Use Western blotting or qPCR to determine the relative expression levels of H+/K+-ATPase and key components of the PI3K/AKT/GSK3β pathway in your cell lines. 2. Select appropriate control cell lines: If possible, use a cell line with low or no expression of the suspected off-target protein as a negative control.

Data Summary

Tegoprazan In Vitro Inhibitory Activity
Target Species IC50 (μM) Reference
H+/K+-ATPasePorcine0.29 - 0.53[4][10]
H+/K+-ATPaseCanine0.29 - 0.52[4]
H+/K+-ATPaseHuman0.29 - 0.52[4]
Na+/K+-ATPaseCanine Kidney>100[4]

Experimental Protocols

Protocol 1: Western Blot for PI3K/AKT/GSK3β Pathway Activation

This protocol is to determine if Tegoprazan treatment affects the phosphorylation status of key proteins in the PI3K/AKT/GSK3β signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with Tegoprazan at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of Tegoprazan to its intended target (H+/K+-ATPase) in a cellular context.[7][8][9]

Materials:

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with Tegoprazan or vehicle control.

  • Heat Challenge: Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[8]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.[8]

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blotting for the H+/K+-ATPase.

  • Data Analysis: Plot the amount of soluble H+/K+-ATPase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Tegoprazan indicates target engagement.

Protocol 3: siRNA Knockdown for Target Validation

This protocol uses siRNA to knockdown the expression of the H+/K+-ATPase to determine if the observed phenotype is dependent on this target.[11][12]

Materials:

  • siRNA targeting H+/K+-ATPase (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or similar serum-free medium

  • Cell culture medium

Procedure:

  • siRNA Transfection:

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol.

    • Add the complexes to cells and incubate for 24-72 hours.

  • Validation of Knockdown: Confirm the reduction of H+/K+-ATPase expression by Western blot or qPCR.

  • Phenotypic Assay: Treat the knockdown and control cells with Tegoprazan and assess the cellular phenotype of interest.

  • Data Analysis: If the phenotype is absent or significantly reduced in the H+/K+-ATPase knockdown cells compared to the control cells, it suggests the effect is on-target.

Visualizations

Tegoprazan_Mechanism_of_Action cluster_0 Parietal Cell Tegoprazan Tegoprazan HK_ATPase H+/K+-ATPase (Proton Pump) Tegoprazan->HK_ATPase Reversible Inhibition HK_ATPase->H_ion_out Secretion K_ion K+ K_ion->HK_ATPase Competitive Binding H_ion_in H+ H_ion_in->HK_ATPase

Caption: Tegoprazan's on-target mechanism of action.

Off_Target_Hypothesis Tegoprazan Tegoprazan Unknown_Target Potential Off-Target (e.g., PI3K/AKT Pathway Component) Tegoprazan->Unknown_Target Binding? Cellular_Phenotype Unexpected Cellular Phenotype (e.g., Apoptosis, Proliferation Change) Unknown_Target->Cellular_Phenotype Signal Transduction

Caption: Hypothesis for a Tegoprazan off-target effect.

Experimental_Workflow Start Observe Unexpected Phenotype with Tegoprazan Step1 Step 1: Pathway Analysis (Western Blot for pAKT, pGSK3β) Start->Step1 Step2 Step 2: Confirm Target Engagement (CETSA for H+/K+-ATPase) Step1->Step2 Step3 Step 3: Genetic Validation (siRNA knockdown of H+/K+-ATPase) Step2->Step3 Conclusion Conclusion: On-target vs. Off-target Effect Step3->Conclusion

Caption: Workflow to investigate unexpected cellular effects.

References

Adjusting experimental protocols for CYP3A4 metabolism of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting experimental protocols for the CYP3A4 metabolism of Tegoprazan.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 isozyme is primarily responsible for the metabolism of Tegoprazan?

A1: Tegoprazan is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2][3][4] In vitro studies have shown that CYP3A4 is the major enzyme involved in its metabolic clearance.[5][6] While other enzymes like CYP2C19 may play a minor role, CYP3A4 is the key focus for drug-drug interaction studies.[7]

Q2: What is the major metabolite of Tegoprazan formed by CYP3A4?

A2: The major metabolite of Tegoprazan is M1, which is formed through N-demethylation.[4] This metabolite is also pharmacologically active, though less potent than the parent compound.[4]

Q3: What are the known potent inhibitors and inducers of Tegoprazan's CYP3A4-mediated metabolism?

A3: Potent inhibitors of CYP3A4, such as ketoconazole and clarithromycin, have been shown to significantly increase the systemic exposure of Tegoprazan.[5][6][7] Conversely, strong inducers of CYP3A4, like rifampicin, can decrease Tegoprazan's systemic exposure.[2][7]

Q4: What in vitro systems are most commonly used to study the CYP3A4 metabolism of Tegoprazan?

A4: The most common in vitro systems are human liver microsomes (HLMs) and recombinant human CYP3A4 enzymes.[3][8] HLMs contain a mixture of drug-metabolizing enzymes and provide a good overall picture of hepatic metabolism, while recombinant enzymes allow for the study of a specific isozyme's contribution.

Q5: What analytical techniques are typically used to quantify Tegoprazan and its metabolites in these assays?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical method for the simultaneous quantification of Tegoprazan and its metabolite M1 in in vitro samples.[9][10] This technique offers high sensitivity and specificity.[9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments on Tegoprazan's CYP3A4 metabolism.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inaccurate pipetting.2. Inadequate mixing of reagents.3. Inconsistent cell seeding density (if applicable).4. "Edge effects" in the microplate.1. Ensure pipettes are calibrated and use proper pipetting techniques.2. Thoroughly vortex or mix all solutions before dispensing.3. If using cell-based assays, ensure a homogenous cell suspension.4. Avoid using the outer wells of the plate or fill them with a blank solution.
Low or no metabolism of Tegoprazan observed 1. Inactive enzyme (microsomes or recombinant CYP3A4).2. Insufficient cofactor (NADPH) concentration.3. Sub-optimal incubation conditions (time, temperature).4. Presence of an unknown inhibitor in the reaction mixture.1. Use a new lot of enzymes and verify their activity with a known CYP3A4 substrate (e.g., midazolam or testosterone).2. Ensure the NADPH regenerating system is freshly prepared and at the correct concentration.3. Optimize incubation time and ensure the incubator is maintained at 37°C.4. Scrutinize all reagents and solvents for potential inhibitory components.
Inconsistent IC50 values for inhibitors (e.g., ketoconazole) 1. Variability in inhibitor stock solution concentration.2. The concentration of the organic solvent used to dissolve the inhibitor is too high.3. Substrate concentration is too high, leading to competition.1. Prepare fresh inhibitor stock solutions and verify their concentration.2. Keep the final concentration of organic solvents (e.g., DMSO, methanol) below 1%, and ideally below 0.5%, as they can inhibit CYP3A4 activity.[11][12][13][14][15]3. Use a Tegoprazan concentration at or below its Km value for CYP3A4.
Poor recovery of Tegoprazan or its metabolite 1. Non-specific binding to the assay plate or labware.2. Instability of the compound in the assay buffer.1. Use low-binding plates and pre-treat with a solution of bovine serum albumin (BSA).2. Assess the stability of Tegoprazan and M1 in the assay buffer without the enzyme present.

Experimental Protocols

Protocol 1: Determination of Tegoprazan's Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to assess the rate of metabolism of Tegoprazan in a pool of human liver microsomes.

  • Preparation of Reagents:

    • Tegoprazan Stock Solution: Prepare a 10 mM stock solution of Tegoprazan in DMSO.

    • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., from 50 donors) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing glucose-6-phosphate (3.3 mM), NADP+ (1.3 mM), magnesium chloride (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 5 minutes.

    • In a microcentrifuge tube, combine the HLM suspension and the NADPH regenerating system.

    • Initiate the metabolic reaction by adding Tegoprazan to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction at each time point, add two volumes of ice-cold acetonitrile containing an internal standard (e.g., Tegoprazan-d6).

    • Vortex the samples for 5 minutes to precipitate the proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the remaining concentration of Tegoprazan. A typical method would involve a C18 column with a gradient elution using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Protocol 2: CYP3A4 Inhibition Assay - IC50 Determination for Ketoconazole

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a known CYP3A4 inhibitor, ketoconazole, on the metabolism of Tegoprazan.

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1.

    • Ketoconazole Stock Solution: Prepare a 10 mM stock solution of ketoconazole in DMSO. Perform serial dilutions to create a range of concentrations.

  • Incubation Procedure:

    • In separate tubes, pre-incubate the HLM suspension (0.5 mg/mL) with various concentrations of ketoconazole (or vehicle control) for 10 minutes at 37°C.

    • Add the NADPH regenerating system and Tegoprazan (at a concentration close to its Km) to initiate the reaction.

    • Incubate for a fixed time period (e.g., 15 minutes) at 37°C.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and prepare the samples as described in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the amount of Tegoprazan metabolite (M1) formed.

    • Calculate the percentage of inhibition for each ketoconazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ketoconazole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Summary of In Vitro Drug-Drug Interaction (DDI) Studies on Tegoprazan Metabolism
Interacting DrugCYP3A4 RoleEffect on Tegoprazan ExposureFold Change in AUCFold Change in CmaxReference(s)
Ketoconazole Strong InhibitorIncreased~3-fold-[5][6]
Clarithromycin Strong InhibitorIncreased2.7 to 4.54-fold2.05 to 2.2-fold[7][16]
Rifampicin Strong InducerDecreased~5.71-fold~3.51-fold[2][7]
Table 2: Typical LC-MS/MS Parameters for Tegoprazan and M1 Analysis
ParameterTegoprazanM1 (Metabolite)Internal Standard (Tegoprazan-d6)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) To be determined empiricallyTo be determined empiricallyTo be determined empirically
Product Ion (m/z) To be determined empiricallyTo be determined empiricallyTo be determined empirically
Column C18 Reverse-PhaseC18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min0.3 - 0.5 mL/min

Note: Specific m/z transitions should be optimized for the instrument being used.

Visualizations

Tegoprazan_Metabolism_Pathway Tegoprazan Tegoprazan M1 M1 (N-desmethyl Tegoprazan) (Active) Tegoprazan->M1 CYP3A4 (Major) CYP2C19 (Minor) Excretion Further Metabolism and Excretion M1->Excretion

Caption: Metabolic pathway of Tegoprazan.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Tegoprazan, HLMs, NADPH system) Incubate Incubate at 37°C (Collect time points) Reagents->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Prepare Sample Preparation (Protein Precipitation) Terminate->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze

Caption: In vitro metabolism experimental workflow.

Troubleshooting_Logic Start Inconsistent Results? Variability High Variability? Start->Variability NoMetabolism Low/No Metabolism? Start->NoMetabolism IC50_Issue Inconsistent IC50? Start->IC50_Issue CheckPipetting Check Pipetting & Mixing Variability->CheckPipetting CheckEnzyme Check Enzyme Activity & Cofactors NoMetabolism->CheckEnzyme CheckInhibitor Check Inhibitor Stock & Solvent Conc. IC50_Issue->CheckInhibitor Optimize Optimize Protocol CheckPipetting->Optimize CheckEnzyme->Optimize CheckInhibitor->Optimize

Caption: Troubleshooting decision tree.

References

Improving the manufacturing process of Tegoprazan for scalability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable manufacturing of Tegoprazan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the manufacturing of Tegoprazan?

A1: The primary challenges in scaling up Tegoprazan manufacturing stem from its molecular complexity, which includes a 4,6-disubstituted 1H-benzo[d]imidazole core and a chiral chromanol moiety.[1][2][3] Key areas that require careful management during scale-up include:

  • Stereochemical Control: Ensuring high enantiomeric purity during the asymmetric hydrogenation step is critical.

  • Impurity Profile Management: Controlling the formation of process-related impurities and potential degradation products.

  • Polymorphism Control: Preventing the formation of metastable polymorphs in favor of the thermodynamically stable form.

  • Reaction Energetics and Kinetics: Managing heat flow and reaction times as batch sizes increase.

  • Reagent Handling: The original synthesis route involved expensive and hazardous materials, which has been improved in newer processes.[4]

Q2: What are the critical process parameters to control during the synthesis of Tegoprazan?

A2: Based on the improved manufacturing process, the following parameters are critical:[4]

  • Asymmetric Noyori Hydrogenation: Catalyst selection, substrate-to-catalyst ratio, hydrogen pressure, and temperature are crucial for achieving high enantiomeric excess.

  • Mitsunobu Etherification: Control of reagent stoichiometry (phosphine and azodicarboxylate), temperature, and solvent are key to maximizing yield and minimizing side products.

  • Crystallization/Purification: The choice of solvent, cooling rate, and seeding strategy significantly impacts the polymorphic form and purity of the final Active Pharmaceutical Ingredient (API).

Q3: What are the known polymorphs of Tegoprazan and which is the most stable?

A3: Tegoprazan is known to exist in at least three solid forms: an amorphous form, a metastable crystalline form (Polymorph B), and a thermodynamically stable crystalline form (Polymorph A).[5][6] Polymorph A is the desired form for pharmaceutical formulations due to its superior stability.[5] The amorphous and Polymorph B forms have a tendency to convert to Polymorph A, especially in the presence of certain solvents or under conditions of elevated temperature and humidity.[5][6]

Q4: What are the common impurities encountered in Tegoprazan synthesis?

A4: During the synthesis of Tegoprazan, several impurities can be generated. It is crucial to monitor and control these to ensure the safety and efficacy of the drug.[7] Common impurities include:

  • Tegoprazan R-Isomer: The unwanted enantiomer.[7]

  • Process-related impurities: Such as 3-(3,5-difluorophenoxy)propan-1-ol, 5,7-difluorochroman-4-ol, and 5,7-difluorochroman-4-one.[7]

  • Degradation products.

  • Residual solvents.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Recommended Action(s)
Low Yield in Mitsunobu Etherification 1. Incomplete reaction. 2. Side reactions, such as elimination or reaction with the solvent. 3. Degradation of reagents.1. Increase reaction time or temperature moderately. 2. Ensure anhydrous conditions and use a non-reactive solvent like THF. 3. Use fresh or properly stored phosphine and azodicarboxylate reagents.
Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation 1. Inactive or poisoned catalyst. 2. Suboptimal reaction conditions (pressure, temperature). 3. Impurities in the starting material.1. Use a fresh batch of catalyst and ensure the substrate is free of catalyst poisons. 2. Optimize hydrogen pressure and temperature; screen different chiral ligands if necessary. 3. Purify the substrate before the hydrogenation step.
Presence of R-Isomer Impurity in Final Product Incomplete chiral resolution or racemization during a subsequent step.1. Optimize the asymmetric hydrogenation step for higher enantioselectivity. 2. Re-crystallize the final product using a suitable solvent system to enrich the desired S-enantiomer.
Formation of Metastable Polymorphs (Amorphous or Polymorph B) 1. Rapid precipitation or crystallization. 2. Use of aprotic solvents during crystallization. 3. High humidity or temperature during drying or storage.1. Employ a controlled cooling profile and consider seeding with Polymorph A crystals. 2. Utilize protic solvents like methanol, which favor the direct crystallization of the stable Polymorph A.[5][6] 3. Dry and store the API under controlled, low-humidity conditions.
Formulation of Modified-Release Pellets
Issue Potential Cause(s) Recommended Action(s)
Variable Drug Release Profile 1. Inconsistent coating thickness. 2. Inappropriate particle size of Tegoprazan. 3. Non-optimal composition of the sustained-release (SR) coating.1. Optimize coating process parameters (e.g., spray rate, atomization pressure, bed temperature). 2. Control the particle size of the API; smaller particles may get embedded in the coating and dissolve slower.[8][9] 3. Use Design of Experiments (DoE) to optimize the levels of polymer, plasticizer, and other excipients in the coating formulation.[8]
Pellet Agglomeration During Coating 1. Over-wetting of the pellets. 2. Inappropriate inlet air temperature or humidity.1. Reduce the spray rate or increase the atomization pressure. 2. Increase the inlet air temperature or ensure the process air is sufficiently dry.

Experimental Protocols

Asymmetric Noyori Hydrogenation for Chiral 4-Chromanol

This protocol is a representative procedure based on established methods for asymmetric ketone reduction.

  • Preparation: In a glovebox, add the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) to a degassed solvent such as ethanol or methanol.

  • Reaction Setup: Transfer the catalyst solution to a high-pressure reactor. Add the substrate, 5,7-difluorochroman-4-one, dissolved in the same solvent.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by column chromatography or crystallization to obtain the desired (S)-5,7-difluorochroman-4-ol.

HPLC Method for Enantiomeric Purity of Tegoprazan

This method is based on a published procedure for determining the enantiomeric impurity of Tegoprazan.[10][11]

  • Column: Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm)

  • Mobile Phase: 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v)

  • Flow Rate: 0.7 mL min⁻¹

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Sample Preparation: Dissolve the Tegoprazan sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system. The (S)- and (R)-enantiomers should be well-resolved. The resolution between the two enantiomers should be greater than 3.0.[10][11]

Visualizations

Tegoprazan Improved Manufacturing Workflow

Tegoprazan_Workflow cluster_synthesis API Synthesis cluster_purification Purification & Formulation Raw_Materials Acetonitrile & 3,5-difluorophenol Pinner_Stobbe Pinner & Stobbe Reactions Raw_Materials->Pinner_Stobbe Asymmetric_Hydrogenation Asymmetric Noyori Hydrogenation Pinner_Stobbe->Asymmetric_Hydrogenation Mitsunobu_Etherification Mitsunobu Etherification Asymmetric_Hydrogenation->Mitsunobu_Etherification Crude_Tegoprazan Crude Tegoprazan Mitsunobu_Etherification->Crude_Tegoprazan Crystallization Crystallization (Polymorph Control) Crude_Tegoprazan->Crystallization Pure_API Pure Tegoprazan API (Polymorph A) Crystallization->Pure_API Pellet_Coating Modified-Release Pellet Coating Pure_API->Pellet_Coating Final_Product Final Drug Product Pellet_Coating->Final_Product Polymorphism_Control cluster_forms Tegoprazan Solid Forms cluster_conditions Controlling Factors Amorphous Amorphous Polymorph_B Polymorph B (Metastable) Amorphous->Polymorph_B Polymorph_A Polymorph A (Stable) Amorphous->Polymorph_A Solvent-mediated Polymorph_B->Polymorph_A Spontaneous Conversion Protic_Solvent Protic Solvents (e.g., Methanol) Protic_Solvent->Polymorph_A Direct Crystallization Aprotic_Solvent Aprotic Solvents (e.g., Acetone) Aprotic_Solvent->Amorphous Rapid Precipitation Heat_Humidity Elevated Temp./Humidity Heat_Humidity->Amorphous Heat_Humidity->Polymorph_B

References

Technical Support Center: Enhancing the Resolution of Tegoprazan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of Tegoprazan enantiomers in chiral chromatography.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering solutions in a direct question-and-answer format.

Issue 1: Poor or No Resolution of Tegoprazan Enantiomers

Q: My chromatogram shows a single, broad peak or two co-eluting peaks for the Tegoprazan enantiomers. How can I achieve baseline separation?

A: Achieving a resolution (Rs) value of greater than 1.5 is crucial for accurate quantification. If you are experiencing poor or no resolution, several factors in your HPLC method may need optimization. A resolution of greater than 3.0 has been achieved for Tegoprazan enantiomers, indicating that good separation is possible.[1][2][3][4]

  • Chiral Stationary Phase (CSP) Selection: The choice of the chiral column is the most critical factor. For Tegoprazan, a Chiralpak alpha1-acid glycoprotein (AGP) column has been shown to be effective.[1][2][3][4] If you are using a different type of CSP and observing poor resolution, consider screening other columns, particularly those based on different chiral selectors (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and buffer, plays a significant role in enantioseparation.

    • Organic Modifier: For the Chiralpak AGP column, a mobile phase consisting of 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v) has been successfully used.[1][2][3][4] Systematically varying the percentage of the organic modifier (e.g., 2-propanol, methanol, acetonitrile) can significantly impact resolution.

    • Buffer pH and Concentration: The pH and concentration of the aqueous buffer can influence the ionization state of Tegoprazan and its interaction with the stationary phase. A thorough investigation of buffer pH (e.g., in the range of 4.0-7.0) and concentration is recommended.[1][2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my Tegoprazan enantiomers are showing significant tailing. What can I do to improve the peak symmetry?

A: Asymmetrical peaks can compromise resolution and the accuracy of integration. Tailing is a common issue in chiral separations, often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase Additives: For basic compounds like Tegoprazan, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can often improve peak shape by minimizing interactions with residual silanols on the silica support of the CSP.[5][6] Start with a low concentration (e.g., 0.1%) and optimize as needed.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[7]

Issue 3: Unstable Retention Times

Q: The retention times for the Tegoprazan enantiomers are drifting or are not reproducible between injections. What could be the cause?

A: Consistent retention times are essential for reliable identification and quantification. Drifting retention times often indicate a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Chiral columns, especially protein-based columns like the Chiralpak AGP, may require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.[8]

  • Temperature Control: Fluctuations in column temperature can lead to shifts in retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility. A temperature of 30°C has been used effectively for Tegoprazan separation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for Tegoprazan?

A1: Based on published methods, a good starting point is to use a Chiralpak AGP column (4.6 mm × 250 mm, 5.0 µm) with a mobile phase of 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v). The flow rate can be set to 0.7 mL/min, the column temperature to 30°C, and UV detection at 220 nm.[1][2][3][4]

Q2: How can I increase the resolution between the (S)- and (R)-enantiomers of Tegoprazan?

A2: To enhance resolution, you can systematically optimize the following parameters:

  • Decrease the percentage of the organic modifier in the mobile phase. This will generally increase retention times and may improve resolution.

  • Optimize the buffer pH. Small changes in pH can significantly affect the selectivity between enantiomers.

  • Lower the flow rate. Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the analysis time.[8]

  • Decrease the column temperature. In many cases, lower temperatures enhance enantioselectivity.

Q3: What are the expected retention times for the Tegoprazan enantiomers?

A3: While specific retention times will depend on the exact HPLC system and conditions, under the optimized conditions reported (Chiralpak AGP column, 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v), 0.7 mL/min, 30°C), you can expect the enantiomers to be well-separated with a resolution greater than 3.0.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from a validated HPLC method for the determination of Tegoprazan enantiomeric impurity.[1][2][3][4]

ParameterValue
Chromatographic Column Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm)
Mobile Phase 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v)
Flow Rate 0.7 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Resolution (Rs) between (S)- and (R)-Tegoprazan > 3.0
Linearity Range 1.0–100 µg/mL
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Recovery 94.10% to 99.39%
Relative Standard Deviation (RSD) 1.9%

Experimental Protocols

Detailed Methodology for the Chiral Separation of Tegoprazan Enantiomers

This protocol is based on a validated method for the determination of the enantiomeric impurity in Tegoprazan drug substance.[1][2][3][4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm).

    • Mobile Phase Preparation:

      • Prepare a 5 mmol L⁻¹ ammonium acetate buffer and adjust the pH to 6.0 with acetic acid or ammonium hydroxide.

      • Mix the ammonium acetate buffer and 2-propanol in a ratio of 93:7 (v/v).

      • Degas the mobile phase before use.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Tegoprazan sample in the mobile phase to a final concentration within the linear range (e.g., 10 µg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the peaks for the (S)- and (R)-enantiomers of Tegoprazan based on their retention times (if a reference standard for each enantiomer is available) or by comparing with a racemic standard.

    • Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

Visualizations

G cluster_start Start: Poor Enantiomer Resolution cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions cluster_end Goal start Poor or No Separation of Tegoprazan Enantiomers csp Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Chiralpak AGP) start->csp mobile_phase Is the Mobile Phase optimized? (Organic modifier %, pH, buffer concentration) csp->mobile_phase Yes screen_csp Screen different CSPs csp->screen_csp No temp_flow Are Temperature and Flow Rate optimized? mobile_phase->temp_flow Yes optimize_mp Adjust organic modifier ratio Optimize buffer pH and concentration mobile_phase->optimize_mp No peak_shape Is Peak Shape acceptable? (Tailing/Fronting) temp_flow->peak_shape Yes optimize_tf Adjust temperature Lower flow rate temp_flow->optimize_tf additives Add mobile phase additives (e.g., DEA) Check sample solvent peak_shape->additives No end_node Achieve Baseline Resolution (Rs > 1.5) peak_shape->end_node Yes screen_csp->csp optimize_mp->mobile_phase optimize_tf->temp_flow additives->peak_shape

Caption: Troubleshooting workflow for poor enantiomer resolution.

G cluster_workflow Experimental Workflow for Tegoprazan Enantiomer Separation prep_mobile_phase 1. Prepare Mobile Phase (Ammonium Acetate Buffer pH 6.0 : 2-Propanol 93:7 v/v) equilibrate 3. Equilibrate HPLC System (Chiralpak AGP column, 30°C) prep_mobile_phase->equilibrate prep_sample 2. Prepare Tegoprazan Sample (Dissolve in mobile phase) inject 4. Inject Sample prep_sample->inject equilibrate->inject detect 5. Detect at 220 nm inject->detect analyze 6. Analyze Data (Calculate Resolution) detect->analyze

References

Validation & Comparative

A Head-to-Head Battle of P-CABs: Tegoprazan vs. Vonoprazan for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of Helicobacter pylori eradication therapies, the advent of potassium-competitive acid blockers (P-CABs) has marked a significant advancement over traditional proton pump inhibitors (PPIs). Among these novel agents, Tegoprazan and Vonoprazan have emerged as prominent players, offering more potent and sustained acid suppression. This guide provides a comparative analysis of the efficacy of Tegoprazan and Vonoprazan in H. pylori eradication, supported by experimental data from recent clinical studies, to assist researchers, scientists, and drug development professionals in their understanding and decision-making.

Mechanism of Action: A Shared Pathway to Potent Acid Suppression

Both Tegoprazan and Vonoprazan are classified as P-CABs and share a common mechanism of action. They competitively and reversibly inhibit the H+,K+-ATPase (proton pump) in gastric parietal cells by binding to the potassium-binding site.[1][2][3][4][5] This action leads to a rapid, potent, and prolonged suppression of gastric acid secretion, creating a more favorable environment for the efficacy of antibiotics used to eradicate H. pylori.[1][6] The elevated intragastric pH enhances the stability and bactericidal activity of antibiotics like amoxicillin and clarithromycin.[1] Unlike PPIs, the action of P-CABs is not dependent on the activation state of the proton pump and is less affected by CYP2C19 genetic polymorphisms.[2][4][6]

Mechanism of Action of Tegoprazan and Vonoprazan PCAB Tegoprazan / Vonoprazan (P-CABs) ProtonPump H+,K+-ATPase (Proton Pump) in Gastric Parietal Cell PCAB->ProtonPump Binds to K+-binding site Inhibition Competitive and Reversible Inhibition GastricLumen Gastric Lumen ProtonPump->GastricLumen Pumps H+ into lumen Suppression Suppression of Gastric Acid Secretion K_ion K+ Ion K_ion->ProtonPump Competes with H_ion H+ Ion (Acid) Eradication Enhanced Antibiotic Efficacy & H. pylori Eradication

Mechanism of Action of P-CABs

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head comparisons between Tegoprazan and Vonoprazan are limited, with one pilot study providing initial insights. However, a broader understanding can be gleaned from meta-analyses and clinical trials comparing each drug to standard PPI-based therapies.

A meta-analysis of randomized controlled trials (RCTs) published up to January 2024, which included 28 RCTs with a total of 8,818 patients, showed that P-CAB-based therapies, in general, exhibited superior H. pylori eradication rates compared to PPI-based therapies (85.6% vs. 77.8% in the intention-to-treat analysis).[7] This enhanced efficacy was particularly notable in patients with clarithromycin-resistant infections.[7][8][9]

Tegoprazan Efficacy

A meta-analysis of six RCTs focusing on Tegoprazan-containing therapy for first-line H. pylori eradication found it to be superior to PPI-containing therapy, with overall eradication rates of 83.37% versus 80.06%, respectively.[10][11][12] Another systematic review and meta-analysis of seven studies, however, found no significant difference in eradication rates between Tegoprazan- and PPI-based therapies (77.3% vs. 76.4% in the intention-to-treat analysis).[13][14]

Vonoprazan Efficacy

Multiple meta-analyses have consistently demonstrated the superiority of Vonoprazan-based triple therapy over PPI-based triple therapy for H. pylori eradication.[8][15] One meta-analysis reported a crude eradication rate of 87.9% for Vonoprazan-based triple therapy compared to 72.8% for PPI-based triple therapy.[15] The superiority of Vonoprazan is especially pronounced in eradicating clarithromycin-resistant strains.[8][9]

Direct Comparison: A Pilot Study

A randomized, double-blind, active-controlled pilot study directly compared Tegoprazan-based triple therapy with Vonoprazan-based triple therapy for a 10-day duration.[16][17][18] The study included three arms: Tegoprazan 50 mg (TAC 1), Tegoprazan 100 mg (TAC 2), and Vonoprazan 20 mg (VAC), all in combination with amoxicillin and clarithromycin.

The results indicated that Tegoprazan 100 mg demonstrated comparable eradication rates to Vonoprazan 20 mg, while the 50 mg dose of Tegoprazan was found to be insufficient.[16][17][18]

Quantitative Data Summary

The following tables summarize the eradication rates from the aforementioned pilot study.

Table 1: H. pylori Eradication Rates (Full Analysis Set)

Treatment GroupEradication Rate (%)95% Confidence Interval
Tegoprazan 50 mg (TAC 1)60.6143.93 - 77.28
Tegoprazan 100 mg (TAC 2)78.7964.84 - 92.74
Vonoprazan 20 mg (VAC)84.8572.62 - 97.08
Data from a randomized, double-blind, active-controlled pilot study.[16][17]

Table 2: H. pylori Eradication Rates (Per-Protocol Set)

Treatment GroupEradication Rate (%)95% Confidence Interval
Tegoprazan 50 mg (TAC 1)66.6749.80 - 83.54
Tegoprazan 100 mg (TAC 2)86.6774.50 - 98.83
Vonoprazan 20 mg (VAC)87.5076.04 - 98.96
Data from a randomized, double-blind, active-controlled pilot study.[16][17]

Experimental Protocols

The methodologies employed in the key clinical trials provide a framework for understanding the evidence presented.

Randomized, Double-Blind, Active-Controlled Pilot Study Protocol (Tegoprazan vs. Vonoprazan)[16][17][18]
  • Study Design: A multicenter, randomized, double-blind, active-controlled pilot study.

  • Participants: Treatment-naive adult patients with confirmed H. pylori infection.

  • Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment groups.

  • Interventions:

    • TAC 1 Group: Tegoprazan 50 mg twice daily + Amoxicillin 1,000 mg twice daily + Clarithromycin 500 mg twice daily for 10 days.

    • TAC 2 Group: Tegoprazan 100 mg twice daily + Amoxicillin 1,000 mg twice daily + Clarithromycin 500 mg twice daily for 10 days.

    • VAC Group: Vonoprazan 20 mg twice daily + Amoxicillin 1,000 mg twice daily + Clarithromycin 500 mg twice daily for 10 days.

  • Primary Outcome: The primary endpoint was the H. pylori eradication rate, which was assessed by a 13C-urea breath test or a rapid urease test at least 4 weeks after the completion of treatment.

  • Analysis Populations:

    • Full Analysis Set (FAS): Included all randomized patients who received at least one dose of the study medication.

    • Per-Protocol Set (PPS): Included patients from the FAS who had good medication compliance (≥80%) and a valid H. pylori test result after treatment.

Experimental Workflow for Tegoprazan vs. Vonoprazan Pilot Study Start Patient Screening (Treatment-naive adults with H. pylori) Randomization Randomization (1:1:1) Start->Randomization Group1 Tegoprazan 50mg Triple Therapy (10 days) Randomization->Group1 Group2 Tegoprazan 100mg Triple Therapy (10 days) Randomization->Group2 Group3 Vonoprazan 20mg Triple Therapy (10 days) Randomization->Group3 FollowUp Follow-up (≥ 4 weeks post-treatment) Group1->FollowUp Group2->FollowUp Group3->FollowUp EradicationTest H. pylori Eradication Test (13C-UBT or RUT) FollowUp->EradicationTest Analysis Data Analysis (FAS and PPS) EradicationTest->Analysis End Comparison of Eradication Rates Analysis->End

Workflow of the comparative pilot study

Safety and Tolerability

In the direct comparative pilot study, all therapies were well-tolerated with no notable differences in safety profiles between the Tegoprazan and Vonoprazan groups.[16] Meta-analyses of P-CABs versus PPIs have also generally shown comparable safety profiles and rates of treatment-emergent adverse events.[7][10][11][12][15] One meta-analysis even suggested a lower incidence of adverse events with P-CAB-based therapies compared to PPI-based treatments.[7]

Conclusion

Both Tegoprazan and Vonoprazan represent significant advancements in the management of H. pylori infection, offering superior or non-inferior efficacy compared to traditional PPI-based regimens. The available evidence suggests that Vonoprazan has a more robust body of data supporting its superiority, particularly against antibiotic-resistant strains. The direct comparative data, although from a pilot study, indicates that Tegoprazan at a dose of 100 mg has comparable efficacy to the standard 20 mg dose of Vonoprazan. The 50 mg dose of Tegoprazan appears to be suboptimal.

For researchers and drug development professionals, these findings underscore the potential of P-CABs in overcoming some of the current challenges in H. pylori eradication. Further large-scale, head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and optimal dosing of Tegoprazan and Vonoprazan in diverse patient populations and with various antibiotic combination regimens. The choice between these two potent acid blockers may ultimately depend on factors such as regional availability, cost-effectiveness, and specific clinical scenarios, including local patterns of antibiotic resistance.

References

Head-to-head comparison of Tegoprazan and PPIs on nocturnal acid breakthrough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nocturnal acid breakthrough (NAB) remains a significant clinical challenge in the management of acid-related disorders, often compromising the therapeutic efficacy of traditional proton pump inhibitors (PPIs).[1][2][3] This guide provides a detailed, data-driven comparison of Tegoprazan, a potassium-competitive acid blocker (P-CAB), and conventional PPIs in addressing NAB. The content herein is intended to support research, scientific evaluation, and drug development efforts in gastroenterology.

Executive Summary

Tegoprazan demonstrates a superior profile in managing nocturnal acid breakthrough when compared to traditional PPIs.[4] As a P-CAB, its distinct mechanism of action allows for a more rapid onset and sustained acid suppression throughout the night.[5][6][7] Clinical data consistently show that Tegoprazan maintains a higher intragastric pH for a longer duration overnight compared to PPIs such as esomeprazole and dexlansoprazole.[4][8][9] This enhanced pharmacodynamic profile suggests Tegoprazan may offer a more effective solution for patients experiencing nocturnal symptoms and complications of acid reflux.[7]

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from comparative studies on Tegoprazan and PPIs in the context of nocturnal acid suppression.

ParameterTegoprazan (50 mg)Vonoprazan (20 mg)Esomeprazole (40 mg)Dexlansoprazole (60 mg)
Time to reach intragastric pH ≥ 4 ~1 hour[4]~4 hours[4]~4 hours[4]7 hours[8][9]
% Time with intragastric pH ≥ 4 at night 66.0%[4]60.5%[4]36.1%[4]60.55% (over 24h)[8][9]
Night-time median pH > 4[4]> 4[4]< 4[4]Not Reported
Night-time mean pH > 4[4]> 4[4]< 4[4]Not Reported
Influence of CYP2C19 Phenotype No significant influence[4]No significant influence[4]Efficacy tends to be influenced[4]Not Reported

Mechanisms of Action

The fundamental differences in the mechanisms of action between Tegoprazan and PPIs underlie their distinct pharmacodynamic profiles.

Tegoprazan (P-CAB): Tegoprazan is a potassium-competitive acid blocker.[5] It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[5][6] This action does not require acid activation and directly inhibits the final step of the gastric acid secretion pathway.[5][7] The reversible nature of this binding allows for a rapid onset and sustained acid suppression.[5][10]

Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[11][12] Once activated, they form a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase.[13][14] This irreversible inhibition necessitates the synthesis of new proton pumps to restore acid secretion, leading to a longer onset of action and potential for variability in efficacy due to factors like meal timing and CYP2C19 genetic polymorphisms.[7][11][13]

Signaling Pathways and Mechanisms of Action Diagrams

cluster_0 Gastric Parietal Cell cluster_1 Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ CCK2R->Ca2 M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK ProtonPump H+/K+ ATPase (Proton Pump) PK->ProtonPump Activation H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake

Diagram 1: Gastric Acid Secretion Signaling Pathway

cluster_cell Parietal Cell cluster_lumen Gastric Lumen ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_cell K+ K_ion_cell->ProtonPump K+ Binding Tegoprazan Tegoprazan (P-CAB) Tegoprazan->ProtonPump Reversible Competitive Inhibition PPI Activated PPI PPI->ProtonPump Irreversible Covalent Bonding

Diagram 2: Mechanisms of Action of Tegoprazan and PPIs

Experimental Protocols

The comparative efficacy of Tegoprazan and PPIs on nocturnal acid breakthrough has been evaluated in randomized, open-label, crossover clinical trials.[4][8] A representative experimental workflow is detailed below.

1. Subject Recruitment and Screening:

  • Healthy male volunteers are typically recruited.[8][9]

  • Inclusion and exclusion criteria are applied, including screening for CYP2C19 metabolizer status.[4]

2. Study Design:

  • A randomized, open-label, multi-period, crossover design is commonly employed.[4][8]

  • Each subject receives single doses of the study drugs (e.g., Tegoprazan, a PPI) in a randomized sequence, separated by a washout period of 7-10 days.[8][9]

3. Drug Administration:

  • Study drugs are administered at a standardized time in the evening (e.g., between 8:30 p.m. and 10:30 p.m.) with a specified volume of water.[8]

  • Food and water intake are restricted for a defined period before and after drug administration.[8]

4. 24-Hour Intragastric pH Monitoring:

  • A disposable single-use pH probe is calibrated and inserted through the nose into the stomach, positioned approximately 5-10 cm below the lower esophageal sphincter.[8][15]

  • Gastric pH is continuously measured and recorded every few seconds for a 24-hour period before and after drug administration.[8]

  • The nocturnal period is defined, for instance, as the 12 hours from 10:00 p.m. to 10:00 a.m.[4]

5. Data Analysis:

  • Pharmacodynamic parameters are calculated from the pH monitoring data. Key metrics include:

    • The percentage of time the intragastric pH is maintained above 4.[4][8]

    • The time to reach an intragastric pH of 4.[4][8]

    • Mean and median intragastric pH over the nocturnal period.[4]

  • Nocturnal acid breakthrough is often defined as a drop in intragastric pH to less than 4 for at least 60 consecutive minutes during the overnight period.[1][3][16]

A Subject Screening (Healthy Volunteers, CYP2C19 Genotyping) B Randomization to Treatment Sequence A->B C Period 1: Evening Dose of Drug A B->C D 24-Hour Intragastric pH Monitoring C->D E Washout Period (7-10 days) D->E F Period 2: Evening Dose of Drug B E->F G 24-Hour Intragastric pH Monitoring F->G H Washout Period (7-10 days) G->H I Period 3: Evening Dose of Drug C H->I J 24-Hour Intragastric pH Monitoring I->J K Data Analysis: - % Time pH > 4 (Nocturnal) - Time to reach pH 4 - Mean/Median Nocturnal pH J->K

Diagram 3: Experimental Workflow for NAB Study

Conclusion

The available evidence strongly suggests that Tegoprazan offers significant advantages over traditional PPIs in the management of nocturnal acid breakthrough. Its rapid onset of action, sustained and potent acid suppression throughout the night, and consistent efficacy irrespective of CYP2C19 metabolizer status position it as a promising therapeutic option for patients with acid-related disorders, particularly those with persistent nocturnal symptoms. Further research, including long-term and patient-reported outcome studies, will continue to delineate the clinical role of Tegoprazan in this setting.

References

A Comparative Guide to Validated Analytical Methods for Tegoprazan Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Tegoprazan, a novel potassium-competitive acid blocker. The methodologies discussed have been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data reliability and regulatory compliance. This document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, impurity profiling, or quality control of drug substances and products.

Introduction to Tegoprazan and Analytical Method Validation

Tegoprazan is a next-generation therapeutic agent for gastric acid-related diseases.[1] Robust and reliable analytical methods are crucial for its development and commercialization, ensuring safety and efficacy. The validation of these analytical procedures is a critical process that demonstrates their suitability for the intended purpose.[2] Key validation parameters stipulated by ICH guidelines include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3]

This guide focuses on two prominent chromatographic techniques used for Tegoprazan analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Validated Analytical Methods for Tegoprazan

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and operational complexity. Below is a summary of the performance characteristics of two distinct, validated methods for Tegoprazan analysis.

Quantitative Data Summary

The following tables summarize the key validation parameters for an HPLC method for the determination of enantiomeric impurity and a UPLC-MS/MS method for the quantification of Tegoprazan in biological matrices.

Table 1: HPLC Method for Enantiomeric Impurity of Tegoprazan [4][5]

Validation ParameterResult
Linearity Range 1.0–100 µg/mL
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 94.10% to 99.39%
Precision (% RSD) 1.9%

Table 2: UPLC-MS/MS Method for Tegoprazan in Rat Plasma [6][7]

Validation ParameterResult
Linearity Range 2–1000 ng/mL
Accuracy -8.5% to 12.2%
Precision Within ±15%
Recovery (IS-normalized) 109.3% to 113.6%
Matrix Effect (IS-normalized) 99.0% to 102.8%

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and adaptation.

HPLC Method for Determination of Enantiomeric Impurity in Tegoprazan Drug Substance[4][5]

This method is designed for the enantioselective separation and quantification of the (R)-enantiomer (impurity) in the (S)-Tegoprazan drug substance.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm).

  • Mobile Phase: 5 mmol L⁻¹ ammonium acetate buffer (pH 6.0) and 2-propanol (93:7, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the Tegoprazan drug substance in a suitable diluent to achieve a concentration within the validated linear range.

UPLC-MS/MS Method for Quantification of Tegoprazan in Rat Plasma[6][7]

This bioanalytical method is suitable for pharmacokinetic studies, offering high sensitivity and selectivity for the determination of Tegoprazan in a complex biological matrix.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC BEH column.

  • Mobile Phase: Gradient elution (specific gradient not detailed in the abstract).

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Internal Standard (IS): Revaprazan.

  • Sample Preparation: Protein precipitation. Specific details on the precipitation agent and procedure are not provided in the abstract but this is a common technique for plasma sample clean-up.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method in accordance with ICH Q2(R2) guidelines. This process ensures that the analytical procedure is fit for its intended purpose.

ICH_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Dev Analytical Method Development ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: Workflow for analytical method validation as per ICH guidelines.

Conclusion

Both the HPLC and UPLC-MS/MS methods presented offer validated, reliable approaches for the analysis of Tegoprazan. The choice between them will depend on the specific application:

  • The HPLC method is well-suited for quality control of the drug substance, particularly for assessing enantiomeric purity, where high precision and accuracy are required within a higher concentration range.[4][5]

  • The UPLC-MS/MS method provides superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications such as pharmacokinetic studies, where very low concentrations of the drug need to be quantified in complex biological matrices like plasma.[6][7][8]

By presenting this comparative data and the associated experimental protocols, this guide aims to empower researchers to make informed decisions and to properly apply and, if necessary, re-validate these methods for their specific analytical challenges in the development of Tegoprazan.

References

A Comparative Analysis of Acid Suppression by Tegoprazan and Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the acid suppression effects of Tegoprazan and other commercially available Potassium-Competitive Acid Blockers (P-CABs), including Vonoprazan, Fexuprazan, and Revaprazan. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of acid-related disorders.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

P-CABs are a novel class of acid-suppressing drugs that inhibit the gastric H+/K+-ATPase (proton pump) through a mechanism distinct from that of proton pump inhibitors (PPIs).[1] By competitively and reversibly binding to the potassium-binding site of the proton pump, P-CABs offer a rapid onset of action and potent, sustained inhibition of gastric acid secretion.[1][2] This mechanism is independent of the proton pump's activation state, allowing for immediate action.[1]

Mechanism of Action: The P-CAB Signaling Pathway

P-CABs, including Tegoprazan, Vonoprazan, Fexuprazan, and Revaprazan, share a common mechanism of action. They selectively target the H+/K+-ATPase enzyme in gastric parietal cells. By competing with potassium ions (K+), these drugs block the final step in the gastric acid secretion pathway.[1] This reversible inhibition leads to a rapid and sustained elevation of intragastric pH.

Mechanism of Action of P-CABs cluster_parietal_cell Gastric Parietal Cell P-CAB P-CAB H+/K+ ATPase H+/K+ ATPase P-CAB->H+/K+ ATPase Competitively binds to K+ site H+ H+ Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion (Inhibited) K+ K+ K+->H+/K+ ATPase Binds to pump

P-CABs competitively inhibit the H+/K+ ATPase proton pump.

Comparative Pharmacodynamics: Quantitative Data

The following tables summarize the key pharmacodynamic parameters of Tegoprazan, Vonoprazan, Fexuprazan, and Revaprazan based on data from clinical studies in healthy subjects. These parameters highlight the differences in the potency and duration of acid suppression among these agents.

Table 1: Percentage of Time with Intragastric pH ≥ 4 (%Time pH ≥ 4) After Single and Multiple Doses

P-CABDoseDay 1 (%Time pH ≥ 4)Day 7 (%Time pH ≥ 4)Study Population
Tegoprazan 50 mg54.5%[3]68.2%[3]Healthy Korean Males[3]
Vonoprazan 20 mg60.5% (Night-time)[4]-Healthy Korean Subjects[4]
Fexuprazan 40 mg-64.3% (Koreans)[5]Healthy Korean, Caucasian, and Japanese Subjects[5]
-62.8% (Caucasians)[5]
-70.3% (Japanese)[5]
80 mg-94.8% (Koreans)[5]
-90.6% (Caucasians)[5]
-90.6% (Japanese)[5]
Revaprazan 200 mg25.1%[3]25.3%[3]Healthy Korean Males[3]

Table 2: Onset of Action and Night-time Acid Suppression

P-CABDoseTime to Reach pH > 4%Time pH ≥ 4 (Night-time)Study Population
Tegoprazan 50 mg~1 hour[4]66.0%[4]Healthy Korean Subjects[4]
71.8% (12 hours)[3]Healthy Korean Males[3]
Vonoprazan 20 mg~4 hours[4]60.5%[4]Healthy Korean Subjects[4]
Revaprazan 200 mg-31.9% (12 hours)[3]Healthy Korean Males[3]

Experimental Protocols

The data presented in this guide are derived from randomized, open-label, and crossover clinical trials conducted in healthy adult subjects. The general methodology for these studies is as follows:

24-Hour Intragastric pH Monitoring

A common method for assessing the efficacy of acid-suppressing drugs is 24-hour intragastric pH monitoring.[6][7][8][9]

  • Subject Preparation: Healthy volunteers, confirmed to be Helicobacter pylori-negative, are enrolled.[3] Subjects typically undergo a baseline 24-hour intragastric pH monitoring period before drug administration.[10]

  • Catheter Placement: A thin pH catheter is inserted through a nostril and positioned in the stomach.[6][8][9] The correct placement is often verified by radiographic imaging.

  • Data Recording: The catheter is connected to a portable data logger that records intragastric pH continuously over a 24-hour period.[6]

  • Drug Administration: Subjects are administered a single or multiple doses of the P-CAB being studied.[3][4][10]

  • Standardized Meals: Standardized meals are provided at scheduled times during the monitoring period to ensure consistency.

  • Data Analysis: The recorded pH data is analyzed to calculate key parameters such as the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).[3][4]

General Workflow for a 24-Hour Intragastric pH Monitoring Study Screening Screening Baseline pH Monitoring Baseline pH Monitoring Screening->Baseline pH Monitoring Enrollment Randomization Randomization Baseline pH Monitoring->Randomization Drug Administration (P-CAB or Comparator) Drug Administration (P-CAB or Comparator) Randomization->Drug Administration (P-CAB or Comparator) 24-Hour pH Monitoring 24-Hour pH Monitoring Drug Administration (P-CAB or Comparator)->24-Hour pH Monitoring Data Analysis Data Analysis 24-Hour pH Monitoring->Data Analysis Pharmacodynamic Assessment Pharmacodynamic Assessment Data Analysis->Pharmacodynamic Assessment

A typical workflow for assessing acid suppression with P-CABs.
Key Comparative Study Protocols

  • Tegoprazan vs. Vonoprazan vs. Esomeprazole (Night-time Acid Suppression):

    • Study Design: A randomized, open-label, 3-period, 6-sequence crossover study.[4]

    • Subjects: 19 healthy Korean subjects (CYP2C19 extensive, intermediate, and poor metabolizers).[4]

    • Treatments: A single oral dose of Tegoprazan 50 mg, Vonoprazan 20 mg, or Esomeprazole 40 mg administered at night.[4]

    • Endpoint: Continuous intragastric pH was monitored at baseline and after each dosing to assess night-time acid suppression.[4]

  • Tegoprazan vs. Revaprazan:

    • Study Design: A randomized, open-label, active-controlled study.[3]

    • Subjects: Helicobacter pylori-negative healthy Korean male subjects.[3]

    • Treatments: Tegoprazan 50 mg or Revaprazan 200 mg administered orally, once daily for 7 days.[3]

    • Endpoints: 24-hour intragastric pH monitoring and serum gastrin levels were measured for pharmacodynamic evaluation after a single dose and after multiple doses.[3]

Discussion and Conclusion

The available data indicates that P-CABs as a class offer rapid and potent acid suppression. Among the compared P-CABs, Tegoprazan demonstrates a particularly rapid onset of action, reaching a pH > 4 in approximately one hour.[4] In head-to-head comparisons, Tegoprazan 50 mg showed stronger overall and night-time acid suppression than Revaprazan 200 mg.[3] When compared to Vonoprazan for night-time acid suppression, Tegoprazan 50 mg showed a trend towards longer, though not statistically significant, duration of pH ≥ 4.[4]

Fexuprazan also exhibits potent dose-dependent acid suppression, with the 80 mg dose achieving a high percentage of time with intragastric pH > 4.[5] Revaprazan, at the dose studied, demonstrated a weaker acid-suppressive effect compared to Tegoprazan.[3]

It is important to note that the studies cited were conducted in healthy volunteers, and the clinical implications for patients with acid-related disorders may vary. Furthermore, differences in study design, patient populations, and dosing regimens should be considered when interpreting these comparative data.

References

Tegoprazan's Pharmacological Journey: A Comparative Guide from Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Tegoprazan's in vitro potency and its translation to in vivo efficacy, benchmarked against established and alternative acid suppressants.

This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Tegoprazan, a potassium-competitive acid blocker (P-CAB), with other acid-suppressing agents. Through a detailed examination of its pharmacological effects, from in vitro enzyme inhibition to in vivo acid secretion control, this document provides a clear perspective on Tegoprazan's standing in the landscape of gastric acid-related therapies. All quantitative data is presented in structured tables for straightforward comparison, and key experimental protocols are detailed to ensure reproducibility and critical evaluation.

In Vitro vs. In Vivo: Correlating Potency and Efficacy

Tegoprazan's mechanism of action lies in its ability to reversibly inhibit the gastric H+/K+-ATPase, the proton pump responsible for acid secretion.[1] This potassium-competitive inhibition offers a distinct advantage over traditional proton pump inhibitors (PPIs) by providing a rapid onset of action without the need for acid activation.[1][2]

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in a laboratory setting. Tegoprazan demonstrates potent inhibition of the H+/K+-ATPase enzyme from various species.

CompoundSpeciesIC50 (μM)Inhibition Type
Tegoprazan Porcine0.53[3][4]Reversible
Canine0.29 - 0.52[5][6]Reversible
Human0.29 - 0.52[5][6]Reversible
EsomeprazolePorcine42.52[3][4]Irreversible
Vonoprazan--Reversible

Table 1: In Vitro Inhibition of H+/K+-ATPase.

Translating to In Vivo Efficacy

The pharmacological effects observed in vitro translate to potent acid suppression in vivo. Animal models and human studies have consistently demonstrated Tegoprazan's robust and sustained control of gastric pH.

Animal Models:

In rat models of gastroesophageal reflux disease (GERD) and peptic ulcers, Tegoprazan has shown superior efficacy compared to the PPI esomeprazole. The median effective dose (ED50) required to produce a therapeutic effect is significantly lower for Tegoprazan.

CompoundAnimal ModelED50 (mg/kg)
Tegoprazan GERD Model (Rat)2.0[3][4]
Naproxen-induced Peptic Ulcer (Rat)0.1[3][4]
Ethanol-induced Peptic Ulcer (Rat)1.4[3][4]
Water-immersion Restraint Stress-induced Peptic Ulcer (Rat)0.1[3][4]
EsomeprazoleGERD Model (Rat)30.0 (approx. 15-fold higher than Tegoprazan)[3][4]

Table 2: In Vivo Efficacy in Rat Models.

Human Studies (Gastric pH Monitoring):

In healthy human subjects, Tegoprazan demonstrates a rapid and sustained increase in intragastric pH, a key indicator of its acid-suppressing capability. When compared to other P-CABs and PPIs, Tegoprazan exhibits a faster onset of action.

CompoundDoseTime to reach pH > 4% Time at pH ≥ 4 (Night-time)
Tegoprazan 50 mg~1 hour[7][8]66.0%[7][9]
Vonoprazan20 mg~4 hours[7][8]60.5%[7][9]
Esomeprazole40 mg~4 hours[7][8]36.1%[7][9]

Table 3: Comparative Gastric pH Control in Humans (Single Dose).

Understanding the Mechanism and Experimental Approach

To fully appreciate the data, it is essential to understand the underlying biological pathways and the methods used to generate this information.

Signaling Pathway of Gastric Acid Secretion

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling molecules, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell, initiating intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane.

Gastric Acid Secretion Pathway cluster_stimulatory Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor cAMP Pathway cAMP Pathway H2 Receptor->cAMP Pathway Ca2+ Pathway Ca2+ Pathway M3 Receptor->Ca2+ Pathway CCK2 Receptor->Ca2+ Pathway Protein Kinases Protein Kinases cAMP Pathway->Protein Kinases Ca2+ Pathway->Protein Kinases H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Protein Kinases->H+/K+-ATPase (Proton Pump) Activation & Translocation H+ Secretion (Acid) H+ Secretion (Acid) H+/K+-ATPase (Proton Pump)->H+ Secretion (Acid) Pumps H+ out Tegoprazan Tegoprazan Tegoprazan->H+/K+-ATPase (Proton Pump) Reversible Inhibition

Mechanism of Gastric Acid Secretion and Tegoprazan's Action.
Experimental Workflow: From In Vitro to In Vivo

The correlation between in vitro and in vivo data is established through a structured experimental workflow. This process typically begins with the isolation of the target enzyme and progresses to animal models that mimic human disease states.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis A Isolation of H+/K+-ATPase (e.g., from porcine gastric mucosa) B Enzyme Activity Assay (Measurement of ATP hydrolysis) A->B C IC50 Determination (Tegoprazan vs. Comparators) B->C H Data Correlation (Relating IC50 to ED50 and clinical outcomes) C->H D Animal Model Selection (e.g., Rat GERD or Ulcer Model) E Drug Administration (Oral dosing of Tegoprazan and comparators) D->E F Efficacy Assessment (e.g., Measurement of lesion area, gastric pH) E->F G ED50 Determination F->G G->H Comparative Analysis cluster_pcabs Potassium-Competitive Acid Blockers (P-CABs) cluster_ppis Proton Pump Inhibitors (PPIs) Tegoprazan Tegoprazan Vonoprazan Vonoprazan Tegoprazan->Vonoprazan Similar Mechanism (Reversible Inhibition) Faster Onset of Action (Tegoprazan) Esomeprazole Esomeprazole Tegoprazan->Esomeprazole Different Mechanism (Reversible vs. Irreversible) Faster Onset & Higher Potency (Tegoprazan) Lansoprazole Lansoprazole Tegoprazan->Lansoprazole Different Mechanism (Reversible vs. Irreversible) Faster Onset & Higher Potency (Tegoprazan)

References

Evaluating the CYP2C19 Interaction Potential of Tegoprazan Versus Vonoprazan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan and vonoprazan are potassium-competitive acid blockers (P-CABs), a class of drugs that suppress gastric acid secretion. A critical aspect of their clinical pharmacology is their potential for drug-drug interactions (DDIs), particularly those mediated by the cytochrome P450 (CYP) enzyme system. CYP2C19 is a key enzyme in the metabolism of many drugs, and any interaction with this enzyme can have significant clinical implications. This guide provides an objective comparison of the CYP2C19 interaction potential of tegoprazan and vonoprazan, supported by experimental data.

Comparative Analysis of CYP2C19 Interaction

The available data consistently indicate that tegoprazan has a significantly lower potential for CYP2C19-mediated drug interactions compared to vonoprazan.

Tegoprazan has demonstrated a negligible effect on CYP2C19 activity in both in vitro and in vivo studies.[1][2][3] Clinical studies have shown that tegoprazan does not significantly alter the pharmacokinetics of CYP2C19 substrates, suggesting it is neither an inhibitor nor an inducer of this enzyme.[1][2] This lack of interaction is a key advantage, as its efficacy is not influenced by CYP2C19 genetic polymorphisms, which can affect the metabolism of other acid suppressants like proton pump inhibitors (PPIs).[4][5][6] Tegoprazan is primarily metabolized by CYP3A4.[7][8][9]

Vonoprazan , on the other hand, is considered a weak inhibitor of CYP2C19.[10] While it is not expected to cause clinically significant interactions in most cases, in vivo studies have confirmed its potential to inhibit CYP2C19 at therapeutic doses.[6][11] Like tegoprazan, vonoprazan's metabolism is mainly carried out by CYP3A4, with minor contributions from CYP2C19 and other enzymes.[10][12][13] Its acid-suppressing effect is also largely independent of the patient's CYP2C19 genotype.[14][15][16]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies evaluating the CYP2C19 interaction potential of tegoprazan and vonoprazan.

ParameterTegoprazanVonoprazanReference
In Vitro CYP2C19 Inhibition (IC50) >30 µM13 µM[2][17]
Clinical CYP2C19 Interaction Negligible; Neither an inhibitor nor an inducerWeak inhibitor[1][2][3][11]
Primary Metabolic Pathway CYP3A4CYP3A4[7][8][9][13]
Dependence on CYP2C19 Genotype IndependentLargely Independent[4][5][6][14][15]

Experimental Protocols

In Vitro CYP2C19 Inhibition Assay

A representative experimental protocol for determining the in vitro CYP2C19 inhibition potential is described below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of tegoprazan and vonoprazan on CYP2C19 activity in human liver microsomes.

Methodology:

  • Materials: Human liver microsomes (HLMs), recombinant human CYP2C19 enzyme, CYP2C19-specific substrate (e.g., S-mephenytoin), NADPH regenerating system, test compounds (tegoprazan, vonoprazan), and a positive control inhibitor (e.g., omeprazole).

  • Incubation: A pre-incubation mixture containing HLMs or recombinant CYP2C19, buffer, and varying concentrations of the test compound or control is prepared.

  • Reaction Initiation: The reaction is initiated by adding the CYP2C19 substrate and the NADPH regenerating system.

  • Incubation Period: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the CYP2C19 substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation at each test compound concentration is compared to the vehicle control to determine the percent inhibition. The IC50 value is then calculated by fitting the data to a suitable inhibition model.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs/rhCYP2C19, Buffer, Test Compound) add_substrate Add CYP2C19 Substrate & NADPH System prep_mix->add_substrate Initiate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (Quenching Solution) incubate->terminate lcms Quantify Metabolite (LC-MS/MS) terminate->lcms calc Calculate % Inhibition & IC50 Value lcms->calc

In Vitro CYP2C19 Inhibition Assay Workflow
Clinical Drug-Drug Interaction Study

The following outlines a typical clinical study design to evaluate the in vivo CYP2C19 interaction potential. This protocol is based on a study comparing the effects of tegoprazan, vonoprazan, and esomeprazole on the pharmacokinetics of proguanil, a known CYP2C19 substrate.[1][3]

Objective: To assess the effect of multiple doses of tegoprazan and vonoprazan on the pharmacokinetics of a single dose of a CYP2C19 substrate in healthy volunteers.

Methodology:

  • Study Design: A randomized, open-label, crossover study design is often employed.

  • Subjects: Healthy adult volunteers, often genotyped for CYP2C19 to include extensive metabolizers.

  • Treatment Periods:

    • Period 1 (Baseline): A single oral dose of the CYP2C19 substrate (e.g., proguanil) is administered alone.

    • Period 2 (Test Drug): Subjects receive multiple oral doses of the test drug (tegoprazan or vonoprazan) for a specified duration (e.g., 7 days). On the last day, a single dose of the CYP2C19 substrate is co-administered.

    • Washout: A sufficient washout period is allowed between treatment periods.

  • Pharmacokinetic Sampling: Serial blood and urine samples are collected at predefined time points after the administration of the CYP2C19 substrate in each period.

  • Bioanalysis: Plasma and urine concentrations of the parent CYP2C19 substrate and its primary metabolite are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) of the substrate and its metabolite are calculated using non-compartmental methods.

  • Statistical Analysis: The pharmacokinetic parameters from the test period (co-administration) are compared to the baseline period to determine if there is a statistically significant difference.

G cluster_design Study Design cluster_periods Treatment Periods (Crossover) cluster_pk Pharmacokinetics & Analysis screening Screening & Genotyping randomization Randomization screening->randomization period1 Period 1: CYP2C19 Substrate Alone randomization->period1 washout1 Washout period1->washout1 sampling Blood & Urine Sampling period1->sampling period2 Period 2: Test Drug + CYP2C19 Substrate washout1->period2 period2->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Calculate PK Parameters bioanalysis->pk_analysis stats Statistical Comparison pk_analysis->stats

Clinical DDI Study Workflow

Signaling Pathways in CYP Induction

While the primary focus of this guide is on CYP2C19 inhibition, it is also important to consider the potential for induction. The induction of CYP enzymes is often mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AHR). The available data suggests that neither tegoprazan nor vonoprazan are significant inducers of CYP2C19.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm inducer Inducer (e.g., Drug) receptor Nuclear Receptor (PXR/AHR) inducer->receptor Binds complex Inducer-Receptor Complex receptor->complex dimer Heterodimer (with RXR) complex->dimer Forms xrem Xenobiotic Response Element (XRE/PPRE) dimer->xrem Binds to DNA transcription Gene Transcription xrem->transcription mrna mRNA transcription->mrna translation Protein Translation mrna->translation cyp CYP Enzyme (e.g., CYP2C19) translation->cyp Increased Synthesis

Simplified CYP Induction Pathway

Conclusion

Based on the currently available evidence, tegoprazan demonstrates a more favorable CYP2C19 drug interaction profile than vonoprazan. Its negligible impact on CYP2C19 activity minimizes the risk of pharmacokinetic interactions with co-administered drugs that are substrates of this enzyme. This makes tegoprazan a potentially safer option in patients receiving polypharmacy, particularly with medications metabolized by CYP2C19. While vonoprazan's inhibitory effect on CYP2C19 is weak and may not be clinically significant in many scenarios, caution is still warranted when co-administering it with sensitive CYP2C19 substrates. For drug development professionals, the distinct CYP2C19 interaction profiles of these two P-CABs are an important consideration in drug selection and clinical trial design.

References

Benchmarking Tegoprazan's Potency: A Comparative Guide for H+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tegoprazan's potency against other prominent H+/K+-ATPase inhibitors, including both fellow Potassium-Competitive Acid Blockers (P-CABs) and traditional Proton Pump Inhibitors (PPIs). The information is supported by experimental data from various scientific publications, offering a valuable resource for researchers in the field of gastric acid-related disorders.

Mechanism of Action: P-CABs vs. PPIs

Tegoprazan is a member of the P-CAB class of drugs that directly and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+).[1] This mechanism contrasts with that of PPIs, such as omeprazole and lansoprazole, which are prodrugs requiring activation in the acidic environment of the parietal cell canaliculi to irreversibly bind to the proton pump.[2][3] The direct and reversible action of P-CABs like Tegoprazan results in a more rapid onset of action and sustained acid suppression that is not dependent on food intake or the pump's activity state.[2][4]

In Vitro Potency Comparison

The potency of H+/K+-ATPase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Ki). The following tables summarize the reported in vitro potencies of Tegoprazan and other selected inhibitors. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions.

Table 1: Potency of Tegoprazan against H+/K+-ATPase

SpeciesIC50 (µM)Apparent Kd (µM) at pH 7.2
Porcine0.29 - 0.53[1]0.56 ± 0.04 and 2.70 ± 0.24[5]
Canine0.29 - 0.52[1]-
Human0.29 - 0.52[1]-

Table 2: Comparative Potency (IC50/Ki) of Various H+/K+-ATPase Inhibitors

Compound ClassCompoundIC50Ki
P-CABs Tegoprazan 0.29 - 0.53 µM [1]-
Vonoprazan17 - 19 nM[6]3.0 - 10 nM[6][7]
Fexuprazan--
Linaprazan40 nM[8]-
Revaprazan0.350 µM (at pH 6.1)-
Soraprazan0.1 - 0.19 µM[5]6.4 nM[9][5]
SCH2808020 - 150 nM[10][11]24 - 120 nM[4][12]
PPIs Esomeprazole42.52 µM-
Omeprazole2.4 - 5.8 µM[13][14]-
Lansoprazole--
Pantoprazole6.8 µM[14]-

Note: A lower IC50 or Ki value indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The following section details a general methodology for determining the in vitro potency of H+/K+-ATPase inhibitors.

Preparation of Gastric H+/K+-ATPase Vesicles
  • Source: Gastric mucosa from hogs, rabbits, or sheep is commonly used.

  • Homogenization: The mucosal scrapings are homogenized in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate undergoes differential centrifugation to isolate microsomal fractions enriched with H+/K+-ATPase. This typically involves a low-speed spin to remove larger debris, followed by a high-speed ultracentrifugation to pellet the microsomes.

  • Vesicle Formation: The resulting pellet, containing ion-leaky vesicles with the H+/K+-ATPase, is resuspended in a suitable buffer for the assay.

H+/K+-ATPase Inhibition Assay
  • Reaction Mixture: The assay is typically conducted in a reaction mixture containing Tris-HCl buffer (pH 6.5-7.4), MgCl2, KCl, and the prepared H+/K+-ATPase vesicles.

  • Inhibitor Incubation: The vesicles are pre-incubated with varying concentrations of the test inhibitor (e.g., Tegoprazan) for a specified period at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination of Reaction: After a defined incubation time, the reaction is stopped by adding an acid solution, such as trichloroacetic acid (TCA).

  • Measurement of Inorganic Phosphate (Pi): The amount of inorganic phosphate released from ATP hydrolysis is quantified as a measure of ATPase activity. Common methods for Pi detection include:

    • Malachite Green Assay: This colorimetric method is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically at approximately 620-660 nm.[1][15]

    • Fiske-Subbarow Method: This classic colorimetric method involves the reaction of phosphate with ammonium molybdate to form phosphomolybdic acid, which is then reduced to a blue complex.[3][16][17]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways that regulate gastric acid secretion and the workflow for evaluating H+/K+-ATPase inhibitors.

G cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen cluster_Inhibitors Inhibitors Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine M3R M3 Receptor ACh->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Gs Gs H2R->Gs Gq Gq M3R->Gq CCK2R->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HK_ATPase_inactive H+/K+-ATPase (Tubulovesicles) PKA->HK_ATPase_inactive Translocation & Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->HK_ATPase_inactive Translocation & Activation HK_ATPase_active H+/K+-ATPase (Apical Membrane) HK_ATPase_inactive->HK_ATPase_active H_ion H⁺ HK_ATPase_active->H_ion H⁺ secretion K_ion_lumen K⁺ K_ion_lumen->HK_ATPase_active K⁺ binding Tegoprazan Tegoprazan (P-CAB) Tegoprazan->HK_ATPase_active Reversible Inhibition PPI PPI (activated) PPI->HK_ATPase_active Irreversible Inhibition

Caption: Signaling pathways regulating H+/K+-ATPase activity in gastric parietal cells.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis gastric_mucosa Gastric Mucosa (e.g., Porcine) homogenization Homogenization gastric_mucosa->homogenization centrifugation Differential Centrifugation homogenization->centrifugation vesicles H+/K+-ATPase Vesicles centrifugation->vesicles preincubation Pre-incubation with Tegoprazan/Inhibitor vesicles->preincubation reaction Add ATP to initiate reaction preincubation->reaction termination Stop reaction (e.g., with TCA) reaction->termination pi_detection Measure Inorganic Phosphate (Pi) termination->pi_detection calculation Calculate % Inhibition pi_detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for determining H+/K+-ATPase inhibitor potency.

References

Tegoprazan's Effect on Gastric Emptying: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tegoprazan with Prokinetic Agents, Supported by Experimental Data.

Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), has emerged as a potent inhibitor of gastric acid secretion. Unlike proton pump inhibitors (PPIs), which can sometimes be associated with delayed gastric emptying, Tegoprazan is distinguished by its neutral effect on this critical gastric function.[1][2] This guide provides a comparative analysis of Tegoprazan's effect on gastric emptying versus established prokinetic agents, namely mosapride and domperidone. The information is compiled from clinical and preclinical studies to offer a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy on Gastric Emptying

A randomized, double-blind, placebo-controlled study in healthy adults demonstrated that Tegoprazan, at a therapeutic dose of 50 mg, does not significantly alter solid gastric emptying time compared to placebo.[3][4][5][6][7][8] In contrast, prokinetic agents like mosapride and domperidone are specifically designed to accelerate gastric emptying, although their efficacy can vary depending on the patient population and the underlying cause of delayed emptying.

Below is a summary of quantitative data from various studies. It is important to note that a direct head-to-head comparative trial of Tegoprazan with mosapride and domperidone on gastric emptying in the same study population is not yet available. Therefore, the following data is compiled from separate studies and should be interpreted with this limitation in mind.

Drug/AgentDosageStudy PopulationMeasurement MethodGastric Half-Emptying Time (T1/2) in minutes (mean ± SD)Gastric Retention at 4 hours (%) (mean ± SD)Key Findings & Citations
Tegoprazan 50 mgHealthy AdultsGastric Emptying Scintigraphy114.2 ± 48.910.1 ± 12.0No significant difference compared to placebo.[3][4][5][6][7][8]
Placebo (for Tegoprazan) -Healthy AdultsGastric Emptying Scintigraphy93.7 ± 34.74.3 ± 5.4-[3][4][5][6][7][8]
Mosapride Citrate 15 mg/dayPatients with Interferon-induced GastroparesisGastric Emptying ScintigraphyBaseline: 84.0 ± 22.1After 4 weeks (with Interferon): No significant delayNot ReportedMosapride prevented the delay in gastric emptying caused by interferon therapy.[1]
Domperidone 10 mgHealthy Adults13C-octanoic acid breath test236 ± 65Not ReportedNo significant difference in gastric emptying half-time compared to placebo.[9]
Placebo (for Domperidone) -Healthy Adults13C-octanoic acid breath test254 ± 54Not Reported-[9]
Domperidone 20 mg q.i.d.Patients with GastroparesisGastric Emptying ScintigraphyNot ReportedBaseline: 87.3 ± 3.71After ≥6 months: 57.2 ± 5.04Significantly accelerated gastric emptying of a solid meal.[10]

Mechanisms of Action and Signaling Pathways

The differential effects of Tegoprazan, mosapride, and domperidone on gastric emptying stem from their distinct mechanisms of action.

Tegoprazan: As a P-CAB, Tegoprazan reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing acid secretion.[10][11] Its effect on gastric motility is not its primary mechanism. However, a preclinical study in canines showed that Tegoprazan could evoke a gastric phase III contraction of the migrating motor complex (MMC), suggesting a potential indirect prokinetic effect under certain conditions.[4][12] This is thought to be related to the increase in gastric pH.

Mosapride: Mosapride is a selective 5-HT4 receptor agonist.[5] By activating 5-HT4 receptors on cholinergic neurons in the myenteric plexus, it enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction and accelerates gastric motility.[5]

Domperidone: Domperidone is a peripheral dopamine D2 and D3 receptor antagonist.[3] Dopamine typically has an inhibitory effect on gastrointestinal motility. By blocking these receptors, domperidone counteracts this inhibition, leading to increased esophageal and gastric peristalsis and accelerated gastric emptying.[3]

Tegoprazan_Signaling_Pathway Tegoprazan Tegoprazan Proton_Pump H+/K+ ATPase (Proton Pump) Tegoprazan->Proton_Pump Inhibits Gastric_Acid Decreased Gastric Acid Secretion Proton_Pump->Gastric_Acid Leads to Gastric_pH Increased Gastric pH Gastric_Acid->Gastric_pH MMC Potential stimulation of Migrating Motor Complex (Phase III) Gastric_pH->MMC May lead to

Tegoprazan's Mechanism of Action on Gastric Environment.

Prokinetics_Signaling_Pathways cluster_mosapride Mosapride cluster_domperidone Domperidone Mosapride Mosapride HT4_Receptor 5-HT4 Receptor (Cholinergic Neuron) Mosapride->HT4_Receptor Activates Acetylcholine Increased Acetylcholine Release HT4_Receptor->Acetylcholine GI_Motility Increased Gastric Motility & Accelerated Gastric Emptying Acetylcholine->GI_Motility Domperidone Domperidone D2_Receptor Dopamine D2/D3 Receptor (GI Smooth Muscle) Domperidone->D2_Receptor Antagonizes Dopamine_Inhibition Blocks Dopamine's Inhibitory Effect D2_Receptor->Dopamine_Inhibition Dopamine_Inhibition->GI_Motility

Signaling Pathways of Mosapride and Domperidone.

Detailed Experimental Protocols

A standardized methodology is crucial for the accurate assessment of gastric emptying. The most commonly cited and validated method in the referenced studies is Gastric Emptying Scintigraphy .

Gastric Emptying Scintigraphy Protocol (as per Lim et al., 2024)
  • Patient Preparation: Participants fast overnight for at least 8 hours. Medications known to affect gastric motility are withheld for a specified period before the study.

  • Standardized Meal: A standardized solid meal is prepared. In the study by Lim et al., this consisted of two scrambled eggs labeled with 99mTc-sulfur colloid, two slices of toast with jam, and a glass of water.

  • Image Acquisition: Immediately after meal consumption, imaging is performed using a gamma camera. Anterior and posterior images are acquired for 1 minute at 0, 1, 2, and 4 hours post-ingestion.

  • Data Analysis: Regions of interest (ROIs) are drawn around the stomach on each image. The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay. The percentage of gastric retention at each time point and the gastric half-emptying time (T1/2) are then calculated.

Experimental_Workflow start Patient Preparation (Overnight Fasting) meal Administration of Radiolabeled Standard Meal start->meal imaging Gamma Camera Imaging (0, 1, 2, 4 hours) meal->imaging analysis Data Analysis (ROI, Decay Correction) imaging->analysis results Calculation of T1/2 and Gastric Retention analysis->results

Workflow for Gastric Emptying Scintigraphy.

Conclusion

Current evidence from a placebo-controlled study in healthy volunteers indicates that Tegoprazan does not significantly impact gastric emptying.[3][4][5][6][7][8] This positions Tegoprazan as a favorable option for acid suppression in patients where maintaining normal gastric motility is a concern, distinguishing it from some PPIs that have been reported to delay gastric emptying. In contrast, mosapride and domperidone are prokinetic agents that actively enhance gastric motility through distinct pharmacological pathways. While direct comparative efficacy data against Tegoprazan is lacking, their established prokinetic effects make them suitable for conditions characterized by delayed gastric emptying. The choice between these agents will depend on the primary therapeutic goal: potent acid suppression without altering motility (Tegoprazan) versus acceleration of gastric emptying (mosapride or domperidone). Further research, including head-to-head clinical trials, is warranted to provide a more definitive comparison of these agents' effects on gastric motor function.

References

Tegoprazan in Non-Gastric Applications: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Tegoprazan's therapeutic efficacy beyond conventional gastric acid-related disorders, with a focus on Laryngopharyngeal Reflux Disease and Functional Dyspepsia.

Tegoprazan, a potassium-competitive acid blocker (P-CAB), has established its role in the management of gastric acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its rapid onset of action and sustained acid suppression offer a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs).[1] This guide explores the current evidence for Tegoprazan's therapeutic efficacy in non-gastric or extra-esophageal applications, providing a comparative analysis for researchers, scientists, and drug development professionals.

Laryngopharyngeal Reflux Disease (LPRD)

Laryngopharyngeal reflux disease (LPRD) is an inflammatory condition of the upper aerodigestive tract resulting from the reflux of gastric contents into the laryngopharynx. While PPIs are commonly prescribed, their efficacy in LPRD is a subject of debate.[3] A preliminary, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of Tegoprazan in patients with LPRD.[3][4]

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from the preliminary feasibility study of Tegoprazan in LPRD compared to placebo.

Efficacy Endpoint (at 8 weeks)Tegoprazan (50 mg daily)Placebop-value
Complete Symptom Resolution Rate 29.4% (5/17 patients)27.8% (5/18 patients)1.000
Change in Reflux Symptom Index (RSI) from Baseline Significant ReductionSignificant ReductionNot Superior to Placebo
Change in Reflux Finding Score (RFS) from Baseline Significant ReductionSignificant ReductionNot Superior to Placebo

Data sourced from a preliminary feasibility study.[3]

The study concluded that while Tegoprazan (50 mg daily) improved LPRD symptoms and signs, it did not demonstrate superiority over placebo in the complete resolution of symptoms after 8 weeks of treatment.[3] The authors suggest that further large-scale studies with higher doses and longer duration are needed to fully elucidate Tegoprazan's efficacy in this patient population.[3]

Experimental Protocol: Tegoprazan in LPRD

Study Design: A double-blind, randomized, placebo-controlled trial.[3]

Patient Population: 35 patients with a diagnosis of LPRD, confirmed by a Reflux Symptom Index (RSI) score > 13 and a Reflux Finding Score (RFS) ≥ 7.[3][4]

Treatment Regimen:

  • Tegoprazan Group: 50 mg once daily for 8 weeks.[3]

  • Placebo Group: Matching placebo once daily for 8 weeks.[3]

Primary Endpoint: The complete resolution rate of LPRD symptoms after 8 weeks of medication.[3][4]

Secondary Endpoints:

  • Complete resolution rate of LPRD symptoms after 4 weeks of medication.[3][4]

  • Changes in the Reflux Symptom Index (RSI) and Reflux Finding Score (RFS) from baseline at 4 and 8 weeks of medication.[3][4]

Signaling Pathway and Experimental Workflow

The proposed mechanism of LPRD involves the reflux of gastric contents, leading to irritation and inflammation of the laryngeal and pharyngeal tissues. Tegoprazan, as a P-CAB, directly inhibits the H+/K+-ATPase pump in gastric parietal cells, reducing gastric acid production. The hypothesis is that this reduction in acidity of the refluxate would alleviate LPRD symptoms.

LPRD_Mechanism_and_Tegoprazan_Intervention cluster_gastric Stomach cluster_reflux Reflux Pathway Parietal_Cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->H_K_ATPase contains Gastric_Acid Gastric Acid (HCl) H_K_ATPase->Gastric_Acid produces Refluxate Gastric Refluxate Gastric_Acid->Refluxate contributes to Laryngopharynx Laryngopharynx Refluxate->Laryngopharynx irritates LPRD_Symptoms LPRD Symptoms (e.g., cough, hoarseness) Laryngopharynx->LPRD_Symptoms leads to Tegoprazan Tegoprazan Tegoprazan->H_K_ATPase inhibits

Caption: Mechanism of LPRD and the inhibitory action of Tegoprazan on the gastric proton pump.

LPRD_Trial_Workflow Patient_Screening Patient Screening (RSI > 13, RFS >= 7) Randomization Randomization (n=35) Patient_Screening->Randomization Tegoprazan_Arm Tegoprazan 50 mg/day (n=17) Randomization->Tegoprazan_Arm Placebo_Arm Placebo (n=18) Randomization->Placebo_Arm Treatment_Period 8-Week Treatment Period Tegoprazan_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Analysis Endpoint Analysis (Symptom Resolution, RSI, RFS at 4 & 8 weeks) Treatment_Period->Endpoint_Analysis FD_Tegoprazan_Logic FD_Symptoms Functional Dyspepsia Symptoms (Epigastric Pain, Burning, etc.) Acid_Hypersensitivity Visceral Hypersensitivity to Gastric Acid FD_Symptoms->Acid_Hypersensitivity may be caused by Symptom_Relief Symptom Relief Acid_Hypersensitivity->Symptom_Relief leads to Acid_Suppression Potent & Sustained Acid Suppression Acid_Suppression->Acid_Hypersensitivity addresses Tegoprazan Tegoprazan (P-CAB) Tegoprazan->Acid_Suppression provides

References

Safety Operating Guide

Navigating the Safe Disposal of Tegoprazan (Benzoate): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Tegoprazan (Benzoate) is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for the safe and compliant disposal of Tegoprazan (Benzoate), ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Tegoprazan (Benzoate) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Operations should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2][3] In the event of a spill, the material should be collected promptly and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[4][5]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. While some Safety Data Sheets (SDS) indicate that Tegoprazan is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to adhere to the principle of caution.[6] All chemical waste, including Tegoprazan (Benzoate), should be treated as potentially hazardous unless confirmed otherwise by institutional environmental health and safety (EHS) professionals.

Key Segregation Steps:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container for the collection of Tegoprazan (Benzoate) waste.[7] The container should be kept closed except when adding waste.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Tegoprazan (Benzoate)," and any other information required by your institution or local regulations.[7]

  • Incompatible Materials: Store Tegoprazan (Benzoate) waste away from incompatible materials, particularly strong oxidizing agents.[6]

III. Disposal Procedures for Tegoprazan (Benzoate)

The primary and recommended method for the disposal of Tegoprazan (Benzoate) is through a licensed professional waste disposal service.[6][8] This ensures that the compound is managed in compliance with all federal, state, and local regulations.[3][9]

Step-by-Step Disposal Protocol:

  • Collection: Accumulate Tegoprazan (Benzoate) waste in the designated and properly labeled hazardous waste container.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of destruction for many pharmaceutical compounds is incineration in a facility equipped with an afterburner and scrubber to minimize environmental release.[6][8]

Practices to Avoid:

  • Do Not Dispose Down the Drain: Never dispose of Tegoprazan (Benzoate) down the sink or in any sewer system.[5][10][11] This can lead to the contamination of water sources.

  • Do Not Dispose in Regular Trash: Unless explicitly permitted by your local regulations and EHS for exceptionally small, decontaminated quantities, do not dispose of Tegoprazan (Benzoate) in the regular trash.[11]

  • Do Not Evaporate: Evaporation of chemical waste in a fume hood is not an acceptable disposal method.[4][5]

IV. Management of Empty Containers

Containers that once held Tegoprazan (Benzoate) must also be managed properly.

  • Acutely Hazardous Waste Containers: If the compound were classified as acutely hazardous, the container would need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][5]

  • Non-Hazardous Waste Containers: For containers of compounds not classified as acutely hazardous, once they are empty and dry, the chemical label should be defaced or removed before disposal as regular trash.[4] Given the lack of extensive environmental data on Tegoprazan, consulting with your EHS department for specific guidance on container disposal is the most prudent approach.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Tegoprazan (Benzoate).

Tegoprazan_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Start: Have Tegoprazan (Benzoate) Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain Do Not Pour Down Drain no_trash Do Not Place in Regular Trash no_evap Do Not Evaporate in Fume Hood spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Use Designated, Labeled, Leak-Proof Waste Container spill_kit->container segregate Segregate from Incompatible Chemicals container->segregate storage Store in Secure, Designated Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs incineration Professional Disposal: Incineration at Permitted Facility contact_ehs->incineration

Caption: Disposal workflow for Tegoprazan (Benzoate).

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Tegoprazan (Benzoate), fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.

References

Personal protective equipment for handling Tegoprazan (Benzoate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Tegoprazan (Benzoate)

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Tegoprazan (Benzoate). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Tegoprazan is a potassium-competitive acid blocker.[1][2] While some safety data sheets (SDS) state it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, others provide specific GHS hazard classifications.[3][4] Given the nature of a pharmaceutical-related compound with potentially unknown long-term effects, it is imperative to handle Tegoprazan with a high degree of caution.[3][5]

Hazard Identification and Classification

It is crucial to be aware of the potential hazards associated with Tegoprazan (Benzoate) to implement appropriate safety measures. The following table summarizes the GHS classifications found for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Data sourced from MedChemExpress Safety Data Sheet.[4]

No established Occupational Exposure Limits (OELs) have been noted for Tegoprazan.[4][6][7] Therefore, exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach combining engineering controls and PPE is mandatory for minimizing exposure.

Engineering Controls

Primary containment and ventilation are the first line of defense.

  • Ventilation: All procedures involving solid Tegoprazan or its solutions should be conducted in a well-ventilated area.[4][8] A laboratory fume hood or other local exhaust ventilation is required for tasks that may generate dust or aerosols, such as weighing, transferring, or preparing solutions.[3][4]

  • Safety Stations: Ensure a safety shower and eyewash station are readily accessible in the work area.[4][6]

Personal Protective Equipment (PPE)

The following PPE must be worn to minimize exposure risk.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Protects against splashes, dust, and aerosols that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use.[3][4][8]Prevents skin contact, irritation, and potential absorption.[4]
Body Protection A lab coat or protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[4][6][9]Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be required if ventilation is insufficient or during spill cleanup.[4][6][10]Prevents inhalation of dust or aerosols which may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Protocol

This workflow provides a logical sequence for safely handling Tegoprazan in a laboratory setting.

TegoprazanHandlingWorkflow cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Handling Phase cluster_cleanup 4. Post-Handling & Disposal A Review SDS and Internal SOPs B Prepare Work Area (e.g., Fume Hood) A->B C Assemble All Necessary Materials B->C D Don Lab Coat/Gown E Don Safety Goggles D->E F Don Gloves E->F G Weigh and Handle Tegoprazan in Fume Hood F->G H Perform Experiment G->H I Decontaminate Surfaces and Glassware H->I Spill Spill Occurs? H->Spill J Doff PPE in Correct Order (Gloves, Gown, Goggles) I->J K Dispose of Waste in Designated Hazardous Waste Stream J->K L Wash Hands Thoroughly K->L Spill->I No SpillResponse Execute Spill Response Protocol Spill->SpillResponse Yes SpillResponse->I

Caption: Workflow for Safe Handling of Tegoprazan (Benzoate).
Preparation and Precaution

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Tegoprazan (Benzoate) and all relevant internal Standard Operating Procedures (SOPs).

  • Prepare Workspace: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4] Verify that a spill kit and waste containers are readily available.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above. Ensure gloves are properly fitted and cuffs are tucked under the sleeves of the lab coat.[9]

Handling the Compound
  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust.[3][4] All transfers should be performed within a fume hood or other ventilated enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize splashing. Tegoprazan is soluble in DMSO.[5]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[7] Avoid all direct contact with the skin, eyes, and clothing.[5][10]

Accidental Release Measures
  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage.[4][6] Avoid the generation of dusts during clean-up.[3]

  • Clean-up: Use an absorbent material (e.g., diatomite) for solutions.[4][6] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention or contact a Poison Control Center.[3]

Disposal Plan

Proper disposal of Tegoprazan (Benzoate) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal: Excess and expired materials should be treated as hazardous waste. Disposal should be handled by a licensed professional waste disposal service, potentially through incineration in an equipped facility.[3] Do not allow the chemical to enter drains or waterways.[3][4][7]

  • Contaminated Materials: All disposable PPE (gloves, gowns), labware (e.g., pipette tips, weighing boats), and cleaning materials that have come into contact with Tegoprazan should be collected in a sealed, clearly labeled hazardous waste container.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.